Product packaging for m-PEG12-acid(Cat. No.:CAS No. 2135793-73-4)

m-PEG12-acid

Numéro de catalogue: B1456014
Numéro CAS: 2135793-73-4
Poids moléculaire: 588.7 g/mol
Clé InChI: JMAKFNFKUHXFBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG12-acid is a useful research compound. Its molecular formula is C26H52O14 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O14 B1456014 m-PEG12-acid CAS No. 2135793-73-4

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKFNFKUHXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to m-PEG12-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the physicochemical properties and applications of m-PEG12-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed data, experimental protocols, and a visual representation of its core application.

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid and a methoxy-capped terminus. The PEG linker consists of twelve repeating ethylene glycol units, which imparts desirable pharmacokinetic properties such as increased hydrophilicity and improved in vivo stability to the molecules it is incorporated into.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
Appearance White to off-white solid or solid-liquid mixture
Solubility Soluble in DCM, THF, DMF, and DMSO

Application in PROTAC Synthesis

This compound is predominantly utilized as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The carboxylic acid moiety of this compound allows for covalent conjugation to an amine-containing molecule, typically a ligand for an E3 ligase or the POI, through the formation of a stable amide bond.

Experimental Protocol: Amide Bond Formation using this compound

This protocol details the procedure for conjugating this compound to a primary amine-containing molecule (referred to as "Amine-Ligand") using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials and Reagents:

  • This compound

  • Amine-Ligand (e.g., an E3 ligase ligand with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling with Amine-Ligand:

    • In a separate flask, dissolve the Amine-Ligand (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the Amine-Ligand solution.

    • Slowly add the solution of the activated this compound to the Amine-Ligand solution.

    • Stir the reaction mixture at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC conjugate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a PROTAC molecule where this compound acts as the linker, connecting a ligand for the protein of interest (POI Ligand) and a ligand for an E3 ligase (E3 Ligase Ligand).

PROTAC_Synthesis_Workflow cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification mPEG12_acid This compound Activated_Ester NHS-activated This compound mPEG12_acid->Activated_Ester Activation (15-30 min, RT) EDC_NHS EDC, NHS in DMF Amine_Ligand Amine-containing Ligand (E3 Ligase or POI) Activated_Ester->Amine_Ligand PROTAC_conjugate PROTAC Conjugate Amine_Ligand->PROTAC_conjugate Amide Bond Formation (4-16 h, RT) DIPEA DIPEA in DMF Workup Aqueous Work-up (Extraction) PROTAC_conjugate->Workup Chromatography Column Chromatography Workup->Chromatography Pure_PROTAC Purified PROTAC Chromatography->Pure_PROTAC

Solubility Profile of m-PEG12-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG12-acid (methoxy-dodecaethylene glycol-acetic acid), a heterobifunctional PROTAC linker. Understanding the solubility of this reagent is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies, ensuring reproducible results and facilitating formulation development.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various experimental and physiological environments. For a molecule like this compound, which serves as a flexible, hydrophilic spacer, its solubility characteristics influence reaction conditions, purification strategies, and the pharmacokinetic properties of the final conjugate. This guide covers both qualitative and quantitative solubility data in common laboratory solvents.

Data Presentation: Solubility of this compound

The solubility of this compound has been characterized in several common organic and aqueous solvents. The following tables summarize the available quantitative and qualitative data to provide a clear reference for researchers.

Quantitative Solubility Data
SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (169.87 mM)Requires ultrasonic treatment and warming to 54°C.[1][2]

Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[2]

Qualitative Solubility Data

This compound is generally described as soluble in the following solvents, indicating its utility in a range of reaction and purification protocols. The hydrophilic polyethylene glycol (PEG) spacer significantly contributes to its solubility in aqueous media.[3]

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Tetrahydrofuran (THF)Soluble

This information is compiled from various supplier data sheets.[3]

Experimental Protocols

Determining the precise solubility of a compound under specific experimental conditions is often necessary. The following is a detailed methodology for a standard thermodynamic (shake-flask) solubility assay, which can be adapted for this compound to obtain quantitative data in a solvent of interest.

Thermodynamic Solubility Determination (Shake-Flask Method)

1. Purpose: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature. This method measures the concentration of the compound in a saturated solution after a sufficient incubation period.

2. Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a period of 24 to 48 hours. This extended time is to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully pipette the supernatant (the clear, saturated solution) and filter it through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the supernatant by comparing its analytical signal to the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The logical flow of the thermodynamic solubility determination protocol can be visualized as follows.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent in a vial B Seal vial and incubate on orbital shaker (24-48h at constant temp.) A->B Achieve Saturation C Centrifuge sample to pellet excess solid B->C End of Incubation D Filter supernatant (0.22 µm filter) C->D Collect Supernatant F Analyze standards and sample (e.g., HPLC, UV-Vis) D->F Filtered Sample E Prepare standard solutions of known concentrations E->F Standards G Construct calibration curve F->G H Determine concentration of sample (Solubility) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-Depth Technical Guide to m-PEG12-acid in Bioconjugation: Mechanism, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)12-acid (m-PEG12-acid), a discrete PEGylation reagent increasingly utilized in the field of bioconjugation. We will delve into its core mechanism of action, provide detailed experimental protocols, present quantitative data to guide your research, and offer visualizations to clarify complex processes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to leverage the benefits of precise PEGylation.

Introduction to this compound: A Discrete PEGylation Reagent

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. Its structure consists of three key components:

  • A methoxy (m-) cap: This terminal methyl ether group renders one end of the PEG chain inert, preventing unwanted crosslinking and side reactions during bioconjugation.[1]

  • A discrete chain of 12 ethylene glycol units (-PEG12-): Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, this compound has a precisely defined molecular weight. This homogeneity is crucial for the synthesis of well-defined bioconjugates, simplifying analysis and leading to more consistent biological activity.[2] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.[3]

  • A terminal carboxylic acid (-acid): This functional group serves as the reactive handle for conjugation to biomolecules, typically targeting primary amines.[3][4]

The defined length of the PEG chain in this compound offers a balance between providing the beneficial properties of PEGylation—such as increased hydrodynamic size and protection from proteolysis—and minimizing potential drawbacks like steric hindrance that could negatively impact the biological activity of the conjugated molecule.

Core Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation involves the formation of a stable amide bond between its carboxylic acid terminus and a primary amine on a target biomolecule, such as the ε-amine of a lysine residue or the N-terminal α-amine. This reaction, however, does not proceed spontaneously. The carboxylic acid must first be "activated" to a more reactive species.

The most common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The process can be broken down into two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of a Stable Amine-Reactive Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to the reaction. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target protein to form a stable amide bond, releasing NHS as a byproduct.

Bioconjugation Mechanism mPEG12_acid This compound (-COOH) O_acylisourea O-acylisourea Intermediate (Unstable) mPEG12_acid->O_acylisourea + EDC EDC EDC NHS_ester m-PEG12-NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS NHS NHS Conjugate m-PEG12-Protein Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Protein-NH2 Protein Protein (-NH2)

Mechanism of this compound conjugation via EDC/NHS chemistry.

Quantitative Data in Bioconjugation

The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the length of the PEG chain, the nature of the target protein, and the reaction conditions. While specific data for this compound is often embedded within broader studies, the following tables summarize key quantitative insights relevant to its application.

Table 1: Impact of PEG Chain Length on Pharmacokinetics and Protein Adsorption

ParameterShort PEG Linkers (e.g., PEG4)Medium PEG Linkers (e.g., PEG12)Long PEG Linkers (e.g., PEG24, 5kDa)
Blood Circulation Half-Life ShorterModerateLonger
Renal Clearance FasterModerateSlower
Liver Uptake HigherModerateLower (with increasing length)
Protein Adsorption HigherModerateLower
Steric Hindrance LowModerateHigh
Potential for Reduced Activity LowerModerateHigher

Table 2: Typical Reaction Conditions and Outcomes for Amine-Reactive PEGylation

ParameterTypical Value/ConditionSignificance
Reaction pH 7.0 - 8.5Optimal for NHS ester reaction with primary amines.
Molar Ratio (PEG:Protein) 5:1 to 50:1Influences the degree of PEGylation.
Reaction Time 30 minutes to 2 hours at RT; overnight at 4°CBalances conjugation efficiency with potential protein degradation.
Conjugation Yield >80% (highly dependent on protein and conditions)High yields are achievable with optimized protocols.
Purity of Conjugate >95% (after purification)Purification is essential to remove unreacted reagents.

Detailed Experimental Protocol: PEGylation of a Model Protein with this compound

This protocol outlines a general procedure for the conjugation of this compound to a model protein (e.g., Lysozyme) using EDC/NHS chemistry.

Materials:

  • This compound

  • Model Protein (e.g., Lysozyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes

Procedure:

Experimental_Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_characterization 6. Characterization prep_peg Dissolve this compound in Activation Buffer activation Add EDC and NHS to This compound solution prep_peg->activation prep_protein Prepare Protein in Coupling Buffer add_protein Add activated this compound to protein solution prep_protein->add_protein prep_reagents Prepare fresh EDC/NHS stock solutions prep_reagents->activation incubation_activation Incubate for 15-30 min at room temperature activation->incubation_activation incubation_activation->add_protein incubation_conjugation Incubate for 2 hours at RT or overnight at 4°C add_protein->incubation_conjugation quenching Add Quenching Solution to stop the reaction incubation_conjugation->quenching purification Purify conjugate using SEC or Dialysis quenching->purification characterization Analyze by SDS-PAGE, Mass Spectrometry, HPLC purification->characterization

Experimental workflow for protein PEGylation with this compound.

Step-by-Step Instructions:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Activation of this compound:

    • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Protein:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Immediately add the protein solution to the activated this compound solution. A 5- to 20-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound, unreacted reagents, and byproducts by size exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the degree of PEGylation.

    • HPLC (e.g., SEC-HPLC or RP-HPLC): Assess the purity of the conjugate and quantify the amount of conjugated versus unconjugated protein.

Troubleshooting Common Issues in Bioconjugation

Troubleshooting guide for this compound bioconjugation.

Conclusion

This compound is a powerful tool for the precise modification of biomolecules. Its defined molecular weight and heterobifunctional nature allow for the creation of homogenous bioconjugates with improved physicochemical and pharmacokinetic properties. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics and research reagents. Careful consideration of reaction parameters and thorough characterization of the final product are paramount to achieving successful and reproducible results.

References

The Role of PEG Linkers in Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug development, primarily utilized as a flexible, hydrophilic linker to enhance the therapeutic properties of pharmaceuticals. This technical guide provides a comprehensive overview of the core principles of PEG linker technology, its applications in advanced drug delivery systems, and detailed methodologies for the synthesis and characterization of PEGylated conjugates. By improving drug solubility, extending circulation half-life, and reducing immunogenicity, PEG linkers are pivotal in optimizing the performance of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and hydrogel-based drug delivery systems. This document serves as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in the rational design and development of next-generation therapeutics.

Introduction to PEG Linkers

Poly(ethylene glycol) is a polymer of repeating ethylene oxide units, renowned for its biocompatibility, water solubility, and low immunogenicity.[1][2] In drug development, PEG chains are functionalized to act as "linkers" or "spacers," covalently attaching to therapeutic molecules.[3][4] This process, known as PEGylation, "masks" the drug from the host's immune system and increases its hydrodynamic size, leading to significant pharmacological advantages.[3]

Key Properties and Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs, facilitating their administration and formulation.

  • Prolonged Circulation Half-Life: By increasing the molecule's size, PEGylation reduces renal clearance, thereby extending the drug's presence in the bloodstream.

  • Reduced Immunogenicity: PEG chains can shield antigenic sites on therapeutic proteins, minimizing the risk of an immune response.

  • Improved Stability: PEGylation can protect drugs from enzymatic degradation, enhancing their stability in biological environments.

  • Controlled Drug Release: In advanced applications like ADCs and hydrogels, the linker can be designed to release the drug under specific physiological conditions.

Applications of PEG Linkers in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The choice of linker is critical as it influences the ADC's stability, pharmacokinetics, and the mechanism of drug release.

Types of PEG Linkers in ADCs:

  • Cleavable Linkers: These are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes. This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen.

  • Non-Cleavable Linkers: These linkers release the drug only after the complete degradation of the antibody within the lysosome of the target cell. This approach generally offers greater stability in circulation and may reduce off-target toxicity.

Quantitative Impact of PEG Linkers on ADC Performance:

The length and nature of the PEG linker significantly impact the efficacy of ADCs. Longer PEG chains can improve hydrophilicity and pharmacokinetics but may sometimes reduce in vitro potency.

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Model)Reference
SMCC (Non-PEGylated) ~3.50.5 nMModerate tumor growth inhibition
PEG4-Maleimide ~7.61.2 nMSignificant tumor growth inhibition
PEG8-Maleimide ~7.51.5 nMStrong tumor growth inhibition
PEG12-Maleimide ~7.82.5 nMVery strong tumor growth inhibition
PEG24-Maleimide ~7.94.0 nMSignificant tumor suppression
mPEG24 (branched) 8Not specifiedMaximum tumor suppression

Table 1: Comparative performance of ADCs with varying PEG linker lengths. The data is compiled from multiple sources and represents general trends.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. PEG linkers are frequently used to improve the solubility and cell permeability of these complex molecules. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Quantitative Impact of PEG Linkers on PROTAC Efficacy:

The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl 9140,000Not specified
Alkyl 1626,000Not specified
PEG3 125585
PEG4 152095
PEG5 1815>98
PEG6 213092
PEG-based Not specified30>90

Table 2: Impact of linker length and composition on the degradation of target proteins by PROTACs. Data is synthesized from studies on different target proteins (ERα and BRD4).

PEG Hydrogels for Controlled Drug Release

PEG hydrogels are three-dimensional networks of crosslinked PEG chains that can encapsulate drugs and release them in a controlled manner. The release rate can be tuned by altering the hydrogel's properties, such as the molecular weight of the PEG, the crosslinking density, and the incorporation of cleavable linkers within the hydrogel matrix.

Quantitative Impact of Hydrogel Properties on Drug Release:

PEG ConcentrationCrosslinking MechanismMesh Size (Å)Drug Release Half-life (hours)Reference
5%Step-growth142.91~10
10%Step-growth126.71~20
10%Chain-growthNot specified~35
Not specifiedTunable β-eliminative linkersNot specified22 days (tunable)

Table 3: Influence of PEG hydrogel properties on drug release kinetics. The data illustrates that higher PEG concentration and different crosslinking mechanisms can significantly slow down drug release.

Experimental Protocols

Protocol for NHS-Ester PEGylation of Monoclonal Antibodies

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody using an SEC system to separate the conjugate from unreacted PEG and quenched ester.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the high-molecular-weight PEGylated antibody.

  • Characterization:

    • Analyze the purified product by SDS-PAGE to confirm an increase in molecular weight compared to the unmodified antibody.

    • Determine the drug-to-antibody ratio (DAR) using methods described in Protocol 3.2.

Protocol for Determining Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is crucial for ADC development. This protocol outlines the use of UV/Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

3.2.1. UV/Vis Spectroscopy

Principle: This method uses the Beer-Lambert law to calculate the average DAR based on the absorbance of the antibody and the drug at two different wavelengths.

Procedure:

  • Measure the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the free drug (ε_Drug_) at 280 nm and the drug's wavelength of maximum absorbance (λ_max).

  • Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).

  • Calculate the concentration of the antibody and the drug using the following equations:

    • C_Drug = A_λmax / ε_Drug_λmax

    • C_Ab = (A_280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax))) / ε_Ab_280

  • Calculate the average DAR: DAR = C_Drug / C_Ab

3.2.2. Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker moiety increases the hydrophobicity of the antibody.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.

  • Chromatography:

    • Equilibrate a HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and cells expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blot equipment.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the dose-response curve to determine the DC50 and Dmax values.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PEGylated drugs can modulate various cellular signaling pathways. For instance, PEGylated liposomal doxorubicin induces apoptosis, while PEGylated interferon activates the JAK/STAT pathway.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS Induces DNA_Damage DNA Damage (Topoisomerase II Inhibition) Dox->DNA_Damage Causes Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bax->Mito_Damage

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

JAK_STAT_Pathway PegIFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR) PegIFN->IFNAR Binds JAK1_Tyk2 JAK1 / Tyk2 (Phosphorylation) IFNAR->JAK1_Tyk2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_Tyk2->STAT1_STAT2 Phosphorylates pSTAT pSTAT1 / pSTAT2 STAT1_STAT2->pSTAT ISGF3 ISGF3 Complex Formation pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE (DNA Binding) ISG Interferon-Stimulated Gene (ISG) Transcription ISRE->ISG Induces Antiviral Antiviral State ISG->Antiviral

Caption: Pegylated Interferon-α signaling via the JAK/STAT pathway.

Experimental Workflows

ADC_Evaluation_Workflow Start Start: Design ADCs with different PEG linkers Synthesis ADC Synthesis & Purification Start->Synthesis Characterization Physicochemical Characterization (DAR, Aggregation) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity Stability Plasma Stability Assay InVitro->Stability InVivo In Vivo Evaluation Cytotoxicity->InVivo Stability->InVivo PK Pharmacokinetic Study InVivo->PK Efficacy Tumor Xenograft Efficacy Study InVivo->Efficacy End End: Select lead ADC candidate PK->End Efficacy->End

Caption: Workflow for comparing ADCs with different PEG linkers.

PROTAC_Degradation_Workflow Start Start: Cell Culture Treatment Treat cells with PROTAC (dose-response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification WB Western Blot Quantification->WB Analysis Densitometry Analysis WB->Analysis Calculation Calculate DC50 & Dmax Analysis->Calculation End End: Evaluate PROTAC Efficacy Calculation->End

Caption: Experimental workflow for PROTAC-mediated protein degradation analysis.

Conclusion

PEG linkers are a cornerstone of modern drug development, offering a versatile platform to significantly enhance the therapeutic potential of a wide range of molecules. From improving the pharmacokinetic profiles of ADCs and PROTACs to enabling the controlled release of drugs from hydrogels, the rational design and application of PEG linkers are critical for success. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and detailed experimental protocols to empower researchers in this dynamic field. As our understanding of the intricate interplay between linker chemistry and biological systems deepens, we can anticipate the development of even more sophisticated and effective PEGylated therapeutics.

References

The Core of Bioconjugation: An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the advancement of targeted therapeutics and bioconjugation. These versatile molecules act as bridges, connecting bioactive molecules to targeting moieties, thereby enhancing their therapeutic efficacy, solubility, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their fundamental properties, applications, and the experimental protocols essential for their successful implementation in research and drug development.

Fundamentals of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of repeating ethylene oxide units with two distinct reactive functional groups at either end.[1] This dual-reactivity is a key feature, allowing for the specific and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[1][]

The PEG component of the linker imparts several advantageous properties to the resulting bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.[]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.

  • Customizable Spacing: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to maintain their biological activity.

Types of Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine residues of antibodies or free thiols (-SH) from cysteine residues.

Commonly used functional groups include:

  • N-Hydroxysuccinimide (NHS) esters: React with primary amines at pH 7-9 to form stable amide bonds.

  • Maleimides: React with sulfhydryl (thiol) groups at pH 6.5-7.5 to form stable thioether bonds.

  • Azides and Alkynes: Used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly specific and efficient.

  • Aldehydes/Ketones and Hydrazides/Aminooxy groups: React to form hydrazones or oximes, respectively.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The molecular weight and the length of the PEG spacer arm are key parameters that influence the properties of the final product. The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.

Functional Group 1Functional Group 2PEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS EsterMaleimide2354.3211.7
NHS EsterMaleimide3398.3715.2
NHS EsterMaleimide4442.4218.7
NHS EsterMaleimide6530.5325.7
NHS EsterMaleimide8618.6432.7
NHS EsterMaleimide12794.8546.7
NHS EsterMaleimide241323.4889.7
AzideNHS Ester4316.3118.7
AzideNHS Ester12664.7446.7
AlkyneNHS Ester4313.3318.7
DBCONHS Ester4552.6-
BiotinNHS Ester4527.6324.7

Note: Spacer arm lengths are estimations and can vary based on the conformation of the PEG chain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers, focusing on the creation and characterization of antibody-drug conjugates.

Protocol for Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol describes a two-step conjugation process where a drug is first attached to the linker, and then the drug-linker complex is conjugated to an antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug with a free amine group

  • NHS-PEGn-Maleimide linker

  • Organic solvent (e.g., DMSO or DMF)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer or cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the amine-containing drug and a 1.5-fold molar excess of the NHS-PEGn-Maleimide linker in an anhydrous organic solvent like DMSO or DMF.

    • Let the reaction proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Antibody Reduction (for thiol-reactive conjugation):

    • If targeting cysteine residues, reduce the antibody's interchain disulfide bonds.

    • Incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.2).

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-linker solution to the reduced antibody solution at a 5- to 20-fold molar excess of the drug-linker complex.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., 10 mM cysteine) to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol for Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials and Equipment:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis and DAR Calculation:

    • The resulting chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by ADCs with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8 for cysteine-linked ADCs).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by antibody-drug conjugates.

HER2_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Overview of the EGFR signaling cascade involved in cell growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of an antibody-drug conjugate using a heterobifunctional PEG linker.

ADC_Development_Workflow start Start: Select Antibody and Drug linker_selection Linker Selection (Heterobifunctional PEG) start->linker_selection conjugation Bioconjugation linker_selection->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization purification->characterization dar_analysis DAR Analysis (HIC) characterization->dar_analysis purity_analysis Purity/Aggregation (SEC) characterization->purity_analysis potency_assay In vitro Potency Assay characterization->potency_assay end Final ADC Product dar_analysis->end purity_analysis->end potency_assay->end

Caption: A generalized workflow for ADC development.

Logical Relationships

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, influenced by the desired mechanism of action and the properties of the target and payload.

Linker_Selection_Logic cluster_cleavable Cleavable Linker Properties cluster_non_cleavable Non-Cleavable Linker Properties decision Desired Mechanism of Drug Release? cleavable Cleavable Linker decision->cleavable Specific intracellular release non_cleavable Non-Cleavable Linker decision->non_cleavable Systemic stability and lysosomal release release_mechanism Release via specific trigger (e.g., enzymes, pH) cleavable->release_mechanism bystander_effect Potential for bystander effect cleavable->bystander_effect release_on_degradation Release upon antibody degradation in lysosome non_cleavable->release_on_degradation plasma_stability Higher plasma stability non_cleavable->plasma_stability

Caption: Decision logic for choosing between cleavable and non-cleavable linkers.

References

An In-depth Technical Guide to m-PEG12-acid (CAS: 2135793-73-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG12-acid (CAS number 2135793-73-4), a monodisperse polyethylene glycol (PEG) derivative. It is a critical tool in modern drug development and bioconjugation, primarily utilized as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, applications, and relevant experimental protocols for this compound, serving as an essential resource for researchers in pharmacology, medicinal chemistry, and materials science.

Introduction to this compound

This compound, systematically named 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacontanoic acid, is a heterobifunctional PEG linker.[1] Its structure consists of a methoxy-terminated chain of twelve ethylene glycol units, providing a defined length and hydrophilicity, and a terminal carboxylic acid group for conjugation.[2][3] This monodisperse nature, meaning it has a precise, unvarying chain length, is a significant advantage over traditional polydisperse PEGs, as it ensures homogeneity in the final conjugate, leading to more predictable pharmacological profiles.[4] The primary application of this compound is in the burgeoning field of targeted protein degradation, where it serves as a flexible linker in the design of PROTACs.[5]

Physicochemical Properties

The well-defined structure of this compound results in consistent and predictable physical and chemical characteristics, which are crucial for its application in precision therapeutics.

PropertyValueReference(s)
CAS Number 2135793-73-4
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
Appearance Solid to liquid mixture, colorless to off-white
Purity Typically ≥95% - 99.12%
Polydispersity Index (PDI) ~1.0 (Monodisperse)
Solubility Soluble in water, DMSO, DMF, and DCM. High solubility in DMSO (100 mg/mL) with ultrasonic treatment.
Storage Store at -20°C for long-term stability (up to 3 years in pure form).

Applications in Drug Development

The unique properties of this compound make it an invaluable tool in several areas of drug development, most notably in the synthesis of PROTACs.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound functions as the linker component, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEGylated nature of the linker offers several advantages:

  • Hydrophilicity: Increases the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.

  • Flexibility: The PEG chain provides rotational freedom, allowing the two ligands to optimally orient themselves to form a stable ternary complex between the target protein and the E3 ligase.

  • Defined Length: The precise length of the 12-unit PEG chain provides optimal spacing between the target protein and the E3 ligase, which is a critical parameter for efficient ubiquitination.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (PROTAC-Target-E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., Kinase) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex TernaryComplex->PROTAC Release & Recycle UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation PEG_Synthesis_Workflow cluster_0 Iterative PEG Chain Elongation cluster_1 Final Functionalization Start Start with m-PEG(n)-OH Deprotection Protecting group removal (e.g., acid-labile group) Start->Deprotection Coupling Couple with protected PEG monomer Deprotection->Coupling Purification1 Purification of m-PEG(n+1)-Protected Coupling->Purification1 Repeat Repeat n times Purification1->Repeat Repeat->Deprotection Iterate FinalDeprotection Final deprotection Repeat->FinalDeprotection n=11 Oxidation Oxidation of terminal alcohol to carboxylic acid FinalDeprotection->Oxidation FinalPurification Final purification of This compound Oxidation->FinalPurification Conjugation_Workflow Start Dissolve this compound in anhydrous solvent Activation Add EDC and NHS to activate carboxylic acid Start->Activation Incubation1 Incubate for 15-30 min at room temperature Activation->Incubation1 Conjugation Add activated PEG-acid to amine solution Incubation1->Conjugation PrepareAmine Dissolve amine-containing substrate in buffer PrepareAmine->Conjugation Incubation2 Incubate for 2-4 hours (or overnight at 4°C) Conjugation->Incubation2 Quench Quench reaction with hydroxylamine or Tris Incubation2->Quench Purify Purify conjugate (e.g., HPLC, SEC) Quench->Purify FinalProduct Characterize final conjugate Purify->FinalProduct

References

The Role of Polyethylene Glycol in Biologics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has become an indispensable tool in the development of biologic therapeutics. Its conjugation to proteins, peptides, and other biomolecules—a process known as PEGylation—confers numerous advantageous properties that enhance their clinical efficacy and safety. This in-depth technical guide explores the core applications of PEG in biologics, providing detailed experimental methodologies, quantitative data on its effects, and visual representations of key processes and pathways.

Core Applications of Polyethylene Glycol in Biologics

The versatility of PEG has led to its widespread use in several key areas of biopharmaceutical development, primarily to improve the pharmacokinetic and pharmacodynamic properties of biologic drugs.

PEGylation: Enhancing Therapeutic Proteins and Peptides

PEGylation is the most prominent application of PEG in biologics. The covalent attachment of PEG chains to a biologic can significantly improve its therapeutic profile.[1][2] This modification effectively increases the hydrodynamic size of the molecule, which in turn leads to several benefits.[1]

One of the primary advantages of PEGylation is the extension of the biologic's circulating half-life .[3][4] The increased size reduces renal clearance, allowing for less frequent dosing and improved patient compliance. Furthermore, the hydrophilic PEG chains form a protective layer around the biologic, shielding it from proteolytic enzymes and reducing immunogenicity . This "stealth" effect can minimize the patient's immune response to the therapeutic protein. PEGylation can also increase the solubility and stability of certain biologics, preventing aggregation and improving formulation characteristics.

Polyethylene Glycol as an Excipient

Beyond covalent modification, PEG is also widely used as an excipient in biologic formulations. Its properties make it an effective component for stabilizing proteins in both liquid and lyophilized states. PEGs can act as cryoprotectants and lyoprotectants, preventing denaturation and aggregation during freezing and drying processes. Their hydrophilic nature helps to maintain the hydration shell around the protein, preserving its native conformation.

Bioconjugation and Drug Delivery Systems

PEG's utility extends to the creation of advanced drug delivery systems. Its flexible and biocompatible nature makes it an ideal linker molecule in bioconjugation.

  • PEGylated Liposomes and Nanoparticles: PEG is a key component in "stealth" liposomes and nanoparticles. The PEG coating on the surface of these delivery vehicles prevents their rapid uptake by the reticuloendothelial system (RES), prolonging their circulation time and allowing for more effective targeting of specific tissues or cells.

  • PEG Hydrogels for Controlled Release: PEG can be cross-linked to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can encapsulate biologics and release them in a controlled manner over an extended period. The release rate can be tuned by modifying the properties of the PEG hydrogel, such as its cross-linking density.

Quantitative Impact of PEGylation on Biologic Properties

The effects of PEGylation can be quantified to demonstrate its impact on the performance of a biologic. The following tables summarize key data on the influence of PEGylation on half-life, immunogenicity, and solubility.

Table 1: Effect of PEGylation on the Half-Life of Therapeutic Proteins

BiologicPEG Size (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold Increase
Interferon α-2a40~3-8 hours~77 hours~10-25
Granulocyte-Colony Stimulating Factor (G-CSF)20~3.5 hours~15-80 hours~4-23
Adenosine Deaminase5<30 minutes~48-72 hours>96
Asparaginase5~1.2 days~5.2 days~4.3

Data compiled from multiple sources.

Table 2: Reduction in Immunogenicity Following PEGylation

BiologicPEG Size (kDa)MetricReduction in Immunogenicity
Uricase10 (4-arm)Anti-drug antibody (ADA) incidenceSignificant reduction in ADA levels
Asparaginase5Hypersensitivity reactionsReduced incidence of allergic reactions
Interferon α-2b12Neutralizing antibody formationLower incidence of neutralizing antibodies
Certolizumab Pegol (Fab')40T-cell activationDiminished peptide presentation to T-cells

Data compiled from multiple sources.

Table 3: Enhancement of Solubility and Reduction of Aggregation by PEGylation

BiologicPEG Size (kDa)Effect on SolubilityEffect on Aggregation
Granulocyte-Colony Stimulating Factor (G-CSF)20Prevents precipitation by forming soluble aggregatesSlows the rate of aggregation
Lysozyme5, 20Increased solubilityReduced surface-induced aggregation
Insulin5Enhanced solubility in physiological buffersInhibition of fibrillation
Alpha-1 Antitrypsin5, 20No significant effect on thermodynamic stabilitySignificant protection against heat-induced aggregation

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization techniques.

NHS-Ester Mediated Amine PEGylation Protocol

This protocol describes the covalent attachment of an N-Hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction:

    • Calculate the desired molar excess of PEG-NHS ester to protein (a 5 to 20-fold molar excess is a common starting point).

    • Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Reaction time and temperature may need to be optimized for the specific protein.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein using dialysis against a suitable storage buffer or by size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Maleimide-Mediated Thiol PEGylation Protocol

This protocol is for the site-specific PEGylation of proteins or peptides containing free sulfhydryl groups (cysteines). The maleimide group reacts specifically with thiols to form a stable thioether bond.

Materials:

  • Thiol-containing protein or peptide

  • PEG-Maleimide

  • Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS with 1-2 mM EDTA)

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous DMF or DMSO

  • Purification materials (SEC or dialysis)

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the protein or peptide in the degassed, thiol-free buffer.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein/peptide solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in a sealed container, flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification: Purify the PEGylated product from unreacted PEG-Maleimide and protein/peptide using SEC or dialysis.

  • Characterization: Characterize the final product using SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is a key method for analyzing the purity and aggregation state of PEGylated biologics.

Methodology:

  • System Preparation: Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the expected molecular weight of the PEGylated protein) with a mobile phase, typically a buffered saline solution (e.g., 100-150 mM sodium phosphate, 150-300 mM NaCl, pH 6.5-7.5).

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection and Separation: Inject the sample onto the column and run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Detection: Monitor the column eluate using a UV detector (typically at 280 nm for proteins) and optionally a refractive index (RI) or multi-angle light scattering (MALS) detector for more detailed characterization.

  • Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to the monomeric PEGylated protein, aggregates (which will elute earlier), and any un-PEGylated protein or free PEG (which will elute later). The degree of PEGylation and the presence of different PEGylated species (mono-, di-, etc.) can often be resolved.

Characterization by Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, allowing for the confirmation of PEGylation and the determination of the number of attached PEG chains.

Methodology:

  • Sample Preparation: The sample may require desalting and concentration. For complex spectra, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the mass spectrum.

  • LC-MS Analysis:

    • Separate the PEGylated protein from impurities using reverse-phase liquid chromatography (RP-LC) or SEC coupled to the mass spectrometer.

    • A C4 or C8 column is often used for RP-LC of proteins. A gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid) is used for elution.

  • Mass Spectrometry:

    • Ionize the eluting protein using electrospray ionization (ESI).

    • Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of multiply charged ions.

    • Deconvolute the raw spectrum to obtain the zero-charge mass of the PEGylated protein. The heterogeneity of the PEG polymer will result in a distribution of masses, with peaks separated by the mass of the ethylene glycol monomer (44 Da). This allows for the calculation of the average molecular weight and the degree of PEGylation.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important concepts in the application of PEG in biologics.

PEGylated_Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEGylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binding JAK_STAT JAK1/TYK2 STAT1/STAT2 IFNAR->JAK_STAT Activation & Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 Dimerization & Complex Formation ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Nuclear Translocation ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Binding Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Transcription & Translation

Caption: Signaling pathway of PEGylated Interferon-α.

PEGylated_Liposome_Workflow cluster_formulation Liposome Formulation cluster_delivery In Vivo Drug Delivery Lipid_Prep Lipid Mixture Preparation (e.g., Phospholipids, Cholesterol, PEG-lipid) Hydration Hydration of Lipid Film (Thin-film hydration method) Lipid_Prep->Hydration Drug_Encapsulation Aqueous Drug Solution Preparation Drug_Encapsulation->Hydration Extrusion Size Reduction (Extrusion through membranes) Hydration->Extrusion Purification Purification (Removal of unencapsulated drug) Extrusion->Purification Administration Systemic Administration (e.g., Intravenous injection) Purification->Administration Circulation Prolonged Circulation (Evades RES uptake) Administration->Circulation Accumulation Passive Targeting (EPR effect in tumors) Circulation->Accumulation Drug_Release Drug Release at Target Site Accumulation->Drug_Release

Caption: Workflow for PEGylated liposome formulation and delivery.

Immunogenicity_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Silico In Silico Analysis (Epitope Prediction) In_Vitro In Vitro Assays (e.g., T-cell proliferation) In_Silico->In_Vitro In_Vivo In Vivo Animal Studies (ADA response) In_Vitro->In_Vivo Screening_Assay Screening Assay (e.g., ELISA for ADA) In_Vivo->Screening_Assay Confirmatory_Assay Confirmatory Assay (Specificity) Screening_Assay->Confirmatory_Assay Positive Samples Neutralizing_Assay Neutralizing Antibody (NAb) Assay (Cell-based or Ligand-binding) Confirmatory_Assay->Neutralizing_Assay Confirmed Positive Risk_Assessment Clinical Impact and Risk Assessment Neutralizing_Assay->Risk_Assessment

Caption: Workflow for immunogenicity assessment of PEGylated biologics.

Conclusion

Polyethylene glycol has fundamentally transformed the landscape of biologic drug development. Through PEGylation, its use as an excipient, and its incorporation into advanced drug delivery systems, PEG addresses many of the intrinsic challenges associated with therapeutic proteins and peptides. The ability to extend half-life, reduce immunogenicity, and enhance solubility has led to the successful clinical translation of numerous life-saving biologic medicines. As research continues, novel PEG architectures and conjugation chemistries are being explored to further refine the properties of PEGylated biologics, promising even greater therapeutic benefits in the future. This technical guide provides a foundational understanding of the critical role of PEG in biologics for scientists and researchers dedicated to advancing biopharmaceutical innovation.

References

The Advent of Precision: An In-depth Technical Guide to Monodisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is increasingly dominated by highly targeted and complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The success of these sophisticated therapies hinges on the precise control of their molecular architecture. A critical component in this architecture is the linker, a seemingly simple bridge that dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the drug. This technical guide delves into the core benefits of utilizing monodisperse Polyethylene Glycol (PEG) linkers, a pivotal advancement in bioconjugation and drug delivery.

Monodisperse vs. Polydisperse PEG Linkers: A Paradigm Shift in Purity and Homogeneity

Traditionally, PEG linkers have been polydisperse, meaning they consist of a mixture of PEG chains with varying lengths and molecular weights.[1][2] While polydisperse PEGs have been widely used, their inherent heterogeneity presents significant challenges in drug development, leading to products that are a mixture of different species.[3][4] This lack of uniformity can result in variability in biological activity and potential issues with steric hindrance.[2]

The advent of monodisperse PEG linkers represents a significant leap forward. These are pure compounds with a single, precisely defined molecular weight and chain length. This fundamental difference in purity has profound implications for the final drug product, offering unparalleled control and consistency.

The distinction between these two types of linkers is crucial for understanding the downstream benefits in drug development.

Caption: Polydisperse vs. Monodisperse PEG Linkers.

Core Benefits of Monodisperse PEG Linkers in Drug Development

The homogeneity and defined structure of monodisperse PEG linkers translate into a multitude of tangible benefits throughout the drug development lifecycle.

Enhanced Pharmacokinetics and Therapeutic Index

The incorporation of a hydrophilic monodisperse PEG linker significantly improves the pharmacokinetic (PK) profile of a drug. The PEG chain forms a hydration shell around the molecule, increasing its hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life. This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, enhancing its therapeutic efficacy.

Furthermore, monodisperse PEG linkers have been shown to improve the overall therapeutic index of bioconjugates like ADCs. By shielding the often hydrophobic payload, these linkers mitigate the tendency for aggregation and rapid clearance, which is a common issue with highly loaded ADCs. This enables the development of ADCs with higher, more potent drug-to-antibody ratios (DARs) without compromising their safety and pharmacokinetic profiles.

Improved Solubility and Stability

A major challenge in the development of bioconjugates is maintaining their stability and preventing aggregation, especially when dealing with hydrophobic payloads. Aggregation can compromise both the efficacy and safety of a therapeutic. The hydrophilic nature of monodisperse PEG linkers effectively shields the hydrophobic drug, leading to a significant reduction in aggregation and an increase in solubility. This enhanced stability is not only crucial for the in vivo performance of the drug but also for its manufacturability and shelf-life.

Reduced Immunogenicity

The potential for an immune response against a therapeutic is a critical concern in drug development. Polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies. This can result in accelerated clearance of the drug and potential adverse effects. The use of well-defined, monodisperse PEG linkers can help mitigate this risk by presenting a uniform and less immunogenic structure to the immune system.

Homogeneity and Batch-to-Batch Reproducibility

From a manufacturing and regulatory perspective, the homogeneity of a therapeutic agent is paramount. Monodisperse PEG linkers ensure the production of a single, well-defined molecular entity with a consistent DAR. This uniformity simplifies the characterization and purification processes, improves batch-to-batch reproducibility, and reduces the risks associated with product heterogeneity.

Quantitative Data Presentation

To illustrate the tangible benefits of monodisperse PEG linkers, the following tables summarize key performance differences based on available data and established trends in the field.

Table 1: Comparison of Physicochemical and Manufacturing Properties

FeatureMonodisperse PEG LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Purity Single, defined molecular weightMixture of varying molecular weightsSingle molecular weight
Homogeneity of Conjugate High (single species)Low (mixture of species)High (single species)
Solubility HighModerate to HighLow
Aggregation LowVariable, potential for aggregationHigh
Characterization Simplified and preciseComplex, based on averagesStraightforward
Batch-to-Batch Consistency HighLowHigh

Table 2: Comparison of Performance in Drug Development

Performance MetricMonodisperse PEG LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Pharmacokinetics (Half-life) ExtendedExtended, but variableShort
Therapeutic Index ImprovedVariableLower
Immunogenicity ReducedPotential for immunogenicityVariable, depends on payload
Achievable DAR Higher, while maintaining stabilityLimited by aggregationSeverely limited by aggregation
Efficacy Enhanced due to improved PK and targetingVariable efficacyReduced due to poor PK

Experimental Protocols

The successful implementation of monodisperse PEG linkers in drug development relies on robust and well-defined experimental protocols. Below are methodologies for key experiments in the development and characterization of antibody-drug conjugates (ADCs) using these advanced linkers.

General Protocol for ADC Synthesis with a Monodisperse PEG Linker

This protocol outlines a typical workflow for conjugating a cytotoxic payload to an antibody via a monodisperse PEG linker containing a maleimide group for cysteine-specific conjugation.

ADC_Synthesis_Workflow start Start antibody_prep 1. Antibody Reduction: - Partially reduce interchain disulfides of the monoclonal antibody (mAb) to generate reactive thiol groups. - Use a reducing agent like TCEP. start->antibody_prep conjugation 3. Conjugation Reaction: - Add the activated linker-payload to the reduced mAb solution. - Incubate at a controlled temperature (e.g., 4°C to 25°C) for a defined period (e.g., 1-4 hours). antibody_prep->conjugation linker_prep 2. Linker-Payload Activation: - Dissolve the monodisperse PEG linker and cytotoxic payload in an appropriate organic solvent (e.g., DMSO). linker_prep->conjugation quenching 4. Quenching: - Add an excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups. conjugation->quenching purification 5. Purification: - Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload, linker, and quenching reagent. quenching->purification characterization 6. Characterization: - Analyze the purified ADC for DAR, purity, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC-HPLC. purification->characterization end End characterization->end

Caption: ADC Synthesis Workflow.
Stability Assessment by Size Exclusion Chromatography (SEC)

Purpose: To assess the presence of aggregates in the ADC preparation.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.

  • Column Equilibration: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the ADC sample (typically 20-50 µg).

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates.

  • Data Analysis: Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

In Vitro Cytotoxicity Assay

Purpose: To determine the potency of the ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: Plate the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period that allows for internalization and payload-induced cell death (e.g., 72-96 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The primary role of the PEG linker is to ensure the stable and efficient delivery of the therapeutic payload to the target cell. The subsequent biological effects are dictated by the mechanism of action of the payload itself. In the case of an ADC, the linker plays a critical role in this delivery process.

ADC_MoA cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with Monodisperse PEG Linker Receptor Target Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. Target Engagement (e.g., DNA damage) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Caption: General Mechanism of Action of an ADC.

Conclusion

The transition from polydisperse to monodisperse PEG linkers marks a significant evolution in the field of drug delivery. The ability to create homogeneous, well-defined PEGylated therapeutics offers an unprecedented level of control over their pharmacological properties. For researchers, scientists, and drug development professionals, the adoption of monodisperse PEG linkers is not merely an incremental improvement but a powerful tool to engineer safer, more effective, and more consistent therapeutics. By leveraging the benefits of homogeneity, improved pharmacokinetics, and enhanced stability, the path is paved for the next generation of targeted therapies to successfully reach the clinic and benefit patients.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of m-PEG12-acid to molecules containing primary amines, such as proteins, peptides, and small molecule drugs. The process involves a two-step carbodiimide coupling reaction, which is a widely used and effective method for forming stable amide bonds.

Introduction

Polyethylene glycol (PEG)ylation is a well-established technique in drug delivery and bioconjugation. The attachment of PEG chains to therapeutic molecules can enhance their solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity. This compound is a monodisperse PEG linker containing a terminal carboxylic acid group that can be activated to react with primary amines. This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound, enabling its efficient conjugation to primary amines.

Reaction Mechanism

The conjugation process occurs in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester. This semi-stable NHS ester is then significantly more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct.[1]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a primary amine-containing molecule is depicted below. This process includes the preparation of reagents, the activation of this compound, the conjugation reaction, and the purification of the final conjugate.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_peg Dissolve this compound in Anhydrous DMF/DMSO activation Add EDC and NHS to this compound Solution (pH 4.5-6.0) prep_peg->activation 1 prep_amine Prepare Amine-Molecule in Amine-Free Buffer (e.g., PBS, MES) conjugation Add Activated PEG to Amine-Molecule Solution (pH 7.2-8.0) prep_amine->conjugation 2 activation->conjugation 3 incubation Incubate for 2 hours at Room Temperature conjugation->incubation 4 purification Purify Conjugate (Dialysis or Gel Filtration) incubation->purification 5 analysis Analyze Conjugate (e.g., SDS-PAGE, LC-MS) purification->analysis 6

Figure 1: Experimental workflow for this compound conjugation.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the conjugation of this compound to primary amines. These values are starting points and may require optimization depending on the specific properties of the amine-containing molecule.

ParameterRecommended RangeNotes
Molar Ratio (PEG:Amine) 1:1 to 20:1The optimal ratio depends on the number of available amines and the desired degree of PEGylation. For proteins, a 20-fold molar excess of PEG is a common starting point.[2][3][4]
Molar Ratio (EDC:PEG) 1:1 to 2:1A slight excess of EDC ensures efficient activation of the carboxylic acid.[5]
Molar Ratio (NHS:EDC) 1:1 to 1.2:1A slight excess of NHS relative to EDC promotes the formation of the more stable NHS ester.
Activation pH 4.5 - 6.0This pH range is optimal for the EDC/NHS activation of carboxylic acids.
Conjugation pH 7.2 - 8.0This pH range is ideal for the reaction of the NHS ester with primary amines.
Reaction Temperature 4°C to Room TemperatureRoom temperature is generally sufficient. Lower temperatures (4°C) can be used to minimize protein denaturation.
Reaction Time 2 - 12 hoursA 2-hour incubation at room temperature is often sufficient. Longer reaction times may be needed for less reactive amines.
Quenching Agent Hydroxylamine, Tris, or GlycineAdded at the end of the reaction to quench any unreacted NHS esters.

Detailed Experimental Protocol

This protocol describes a general method for conjugating this compound to a protein with primary amines.

Materials and Reagents
  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., dialysis tubing, gel filtration column)

Procedure
  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of the protein in Conjugation Buffer.

    • Immediately before use, prepare a 100 mg/mL stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 100 mg/mL stock solution of NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Primary Amine:

    • Add the activated this compound solution to the protein solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG and byproducts by dialysis against PBS or by using a gel filtration column.

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate methods such as SDS-PAGE to determine the degree of PEGylation and LC-MS to confirm the identity of the product.

    • Store the purified conjugate under conditions suitable for the specific protein, typically at -20°C or -80°C.

Signaling Pathways and Logical Relationships

The chemical pathway for the EDC/NHS mediated conjugation of this compound to a primary amine is illustrated below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products peg_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate peg_acid->o_acylisourea + EDC primary_amine Primary Amine (R'-NH2) amide_bond Amide Bond (R-CO-NH-R') primary_amine->amide_bond edc EDC nhs NHS nhs_ester NHS Ester o_acylisourea->nhs_ester + NHS nhs_ester->amide_bond + R'-NH2 byproducts Byproducts (EDC-urea, NHS)

Figure 2: Chemical pathway of EDC/NHS mediated amidation.

Disclaimer: This protocol is a general guideline. Optimization of reaction conditions may be necessary for specific applications. Always handle chemicals with appropriate safety precautions.

References

Application Notes and Protocols for m-PEG12-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and protocols for the use of m-PEG12-acid, a monodisperse polyethylene glycol (PEG) linker, in the synthesis of PROTACs. The hydrophilic nature of the 12-unit PEG chain can enhance the aqueous solubility and permeability of the resulting PROTAC molecule, which is often a challenge for these large molecules.[3][4] The terminal carboxylic acid provides a convenient handle for conjugation to an amine-functionalized ligand through a stable amide bond.[5]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
Appearance Colorless to off-white solid-liquid mixture
Solubility Soluble in DMSO (100 mg/mL with warming), Water, DCM, DMF
Storage -20°C for up to 3 years (pure form)

PROTAC Synthesis Workflow using this compound

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

  • Functionalization of one of the ligands: Typically, either the E3 ligase ligand or the target protein ligand is synthesized or modified to contain a reactive amine group.

  • Amide Coupling: The amine-functionalized ligand is then coupled with this compound using standard peptide coupling reagents to form a stable amide bond.

Below is a DOT language script that visualizes this workflow.

PROTAC_synthesis_workflow General PROTAC Synthesis Workflow using this compound cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Functionalization Step 1: Functionalization (Introduce Amine Group) E3_Ligase_Ligand->Functionalization Target_Ligand Target Protein Ligand (e.g., JQ1, Gefitinib) Target_Ligand->Functionalization m_PEG12_acid This compound Amide_Coupling Step 2: Amide Coupling (EDC/HATU) m_PEG12_acid->Amide_Coupling Amine_Functionalized_Ligand Amine_Functionalized_Ligand Functionalization->Amine_Functionalized_Ligand Amine-Functionalized Ligand PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC Amine_Functionalized_Ligand->Amide_Coupling

General PROTAC Synthesis Workflow

Experimental Protocols

The following are detailed protocols for the key steps in synthesizing a PROTAC using this compound. These protocols are generalized and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Synthesis of Amine-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)

This protocol describes the synthesis of an amine-functionalized pomalidomide, which can then be coupled to this compound.

Materials:

  • 4-Fluorothalidomide

  • Amine-containing linker (e.g., Boc-protected diamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 4-fluorothalidomide (1 equivalent) and the Boc-protected amine linker (1.1 equivalents) in DMF or DMSO.

    • Add DIPEA (2-3 equivalents) to the mixture.

    • Heat the reaction mixture at 80-90°C and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected pomalidomide-linker conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA (typically 20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine-functionalized pomalidomide is often obtained as a TFA salt and can be used directly in the next step after drying.

Protocol 2: Amide Coupling of this compound with an Amine-Functionalized Ligand

This protocol details the amide bond formation between this compound and an amine-functionalized ligand (either the E3 ligase ligand or the target protein ligand).

Materials:

  • This compound

  • Amine-functionalized ligand (from Protocol 1 or a similarly prepared target protein ligand)

  • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: DMF or DCM

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add the coupling agent (EDC or HATU, 1.1-1.5 equivalents) and a base (DIPEA or TEA, 2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated this compound solution, add the amine-functionalized ligand (1-1.2 equivalents) dissolved in a minimal amount of anhydrous DMF or DCM.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude PROTAC by column chromatography (silica gel or reverse-phase) or preparative HPLC to obtain the final product.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following table summarizes data from various studies comparing the performance of PROTACs with different PEG linker lengths. While not all studies use this compound specifically, the data provides valuable insights into the structure-activity relationship of PEG linkers.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)Reference
BRD4 VHLPEG3 (12 atoms)~100>90-
BRD4 VHLPEG4 (15 atoms)~50>95-
BRD4 VHLPEG5 (18 atoms)<50 >95 Good
BRD4 VHLPEG6 (21 atoms)~100>90-
BTK CRBN2 PEG units>1000<20-
BTK CRBN4 PEG units~100 ~80 -
BTK CRBN6 PEG units~200~70-
ERα CRBN12 atoms-Moderate-
ERα CRBN16 atoms -High -
Androgen Receptor CRBNPEG linker--1.7
Androgen Receptor VHLPEG linker--<0.1

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Signaling Pathway Diagrams

Understanding the signaling pathways of the target proteins is crucial for designing effective PROTACs and interpreting their biological effects. Below are diagrams for the BTK, BRD4, and EGFR signaling pathways generated using DOT language.

BTK Signaling Pathway

BTK_signaling_pathway BTK Signaling Pathway in B-cells BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 cleaves PIP2 to DAG DAG PLCg2->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation

BTK Signaling Pathway
BRD4 in Cancer Signaling

BRD4_signaling_pathway Role of BRD4 in Cancer Signaling BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Oncogenes Oncogenes (e.g., c-Myc, Bcl-2) Transcription_Elongation->Oncogenes Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation

BRD4 in Cancer Signaling
EGFR Signaling Pathway

EGFR_signaling_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Cell_Survival Cell Survival, Proliferation, & Migration Transcription_Factors->Cell_Survival

EGFR Signaling Pathway

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilic nature, and convenient terminal functional group for conjugation make it an attractive choice for researchers aiming to improve the drug-like properties of their protein degraders. The provided protocols and data offer a starting point for the rational design and synthesis of novel PROTACs. However, it is crucial to remember that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization is often necessary to achieve the desired degradation efficacy and selectivity.

References

Application Notes and Protocols for m-PEG12-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of m-PEG12-acid as a hydrophilic, non-cleavable linker in the development of antibody-drug conjugates (ADCs). The information presented here, including detailed protocols and comparative data, is intended to facilitate the rational design and synthesis of next-generation ADCs with optimized therapeutic indices.

Introduction to this compound in ADCs

This compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal carboxylic acid and a methoxy-capped PEG chain of 12 ethylene glycol units.[1] This linker is a valuable tool in ADC development, offering a balance of hydrophilicity and length. The incorporation of a PEG linker, such as this compound, can significantly enhance the physicochemical and pharmacological properties of an ADC.[2][]

The primary advantages of using PEG linkers like this compound include:

  • Improved Hydrophilicity: The PEG chain increases the overall water solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This increased hydrophilicity can mitigate aggregation and improve the conjugate's stability in aqueous environments.[2][4]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can reduce non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: By masking potential epitopes on the linker-payload, PEGylation can lower the risk of an immune response against the ADC.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The ability of PEG linkers to counteract the aggregation propensity of hydrophobic drugs allows for the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.

This compound, with its defined chain length, ensures the production of a homogeneous ADC product, which is crucial for consistent pharmacokinetics and predictable safety profiles. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing payloads through the formation of a stable amide bond.

Data Presentation: Comparative Analysis of PEG Linker Length

The length of the PEG linker is a critical parameter that influences the therapeutic index of an ADC. The following table summarizes quantitative data from a study comparing the effect of different PEG linker lengths on the pharmacokinetic properties of an ADC.

LinkerDrug-to-Antibody Ratio (DAR)Plasma Clearance (mL/day/kg)Area Under the Curve (AUC) (µg*h/mL)
No PEG8HighLow
Linear PEG248ModerateModerate
Branched (P-(PEG12)2) 8 Low High

Data adapted from a comparative study on linear vs. pendant PEG linker architecture. This table demonstrates that a branched linker with two 12-unit PEG chains significantly improves the pharmacokinetic profile of a high-DAR ADC compared to a linear PEG24 linker.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the development of an ADC using this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer, pH 6.0

  • Reverse-phase HPLC system for purification

  • LC-MS system for reaction monitoring

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker. The reaction is most efficient at a pH of 4.5-7.2.

  • Conjugation to the Amine-containing Payload:

    • In a separate tube, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the payload solution to the activated this compound solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to 7.2-7.5 for efficient amine coupling.

    • Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining NHS esters by adding hydroxylamine or Tris buffer.

    • Purify the resulting m-PEG12-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody Reduction and Conjugation to the m-PEG12-Payload

This protocol outlines the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups, followed by conjugation to a maleimide-functionalized m-PEG12-payload. (Note: This requires the m-PEG12-payload to be synthesized with a maleimide group instead of being directly conjugated to the antibody's lysines).

Materials:

  • Monoclonal antibody (e.g., anti-HER2)

  • Maleimide-activated m-PEG12-payload

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation of Drug-Linker to Antibody:

    • Dissolve the maleimide-activated m-PEG12-payload in a small amount of DMSO or DMF.

    • Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unconjugated drug-linker and other impurities by size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

This protocol describes the essential analytical methods to characterize the purified ADC.

Materials:

  • Purified ADC

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size-Exclusion Chromatography (SEC) system

  • Mass Spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated from the molar extinction coefficients of the antibody and the payload.

    • Alternatively, use Hydrophobic Interaction Chromatography (HIC) to separate the different DAR species (DAR0, DAR2, DAR4, etc.) and determine the average DAR from the peak areas.

  • Analysis of Purity and Aggregation:

    • Use Size-Exclusion Chromatography (SEC) to assess the purity of the ADC and quantify the percentage of monomer, aggregates, and fragments.

  • Confirmation of Identity and Integrity:

    • Use mass spectrometry under denaturing conditions to determine the molecular weight of the light and heavy chains of the ADC, confirming the successful conjugation of the drug-linker.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the potency of the ADC on target and non-target cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (e.g., with this compound linker) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Dimerization Internalization Internalization (Endocytosis) HER2_dimer->Internalization 3. Internalization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Lysosome Lysosome Internalization->Lysosome 4. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 5. Degradation Payload Cytotoxic Payload Payload_Release->Payload AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action of an anti-HER2 ADC and its effect on downstream signaling pathways.

Experimental Workflow

ADC_Development_Workflow cluster_synthesis Drug-Linker Synthesis & Conjugation cluster_conjugation ADC Conjugation & Purification cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation A1 This compound Activation (EDC/NHS) A2 Payload Conjugation A1->A2 A3 Purification of Drug-Linker A2->A3 B2 ADC Conjugation A3->B2 B1 Antibody Production & Reduction B1->B2 B3 ADC Purification (SEC) B2->B3 C1 DAR Determination (HIC / UV-Vis) B3->C1 C2 Purity & Aggregation (SEC) B3->C2 C3 Mass Spectrometry B3->C3 D1 In Vitro Cytotoxicity Assay B3->D1 D2 In Vivo Efficacy Studies D1->D2

Caption: Experimental workflow for the development and evaluation of an ADC using this compound.

References

Surface Modification of Nanoparticles with m-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize clearance by the reticuloendeothelial system (RES), and prolong systemic circulation time.[1][2] This "stealth" characteristic is crucial for enabling nanoparticles to reach their target tissues.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG12-acid (m-PEG12-acid). This short-chain PEG linker possesses a terminal carboxylic acid group for covalent conjugation to amine-functionalized nanoparticles, and a methoxy-terminated end to prevent cross-linking. The relatively short 12-unit ethylene glycol chain offers a balance between providing a hydrophilic shield and minimizing the potential for inducing anti-PEG antibodies, a concern with higher molecular weight PEGs.

Applications

The functionalization of nanoparticles with this compound is advantageous for a variety of applications in drug development and biomedical research, including:

  • Improved Pharmacokinetics: By reducing RES uptake, PEGylation with this compound can significantly increase the blood circulation half-life of nanoparticles, leading to improved drug bioavailability at the target site.[2]

  • Enhanced Stability: The hydrophilic PEG layer can prevent nanoparticle aggregation in biological media, improving their colloidal stability.[2]

  • Reduced Immunogenicity: The "stealth" layer provided by PEG can reduce the recognition of nanoparticles by the immune system.

  • Controlled Drug Release: The surface coating can be engineered to influence the release kinetics of encapsulated or conjugated drugs.

  • Platform for Further Functionalization: While this compound itself provides a neutral surface, the principles of PEGylation can be extended to using hetero-functional PEGs that allow for the subsequent attachment of targeting ligands such as antibodies or peptides for active targeting.

Experimental Protocols

This section details the protocols for the covalent conjugation of this compound to amine-functionalized nanoparticles via carbodiimide chemistry, followed by purification and characterization of the resulting PEGylated nanoparticles.

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples with primary amines on the nanoparticle surface.[3]

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: Deionized water or appropriate buffer for the nanoparticles

  • Reaction tubes

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a known concentration.

  • Activation of this compound: a. In a separate tube, dissolve this compound in the Activation Buffer. b. Add a 5-fold molar excess of EDC·HCl and a 2-fold molar excess of NHS relative to the this compound. c. Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation Reaction: a. Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized for the specific application. A starting point is a 100 to 1000-fold molar excess of PEG to nanoparticles. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification of PEGylated Nanoparticles: a. Centrifuge the reaction mixture to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles. b. Remove the supernatant containing unreacted PEG and byproducts. c. Resuspend the nanoparticle pellet in the Wash Buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound reagents.

  • Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Characterization of this compound Modified Nanoparticles

Successful surface modification should be confirmed by a suite of characterization techniques to assess the changes in the physicochemical properties of the nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

  • Procedure:

    • Dilute the nanoparticle suspensions (both pre- and post-PEGylation) to an appropriate concentration in a suitable buffer (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer on the nanoparticle surface. The PDI should remain low, indicating a monodisperse sample.

2. Surface Charge Measurement:

  • Technique: Zeta Potential Analysis

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the surface charge.

  • Procedure:

    • Dilute the nanoparticle suspensions in an appropriate low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using a suitable instrument.

  • Expected Outcome: For nanoparticles with a positive initial surface charge (due to amine groups), a shift towards a more neutral or slightly negative zeta potential is expected after conjugation with the negatively charged carboxylic acid of the PEG, followed by the shielding effect of the neutral PEG chains.

3. Quantification of Surface PEGylation:

  • Technique: Thermogravimetric Analysis (TGA) or Quantitative Nuclear Magnetic Resonance (qNMR)

  • TGA Principle: TGA measures the change in mass of a sample as a function of temperature. The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of PEG on the nanoparticle surface.

  • TGA Procedure:

    • Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.

    • Heat a known mass of the dried sample under a controlled atmosphere (e.g., nitrogen) in a TGA instrument.

    • Analyze the resulting weight loss curve to determine the percentage of organic material (PEG) compared to the inorganic nanoparticle core.

  • qNMR Principle: qNMR allows for the quantification of molecules by integrating the signals of specific protons in the NMR spectrum relative to a known internal standard.

  • qNMR Procedure:

    • Disperse a known amount of the purified PEGylated nanoparticles in a suitable deuterated solvent (e.g., D2O).

    • Add a known amount of an internal standard.

    • Acquire the 1H NMR spectrum.

    • Integrate the characteristic peaks of the ethylene glycol protons of PEG (~3.6 ppm) and the peak of the internal standard to calculate the amount of PEG conjugated to the nanoparticles.

Data Presentation

The following tables summarize the expected changes in the physicochemical properties of nanoparticles after surface modification with this compound. The exact values will vary depending on the nanoparticle type, size, and the efficiency of the conjugation reaction.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification.

ParameterBefore Modification (Amine-NP)After Modification (this compound-NP)Technique
Hydrodynamic Diameter (nm) Varies (e.g., 50 ± 5)Increase of 5-15 nm (e.g., 60 ± 7)DLS
Polydispersity Index (PDI) < 0.2< 0.2DLS
Zeta Potential (mV) Positive (e.g., +30 ± 5)Near-neutral or slightly negative (e.g., -5 ± 3)Zeta Potential Analyzer

Table 2: Quantitative Analysis of PEG Grafting Density.

ParameterValueTechnique
PEG Weight Percentage (%) Varies (e.g., 5-15%)TGA
PEG Grafting Density (chains/nm²) Varies (e.g., 1-5)TGA or qNMR

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Conjugation Workflow cluster_purification Purification cluster_product Final Product Amine_NP Amine-Functionalized Nanoparticles Conjugation Conjugation to Nanoparticles (PBS Buffer, pH 7.2-7.5) Amine_NP->Conjugation mPEG12_acid This compound Activation Activation of this compound (MES Buffer, pH 4.5-5.0) mPEG12_acid->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activation->Conjugation Quenching Quenching (Tris or Hydroxylamine) Conjugation->Quenching Centrifugation1 Centrifugation Quenching->Centrifugation1 Resuspension1 Resuspend in Wash Buffer Centrifugation1->Resuspension1 Centrifugation2 Repeat 3x Resuspension1->Centrifugation2 PEG_NP This compound-NP Centrifugation2->PEG_NP

Caption: Workflow for the surface modification of amine-functionalized nanoparticles with this compound.

G cluster_physicochemical Physicochemical Characterization cluster_quantitative Quantitative Analysis cluster_data Data Output Start PEGylated Nanoparticle Sample DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Analysis Start->Zeta TGA Thermogravimetric Analysis (TGA) Start->TGA qNMR Quantitative NMR (qNMR) Start->qNMR Size_PDI Hydrodynamic Size & PDI DLS->Size_PDI Surface_Charge Surface Charge Zeta->Surface_Charge PEG_Content PEG Content (%) TGA->PEG_Content Grafting_Density Grafting Density TGA->Grafting_Density qNMR->Grafting_Density

Caption: Workflow for the characterization of this compound modified nanoparticles.

References

Application Notes and Protocols: Peptide Modification Using m-PEG12-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and widely utilized strategy to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity. The m-PEG12-acid linker is a discrete PEG reagent with a 12-unit ethylene glycol chain, offering a defined length and molecular weight for precise and controlled modification of biomolecules.

This document provides detailed application notes and protocols for the modification of peptides using the this compound linker. It is intended for researchers, scientists, and drug development professionals seeking to improve the therapeutic potential of their peptide candidates.

Applications of Peptide Modification with this compound

The use of an this compound linker for peptide modification offers several advantages in drug development:

  • Improved Pharmacokinetics: PEGylation with a 12-unit PEG chain can significantly extend the in vivo half-life of a peptide by reducing its rate of clearance by the kidneys.[1][2] This leads to a more sustained therapeutic effect and can reduce the required dosing frequency.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability in biological fluids.[3]

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic peptides.[4]

  • Reduced Immunogenicity: By masking potential epitopes on the peptide surface, PEGylation can reduce the likelihood of an immune response.[3]

  • Targeted Drug Delivery: In the context of peptide-drug conjugates (PDCs), the this compound linker can serve as a flexible spacer between the targeting peptide and a cytotoxic payload, facilitating optimal interaction with the target receptor while maintaining the drug's potency.

Data Presentation: Impact of PEG Linker Length on In Vivo Performance

While specific quantitative data for the this compound linker is not extensively available in a comparative format, the following tables summarize data from studies comparing different PEG linker lengths. This information provides valuable insights into how a PEG12 linker can be expected to perform relative to shorter and longer alternatives.

Table 1: Effect of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life

Table 2: Influence of PEG Linker Length on In Vivo Efficacy (Antitumor Study)

MoleculePEG Linker LengthEfficacy Outcome
Affibody-Drug Conjugate4 kDaModerate tumor growth inhibition
Affibody-Drug Conjugate10 kDaSignificant tumor growth inhibition and improved survival

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in modifying a peptide with an this compound linker.

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes the conjugation of the carboxylic acid group of the this compound linker to a primary amine (e.g., the N-terminus or the side chain of a lysine residue) on a peptide using carbodiimide chemistry.

Materials:

  • This compound

  • Peptide with at least one primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another suitable amine-free buffer

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Stir plate and magnetic stir bars

  • Reaction vials

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This forms the more stable NHS ester of the PEG acid.

  • Peptide Preparation:

    • Dissolve the peptide in the reaction buffer. The concentration will depend on the specific peptide's solubility.

  • Conjugation Reaction:

    • Add the activated m-PEG12-NHS ester solution to the peptide solution. The molar ratio of PEG-NHS to peptide can be varied to optimize the degree of PEGylation, but a starting point of 5-10 fold molar excess of PEG-NHS is common.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester. A final concentration of 50-100 mM of the quenching agent is typically sufficient.

    • Incubate for 30 minutes at room temperature.

Workflow for Peptide Conjugation:

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mPEG_acid This compound Activated_PEG Activated m-PEG12-NHS Ester mPEG_acid->Activated_PEG in DMF/DMSO EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEGylated Peptide Activated_PEG->Conjugate Peptide Peptide in Buffer Peptide->Conjugate Purification RP-HPLC Conjugate->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Workflow for this compound peptide conjugation.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PEGylated peptides from the reaction mixture.

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column suitable for peptide separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will need to be determined empirically for each specific PEGylated peptide.

    • Monitor the elution profile at 214 nm or 280 nm. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain, although the exact retention time will depend on the overall hydrophobicity of the conjugate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions containing the desired PEGylated peptide.

    • Lyophilize the pooled fractions to obtain the purified product as a powder.

Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry

Mass spectrometry is essential to confirm the successful conjugation and to determine the degree of PEGylation.

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI-TOF (e.g., sinapinic acid) or solvent for ESI-MS

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified, lyophilized PEGylated peptide in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the sample.

    • The mass of the PEGylated peptide should correspond to the mass of the unmodified peptide plus the mass of one or more this compound linkers (the mass of this compound is approximately 588.7 g/mol ).

    • The presence of multiple peaks separated by the mass of the PEG linker will indicate multiple PEGylation sites or a mixture of different degrees of PEGylation.

Logical Relationship of Experimental Steps:

G Start Start with Unmodified Peptide and this compound Conjugation Peptide Conjugation Reaction Start->Conjugation Crude_Mixture Crude Reaction Mixture Conjugation->Crude_Mixture Purification RP-HPLC Purification Crude_Mixture->Purification Pure_Conjugate Purified PEGylated Peptide Purification->Pure_Conjugate Characterization Mass Spec Characterization Pure_Conjugate->Characterization Final_Product Verified Final Product Characterization->Final_Product

Caption: Logical flow of peptide PEGylation experiment.

Signaling Pathways and Mechanism of Action

The this compound linker itself is biologically inert and does not directly participate in signaling pathways. Its role is to modify the properties of the attached peptide. The impact on signaling is therefore a consequence of the altered pharmacokinetics and biodistribution of the peptide.

For example, a PEGylated peptide therapeutic that acts as a receptor agonist will still bind to its target receptor and initiate the same downstream signaling cascade. However, due to its prolonged circulation time, it can provide a more sustained activation of that pathway.

Generalized Signaling Pathway Modulation by a PEGylated Peptide:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pk_effect Pharmacokinetic Effect Peptide PEGylated Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding & Activation Sustained_Activation Sustained Pathway Activation Peptide->Sustained_Activation Prolonged Half-life Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Biological_Response Biological Response Signaling_Cascade->Biological_Response Sustained_Activation->Biological_Response Enhanced/Prolonged Effect

Caption: Modulation of a signaling pathway by a PEGylated peptide.

Conclusion

The modification of peptides with the this compound linker is a powerful strategy for improving their therapeutic potential. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this technology. By carefully controlling the reaction conditions and utilizing appropriate purification and characterization methods, it is possible to generate well-defined PEGylated peptides with enhanced pharmacokinetic properties and biological activity. The provided data on the impact of PEG linker length serves as a valuable reference for optimizing the design of next-generation peptide therapeutics.

References

Application Notes and Protocols for EDC/NHS Activation of m-PEG12-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of PEG chains can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, which reduces renal clearance, shielding from proteolytic degradation, enhancing solubility, and reducing immunogenicity.[1][2] This document provides a detailed protocol for the activation of m-PEG12-acid, a discrete PEG linker, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent coupling to primary amine-containing molecules.

The use of a discrete PEG linker like this compound, which has a defined molecular weight and spacer length, allows for precision in optimizing modification applications.[3][4] The terminal carboxylic acid of this compound can be activated by EDC in the presence of NHS to form a more stable, amine-reactive NHS ester.[5] This activated PEG derivative can then efficiently react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.

Principle of the Reaction

The EDC/NHS coupling chemistry is a two-step process designed to create a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis. The addition of NHS results in its reaction with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and can be efficiently coupled to a primary amine.

The reaction of the m-PEG12-NHS ester with a primary amine-containing molecule results in the formation of a stable amide linkage and the release of NHS.

Reaction Mechanism

Reaction_Mechanism mPEG_acid m-PEG12-COOH Intermediate O-acylisourea intermediate (unstable) mPEG_acid->Intermediate + EDC EDC EDC->Intermediate Activation mPEG_NHS m-PEG12-NHS ester (amine-reactive) Intermediate->mPEG_NHS + NHS Urea EDC byproduct (soluble urea) Intermediate->Urea releases Hydrolysis Hydrolysis Intermediate->Hydrolysis H₂O NHS NHS Conjugate m-PEG12-NH-R (Stable Amide Bond) mPEG_NHS->Conjugate + R-NH₂ Released_NHS NHS mPEG_NHS->Released_NHS releases Amine R-NH₂ Amine->Conjugate

Caption: EDC/NHS activation of this compound and subsequent amine coupling.

Materials and Reagents

Reagent/MaterialStorage ConditionsNotes
This compound-20°C, desiccatedEquilibrate to room temperature before opening.
EDC-HCl4°C, desiccatedHighly hygroscopic. Equilibrate to room temperature before opening.
NHS or Sulfo-NHS4°C, desiccatedSulfo-NHS is recommended for aqueous reactions to improve solubility.
Anhydrous Solvent (for organic phase)Room TemperatureUse molecular sieve-treated Dimethylformamide (DMF) or Dichloromethane (DCM).
Activation Buffer (for aqueous phase)4°C0.1 M MES, 0.5 M NaCl, pH 4.7-6.0.
Coupling Buffer (for aqueous phase)4°CPhosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris, Glycine).
Quenching Solution4°C1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5.
Amine-containing moleculeAs per supplierShould be dissolved in an appropriate amine-free buffer.
Reaction VialsRoom Temperature
Magnetic Stirrer and Stir BarsRoom Temperature
Argon or Nitrogen GasFor creating an inert atmosphere, especially in organic phase reactions.

Experimental Protocols

Two primary protocols are provided: one for reactions in an organic solvent and another for aqueous conditions, which is more common for biological molecules.

Protocol 1: Activation and Coupling in an Organic Solvent

This method is suitable for amine-containing small molecules that are soluble in organic solvents.

1. Activation of this compound: a. In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM or DMF. b. In separate vials, dissolve EDC-HCl (2 equivalents) and NHS (2 equivalents) in a minimal amount of anhydrous DCM or DMF. c. Add the EDC solution to the this compound solution, followed by the NHS solution. d. Stir the reaction mixture at room temperature for 30 minutes.

2. Amine Coupling: a. Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture. b. If using a salt form of an amine, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equivalents) to deprotonate the amine. c. Continue to stir the reaction at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS.

3. Purification: a. The final product can be purified using flash chromatography to yield the pure conjugate.

Protocol 2: Two-Step Aqueous Activation and Coupling

This is the preferred method for proteins, antibodies, and other biomolecules. It involves activating the PEG-acid at a lower pH and then increasing the pH for efficient coupling to the amine.

1. Reagent Preparation: a. Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation. b. Prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 5-6) immediately before use. Do not store these solutions.

2. Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over this compound is recommended. c. Incubate the reaction for 15 minutes at room temperature with gentle stirring.

3. Amine Coupling: a. Immediately after activation, the pH of the reaction must be raised to 7.2-8.0 for efficient coupling. This can be achieved by adding the activated m-PEG12-NHS ester to the amine-containing molecule dissolved in a Coupling Buffer (e.g., PBS, pH 7.4). b. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8. c. Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction: a. To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted m-PEG12-NHS ester. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate: a. Remove excess PEG reagent, unreacted EDC, and NHS byproducts using size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF), depending on the size of the conjugate.

Experimental Workflow for Aqueous Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Dissolve this compound in Activation Buffer (pH 5-6) activation Add EDC/NHS to this compound Incubate 15 min @ RT prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS solutions in Activation Buffer prep_edc_nhs->activation prep_amine Prepare Amine-Molecule in Coupling Buffer (pH 7.2-7.5) coupling Combine activated PEG with Amine-Molecule Incubate 2 hrs @ RT or O/N @ 4°C prep_amine->coupling activation->coupling quench Add Quenching Buffer (e.g., Hydroxylamine) Incubate 15-30 min @ RT coupling->quench purify Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze Characterize Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for aqueous activation and conjugation.

Optimization and Quantitative Parameters

Achieving optimal conjugation efficiency requires careful consideration of several parameters. The following table summarizes key reaction conditions and recommended starting points for optimization.

ParameterRecommended RangeRationale & Notes
Activation pH 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in acidic conditions. MES buffer is commonly used.
Coupling pH 7.0 - 8.0The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH where the amines are deprotonated and nucleophilic.
Molar Ratio (PEG:EDC:NHS) 1 : 2 : 2 to 1 : 5 : 5A molar excess of EDC and NHS drives the formation of the NHS ester. The optimal ratio depends on the reactivity of the carboxyl group and should be determined empirically.
Molar Ratio (Activated PEG:Amine) 1:1 to 20:1The optimal ratio depends on the number of available amines on the target molecule and the desired degree of PEGylation. A higher excess of PEG may lead to multiple PEGylations per molecule.
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester. Prolonged activation can lead to hydrolysis.
Coupling Time 2 hours to OvernightShorter times at room temperature or longer times at 4°C can be used. The stability of the target molecule should be considered.
Temperature 4°C to 25°CRoom temperature is common for faster kinetics. 4°C may be preferred for sensitive biomolecules.

Characterization of the Conjugate

After purification, it is essential to characterize the PEGylated product to determine the degree of PEGylation and confirm conjugate identity.

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight shiftAn increase in the apparent molecular weight of the protein corresponding to the mass of the attached PEG chains.
Mass Spectrometry (LC-MS) Confirm covalent modification and determine the degree of PEGylationDetection of mass shifts corresponding to the addition of one or more m-PEG12 units.
HPLC (SEC or RP) Determine purity and degree of PEGylationSeparation of PEGylated species from unreacted protein. Can be used to quantify the extent of modification.
NMR Spectroscopy Structural confirmation (for small molecule conjugates)Disappearance of the carboxylic acid proton peak and appearance of new peaks corresponding to the amide bond and PEG chain.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed) - Incorrect pH for activation or coupling - Presence of primary amine-containing buffers (Tris, Glycine) - Hydrolysis of NHS ester before coupling- Use fresh, high-quality EDC and NHS; equilibrate to RT before opening. - Verify the pH of all buffers. - Use non-amine buffers like MES and PBS. - Proceed to the coupling step immediately after activation.
Protein Precipitation - High concentration of organic co-solvent - Change in protein stability due to pH shift or modification- Minimize the use of organic solvents if possible. - Perform a buffer screen to find optimal conditions for protein stability. - Perform the reaction at 4°C.
Multiple PEGylation Products - High molar excess of activated PEG - Long reaction time- Reduce the molar ratio of PEG to the amine-containing molecule. - Decrease the reaction time.
No Reaction - Amine-containing molecule is not reactive - Carboxyl group is sterically hindered- Ensure the primary amines are accessible and not involved in critical structural folding. - Consider using a longer PEG spacer to overcome steric hindrance.

By following these detailed protocols and considering the optimization parameters, researchers can successfully perform the EDC/NHS activation of this compound for efficient and controlled amine coupling, leading to well-defined PEGylated conjugates for a variety of applications.

References

Application Notes and Protocols for m-PEG12-acid in Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of m-PEG12-acid in protein PEGylation, a critical technique for enhancing the therapeutic properties of protein-based drugs. The following sections detail the principles of this bioconjugation method, provide comprehensive experimental protocols, and summarize key data for the characterization of PEGylated proteins.

Introduction to Protein PEGylation with this compound

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can shield proteins from proteolytic degradation, reduce immunogenicity, increase solubility, and prolong circulation half-life.

This compound is a discrete PEG (dPEG®) reagent with a precise chain length of 12 ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. This defined structure ensures batch-to-batch consistency and results in a homogeneous PEGylated product, a significant advantage over traditional polydisperse PEG reagents. The carboxylic acid moiety of this compound allows for its covalent attachment to primary amino groups (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on a protein's surface through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, utilizing activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Key Applications of this compound in Bioconjugation

  • Improving Therapeutic Protein Properties: Enhancing the serum half-life, stability, and solubility of therapeutic proteins while reducing their immunogenicity.

  • PROTAC® Linkers: Serving as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker connects the target protein binder and the E3 ligase ligand, and its length and flexibility are crucial for the formation of a productive ternary complex.

  • Antibody-Drug Conjugates (ADCs): Used as a hydrophilic linker in the construction of ADCs, improving their solubility and pharmacokinetic profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
CAS Number 125220-94-2
Physical Form White solid or viscous liquid
Solubility Soluble in water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF)[1]. High solubility in DMSO can be achieved with warming and sonication[2].
Purity Typically >95%
Storage Store at -20°C, desiccated.

Experimental Protocols

The following are detailed protocols for the PEGylation of proteins using this compound. Two primary methods are presented: an aqueous-based approach and an organic solvent-based approach for the activation of this compound.

Protocol 1: Aqueous-Based Protein PEGylation

This protocol describes the in-situ activation of this compound and its subsequent conjugation to a protein in an aqueous buffer system.

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (or other amine-free buffer such as borate or carbonate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Dialysis or diafiltration system

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein of interest into the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Determine the precise protein concentration using a suitable method (e.g., A280 nm absorbance or BCA assay).

  • Activation of this compound:

    • Equilibrate this compound, EDC-HCl, and NHS/Sulfo-NHS to room temperature.

    • In a separate reaction vessel, dissolve this compound in Activation Buffer.

    • Add EDC-HCl and NHS/Sulfo-NHS to the this compound solution. A molar excess of EDC and NHS over this compound (e.g., 1.2-1.5 equivalents each) is recommended.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the specific protein and desired degree of PEGylation (a starting point of 10-20 fold molar excess of PEG reagent is common).

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted activated this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis, diafiltration, or chromatography.

    • Size Exclusion Chromatography (SEC) is effective for separating the PEGylated protein from smaller reactants.

    • Ion-Exchange Chromatography (IEX) can be used to separate PEGylated species from the unmodified protein based on changes in surface charge.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC (SEC or RP-HPLC) to determine the degree of PEGylation and purity.

    • Assess the biological activity of the PEGylated protein using a relevant in vitro or in vivo assay.

Protocol 2: Organic Solvent-Based Activation and Conjugation

This method involves the pre-activation of this compound in an organic solvent to form a stable NHS ester, which can then be purified and added to the protein solution.

Materials:

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Protein of interest in Conjugation Buffer (as in Protocol 1)

  • Quenching and purification materials (as in Protocol 1)

Procedure:

  • Activation of this compound in Organic Solvent:

    • Dissolve this compound (e.g., 1 mmol) in anhydrous DMF or DCM.

    • Add NHS (e.g., 1.2 mmol) and EDC-HCl (e.g., 1.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • The resulting m-PEG12-NHS ester can be used directly or purified by precipitation in cold diethyl ether and dried under vacuum.

  • Protein PEGylation:

    • Dissolve the purified m-PEG12-NHS ester in a small amount of water-miscible organic solvent (e.g., DMSO or DMF).

    • Add the desired molar excess of the activated PEG reagent to the protein solution in Conjugation Buffer (pH 7.2-8.0).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching, Purification, and Characterization:

    • Follow steps 4, 5, and 6 from Protocol 1.

Data Presentation: Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated protein. The following tables provide a template for summarizing quantitative data from PEGylation experiments.

Table 1: Reaction Conditions and Degree of PEGylation

ParameterExperiment 1Experiment 2Experiment 3
Protein Concentration (mg/mL)5510
Molar Ratio (this compound:Protein)10:120:120:1
Reaction Time (hours)224
Reaction Temperature (°C)25254
Average Degree of PEGylation*1.22.52.8

*Determined by Mass Spectrometry

Table 2: Mass Spectrometry Analysis of a PEGylated Antibody

Based on the analysis of an antibody conjugated with a dPEG®12 linker, the following mass increase is expected.

SpeciesObserved Mass Increase (Da)
Single PEG addition570.5

Table 3: Characterization of Purified PEGylated Protein

Analytical MethodUnmodified ProteinPEGylated Protein
SDS-PAGE (Apparent MW) 50 kDa~60-70 kDa
SEC-HPLC (Retention Time) 15.2 min12.8 min
IEX-HPLC (Retention Time) 8.5 min9.7 min
Biological Activity (% of Unmodified) 100%85%

Visualizations

Experimental Workflow for Protein PEGylation

experimental_workflow Experimental Workflow for Protein PEGylation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation PEGylation Reaction (pH 7.2-7.5) protein_prep->conjugation peg_activation This compound Activation (EDC/NHS) peg_activation->conjugation quenching Quenching (Tris or Hydroxylamine) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization activity_assay Biological Activity Assay characterization->activity_assay

Caption: General workflow for protein PEGylation using this compound.

Logical Relationship for Optimizing PEGylation

optimization_flow Optimization of Protein PEGylation start Define Target Product Profile (e.g., degree of PEGylation, activity) screen_ratio Screen Molar Ratio (PEG:Protein) start->screen_ratio screen_ph Optimize Reaction pH screen_ratio->screen_ph screen_time_temp Vary Time and Temperature screen_ph->screen_time_temp analyze Analyze Conjugate (MS, HPLC) screen_time_temp->analyze evaluate Evaluate Biological Activity analyze->evaluate evaluate->screen_ratio Iterate if needed end Final Protocol evaluate->end Meets Target Profile

Caption: Decision-making workflow for optimizing protein PEGylation conditions.

Signaling Pathway: General PROTAC Mechanism of Action

protac_pathway General Mechanism of a PROTAC POI Target Protein of Interest Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The role of a PROTAC with a PEG linker in mediating protein degradation.

References

Application Notes and Protocols for Labeling Biomolecules with m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules such as proteins, peptides, and oligonucleotides. The attachment of PEG can enhance solubility, increase in vivo stability by protecting against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.

This document provides a detailed protocol for the labeling of biomolecules with m-PEG12-acid, a monodisperse PEG linker containing 12 PEG units and a terminal carboxylic acid. The carboxylic acid group is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester, which then forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the target biomolecule.

Core Principles of this compound Labeling

The labeling process is a two-step reaction. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. The second step involves the reaction of the activated m-PEG12-NHS ester with the primary amine groups on the biomolecule, resulting in the formation of a stable amide linkage.

The efficiency of the conjugation is dependent on several factors, including the pH of the reaction, the molar ratio of reactants, and the concentration of the biomolecule.

Quantitative Data Summary

The following table summarizes typical quantitative data for the labeling of a model protein (e.g., a monoclonal antibody) with this compound. These values are representative and may require optimization for specific applications.

ParameterCondition 1Condition 2Condition 3Condition 4
Biomolecule Concentration 5 mg/mL5 mg/mL5 mg/mL10 mg/mL
Molar Ratio (this compound:Biomolecule) 5:110:120:110:1
Molar Ratio (EDC:this compound) 2:12:12:12:1
Molar Ratio (NHS:this compound) 5:15:15:15:1
Reaction pH 7.57.57.57.5
Reaction Time 2 hours2 hours2 hours2 hours
Average Degree of Labeling (DOL) 1.22.54.12.8
Yield of Mono-PEGylated Product 65%45%20%50%
Unconjugated Biomolecule 30%15%5%10%
Higher Order PEGylations 5%40%75%40%

Note: The Degree of Labeling (DOL) refers to the average number of PEG molecules conjugated to a single biomolecule. The yield of mono-PEGylated product is often a critical parameter for therapeutic applications.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule to be labeled (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Protocol for Activation of this compound
  • Preparation of Reagents:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Protocol for Conjugation to Biomolecules
  • Buffer Exchange:

    • Ensure the biomolecule is in the appropriate Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The buffer should be free of primary amines.

  • Conjugation Reaction:

    • Add the freshly activated m-PEG12-NHS ester solution to the biomolecule solution.

    • The molar ratio of activated PEG to the biomolecule should be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

Purification of the PEGylated Biomolecule

Purification is crucial to remove unreacted PEG, unconjugated biomolecule, and reaction byproducts. The choice of method depends on the properties of the biomolecule and the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated biomolecules from smaller, unreacted PEG molecules.

  • Ion Exchange Chromatography (IEX): Can separate PEGylated species based on differences in charge. PEGylation can shield surface charges, altering the elution profile compared to the unmodified biomolecule.

  • Hydrophobic Interaction Chromatography (HIC): PEGylation increases the hydrophilicity of the biomolecule, which can be exploited for separation.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller biomolecules like peptides.

Characterization of the PEGylated Biomolecule
  • SDS-PAGE: To visualize the increase in molecular weight due to PEGylation. A shift in the band corresponding to the PEGylated biomolecule will be observed.

  • Mass Spectrometry (MALDI-TOF or LC-MS): To determine the precise molecular weight and confirm the degree of labeling.

  • HPLC Analysis (SEC or IEX): To assess the purity of the conjugate and quantify the different PEGylated species.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mPEG This compound Activated_PEG m-PEG12-NHS Ester mPEG->Activated_PEG Activation (pH 4.5-6.0, 15-30 min) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Activated_PEG2 m-PEG12-NHS Ester Biomolecule Amine-containing Biomolecule Conjugate PEGylated Biomolecule Biomolecule->Conjugate Conjugation (pH 7.2-8.0, 1-2 hours) Activated_PEG2->Conjugate Crude Reaction Mixture Purified Purified PEGylated Biomolecule Crude->Purified SEC, IEX, or HIC Purified2 Purified Product Analysis SDS-PAGE Mass Spectrometry HPLC Purified2->Analysis

Caption: Experimental workflow for labeling biomolecules with this compound.

signaling_pathway cluster_pk Pharmacokinetic Improvement via PEGylation cluster_circulation Systemic Circulation cluster_effects Biological Effects Therapeutic Therapeutic Protein PEG_Therapeutic PEGylated Therapeutic Protein Therapeutic->PEG_Therapeutic PEGylation (this compound) Kidney Renal Clearance PEG_Therapeutic->Kidney Shields from Protease Proteolytic Degradation PEG_Therapeutic->Protease Protects from Immune Immune System Recognition PEG_Therapeutic->Immune Masks Epitopes HalfLife Increased Circulation Half-Life PEG_Therapeutic->HalfLife Reduced Bioactivity Sustained Bioactivity PEG_Therapeutic->Bioactivity HalfLife->Bioactivity Leads to

Troubleshooting & Optimization

Technical Support Center: m-PEG12-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of m-PEG12-acid conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules, such as proteins, peptides, or other ligands.

Q1: What is the fundamental chemistry behind this compound conjugation?

A1: this compound contains a terminal carboxylic acid group. To conjugate it to a primary amine on a target molecule, the carboxylic acid must first be "activated". This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2][3][4] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with a primary amine to form a stable amide bond. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group. NHS is added to improve efficiency by reacting with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, releasing NHS.

Q2: My conjugation yield is very low. What are the most common causes and how can I fix them?

A2: Low conjugation yield is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Suboptimal pH: The reaction has two critical pH-dependent steps.

    • Activation Step (Carboxyl to NHS-ester): This reaction is most efficient at a slightly acidic pH of 4.5-6.0.

    • Conjugation Step (NHS-ester to Amine): The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly basic pH of 7.2-8.0.

    • Solution: Perform the reaction as a two-step process. First, activate the this compound with EDC and NHS in a non-amine buffer (like MES) at pH 5-6 for 15-30 minutes. Then, add this activated PEG solution to your amine-containing molecule in a suitable buffer (like PBS) at pH 7.2-7.5.

  • Inactive Reagents: EDC and NHS are moisture-sensitive.

    • Solution: Purchase high-quality reagents and store them desiccated at the recommended temperature (-20°C). Equilibrate reagents to room temperature before opening to prevent condensation. Reconstitute EDC immediately before use.

  • Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) or carboxylates will compete with the reaction.

    • Solution: Use non-amine, non-carboxylate buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) or Borate buffer for the conjugation step.

  • Insufficient Molar Excess of Reagents: An inadequate amount of PEG and coupling reagents can lead to incomplete conjugation.

    • Solution: Optimize the molar ratio of this compound and coupling reagents to your target molecule. A 5 to 20-fold molar excess of the PEG linker is a common starting point.

Q3: How do I remove unreacted this compound and other byproducts after the reaction?

A3: Purification is crucial to remove excess PEG, inactivated reagents, and byproducts like N-substituted urea. The choice of method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from smaller, unreacted PEG molecules and byproducts.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, it can alter the protein's elution profile, allowing for separation of PEGylated, un-PEGylated, and multi-PEGylated species. Cation exchange chromatography is often the method of choice.

  • Hydrophobic Interaction Chromatography (HIC): This method can be used as a supplementary purification step, separating species based on hydrophobicity.

  • Reverse Phase Chromatography (RP-HPLC): Useful for purifying smaller molecules like PEGylated peptides and for analytical assessment.

  • Dialysis or Ultrafiltration: These methods are effective for removing small molecule impurities from large protein or antibody conjugates.

Q4: I see aggregation in my sample after the conjugation reaction. What can I do?

A4: Aggregation can occur due to hydrophobic interactions, especially if your target molecule or attached payload is hydrophobic.

  • Optimize PEG Length: While you are using this compound, it's worth noting that longer PEG chains can sometimes better shield hydrophobic regions and reduce aggregation.

  • Adjust Buffer Conditions: Ensure the buffers used during conjugation and purification are optimized for the solubility of your specific conjugate. This may involve adjusting pH or adding solubility-enhancing excipients.

  • Control Molar Ratios: An excessively high degree of conjugation can sometimes lead to aggregation. Try reducing the molar excess of the this compound.

  • Analytical Check: Use SEC to monitor aggregation at each step of your process (before reaction, after reaction, and after purification) to pinpoint where the aggregation is occurring.

Data Presentation: Reaction Parameter Optimization

Optimizing reaction conditions is critical for maximizing conjugation efficiency. The following tables provide recommended starting points and ranges for key parameters based on established protocols.

Table 1: Recommended Molar Ratios of Reagents

ReactantMolar Ratio (relative to Target Molecule)Purpose
This compound5 - 20 fold excessDrives the reaction towards product formation.
EDC1.5 - 2.0 fold excess (relative to this compound)Activates the carboxylic acid group of the PEG.
NHS/Sulfo-NHS1.0 - 1.2 fold excess (relative to EDC)Stabilizes the activated intermediate, improving efficiency.

Note: These are starting recommendations. The optimal ratios must be determined empirically for each specific target molecule.

Table 2: pH Optimization for Two-Step Conjugation

Reaction StepRecommended BufferOptimal pH RangeRationale
1. Activation MES4.5 - 6.0Most efficient activation of carboxylic acid by EDC/NHS.
2. Conjugation PBS or Borate7.2 - 8.0Most efficient reaction of NHS-ester with primary amines.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by separating the activation and conjugation steps.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification equipment (e.g., SEC column)

Methodology:

  • Preparation: Bring all reagents to room temperature before opening their containers. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (like DMSO or DMF) if necessary. Dissolve the target protein in the Conjugation Buffer.

  • Activation of this compound:

    • In a separate microfuge tube, dissolve the desired amount of this compound in the Activation Buffer.

    • Add NHS/Sulfo-NHS solution, followed by EDC solution. Molar ratios should be based on Table 1.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG. Hydroxylamine is effective at hydrolyzing the NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate method, such as size exclusion chromatography (SEC).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, and use HPLC (SEC, IEX, or RP-HPLC) and/or Mass Spectrometry to determine the degree of PEGylation and purity.

Visualizations

Diagram 1: Chemical Reaction Pathway

reaction_pathway PEG_Acid m-PEG12-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate1 + pH 4.5-6.0 EDC EDC EDC->Intermediate1 Intermediate1->PEG_Acid Hydrolysis Hydrolysis Intermediate1->Hydrolysis PEG_NHS m-PEG12-NHS (Semi-stable) Intermediate1->PEG_NHS + Byproduct1 Isourea byproduct NHS NHS NHS->PEG_NHS Conjugate m-PEG12-CO-NH-Protein (Stable Amide Bond) PEG_NHS->Conjugate + pH 7.2-8.0 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Byproduct2 NHS workflow start Start prep 1. Prepare Reagents (this compound, EDC, NHS, Buffers) start->prep activation 2. Activate PEG in MES Buffer (pH 6.0, 15-30 min, RT) prep->activation conjugation 3. Conjugate to Protein in PBS (pH 7.4, 2h RT or O/N 4°C) activation->conjugation quench 4. Quench Reaction (Hydroxylamine or Tris) conjugation->quench purify 5. Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze end End analyze->end troubleshooting start Low Conjugation Yield check_ph Is pH optimal for both activation (4.5-6.0) and conjugation (7.2-8.0)? start->check_ph adjust_ph Adjust pH using a two-step procedure check_ph->adjust_ph No check_buffer Are you using non-amine, non-carboxylate buffers (e.g., MES, PBS)? check_ph->check_buffer Yes success Yield Improved adjust_ph->success change_buffer Replace buffers like Tris or Glycine check_buffer->change_buffer No check_reagents Are EDC/NHS reagents fresh and stored correctly? check_buffer->check_reagents Yes change_buffer->success replace_reagents Use fresh, properly stored reagents check_reagents->replace_reagents No check_ratio Is the molar ratio of PEG/EDC/NHS sufficient? check_reagents->check_ratio Yes replace_reagents->success increase_ratio Increase molar excess of PEG-acid and coupling reagents check_ratio->increase_ratio No check_ratio->success Yes increase_ratio->success

References

issues with m-PEG12-acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of m-PEG12-acid in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing twelve ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. The PEG chain enhances aqueous solubility and provides a flexible spacer.[1][2][3] It is commonly used in bioconjugation, drug delivery, and particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Q2: In which solvents is this compound soluble?

This compound is soluble in water and a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). It exhibits high solubility in DMSO, reaching up to 100 mg/mL with the aid of ultrasonication and warming to 54°C.

Q3: How does pH affect the solubility of this compound in aqueous buffers?

The solubility of this compound in aqueous solutions is pH-dependent due to its terminal carboxylic acid group. At pH values above its pKa, the carboxylic acid is deprotonated to form a carboxylate, which is more polar and thus more soluble in water. Therefore, this compound is generally more soluble in neutral to basic buffers (pH ≥ 7) compared to acidic buffers.

Q4: What are the recommended storage conditions for this compound and its solutions?

  • Solid form: Store at -20°C for up to 3 years.

  • Stock solutions (in organic solvents like DMSO): Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.

Q5: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

It is not recommended to use buffers containing primary amines (e.g., Tris, glycine) if the carboxylic acid group of this compound is intended for subsequent conjugation reactions. The primary amines in the buffer can compete with the desired reaction, leading to lower yields. Recommended buffers include phosphate-buffered saline (PBS), MES, or borate buffers.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause 1: Low pH of the buffer.

    • Solution: The carboxylic acid group of this compound is less soluble at acidic pH. Increase the pH of your buffer to a neutral or slightly basic range (pH 7-8), which will deprotonate the carboxylic acid and enhance its solubility.

  • Possible Cause 2: Insufficient mixing or temperature.

    • Solution: Gentle warming (to around 37°C) and vortexing or sonication can aid dissolution. However, avoid excessive heat which may degrade the compound.

  • Possible Cause 3: High concentration of the PEG-acid.

    • Solution: The concentration of this compound may be exceeding its solubility limit in the specific buffer. Try preparing a more dilute solution. For high concentrations, it is recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Issue 2: My this compound solution is cloudy or shows precipitation over time.

  • Possible Cause 1: Aggregation.

    • Solution: PEGylated molecules can sometimes aggregate in aqueous solutions, especially at high concentrations or in the presence of certain salts. To mitigate this, consider the following:

      • Reduce Concentration: Work with more dilute solutions.

      • Optimize Buffer Conditions: Test different buffers and pH values to find the optimal conditions for solubility and stability.

      • Add a Co-solvent: If your experiment allows, the presence of a small amount of an organic co-solvent (e.g., DMSO, from the stock solution) can help maintain solubility.

  • Possible Cause 2: Microbial growth.

    • Solution: If the solution is stored for an extended period at room temperature or 4°C, microbial contamination can occur. Prepare fresh solutions before use or filter-sterilize the solution and store it properly at -20°C or -80°C.

Quantitative Data

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes the available information. It is recommended to experimentally determine the solubility for your specific buffer system and conditions.

SolventConcentrationConditions
DMSO100 mg/mL (169.87 mM)With ultrasonication and warming to 54°C.
WaterSolubleQualitative data, specific concentration not provided.
Aqueous BufferspH-dependentGenerally more soluble at neutral to basic pH.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • To aid dissolution, gently warm the solution to 37-54°C and sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Add the desired volume of the stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4). It is recommended to add the DMSO stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in your working solution is compatible with your downstream application.

  • If the solution appears cloudy, gentle warming and sonication can be attempted. If the compound remains insoluble, you may need to adjust the pH of the buffer or reduce the final concentration of this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm and Sonicate add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw DMSO Stock store->thaw Use as needed add_to_buffer Add to Aqueous Buffer thaw->add_to_buffer mix Vortex During Addition add_to_buffer->mix check Check for Clarity mix->check Downstream Experiment Downstream Experiment check->Downstream Experiment troubleshoot Troubleshoot: - Adjust pH - Lower Concentration - Gentle Warming/Sonication check->troubleshoot If Cloudy

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start This compound solution is cloudy or has precipitated cause1 pH is too low start->cause1 cause2 Concentration is too high start->cause2 cause3 Aggregation start->cause3 solution1 Increase buffer pH (to 7.0 - 8.0) cause1->solution1 solution2 Prepare a more dilute solution cause2->solution2 solution3 Gentle warming and/or sonication cause3->solution3 solution4 Use a co-solvent (e.g., DMSO) if experimentally permissible cause3->solution4

Caption: Troubleshooting logic for this compound solubility issues.

References

preventing aggregation during m-PEG12-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during m-PEG12-acid conjugation to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during this compound conjugation?

Aggregation during this compound conjugation is a multifaceted issue that can arise from several factors throughout the experimental process. The primary causes include:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability and solubility of the protein.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • High Protein and Reagent Concentrations: High concentrations of protein molecules bring them into close proximity, increasing the likelihood of intermolecular interactions and aggregation.[1] Similarly, localized high concentrations of the PEG reagent can cause rapid, uncontrolled reactions leading to precipitation.[2]

  • Inefficient Activation of this compound: The carboxylic acid group of this compound requires activation, typically with EDC and NHS, to react with primary amines.[3] Incomplete or inefficient activation can lead to side reactions or failure to conjugate, contributing to aggregation.

  • Instability of the Target Molecule: The inherent stability of the protein or biomolecule at the required pH and temperature for conjugation is a critical factor. Some proteins are prone to unfolding and aggregation under the slightly alkaline conditions often used for NHS ester reactions.

  • PEG-Protein Interactions: While PEG is generally known to increase solubility and stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can also influence these interactions.

Q2: How can I detect and quantify aggregation in my sample?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the reaction mixture.

  • UV-Vis Spectrophotometry: An increase in turbidity can be quantitatively measured by monitoring the absorbance at a wavelength where the protein does not absorb, such as 340 nm or 600 nm.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small amounts of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.

Q3: Can the choice of buffer and pH prevent aggregation?

Yes, the buffer system and pH are critical parameters for preventing aggregation. The pH for the activation of this compound with EDC/NHS is most efficient between 4.5 and 7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a slightly basic pH (7-8.5). This creates a need for careful pH optimization. For pH-sensitive proteins, conducting the reaction closer to a physiological pH of 7.4 may be necessary, although this will slow down the reaction rate. It is crucial to use amine-free buffers, such as PBS (Phosphate Buffered Saline) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the activated PEG.

Troubleshooting Guides

Problem 1: Immediate precipitation or turbidity upon adding activated this compound.

This issue often points to problems with reagent addition or suboptimal reaction conditions.

Potential Cause Troubleshooting Step Rationale
Localized High Reagent Concentration Add the activated this compound solution to the protein solution slowly and with gentle, continuous mixing. Consider stepwise addition of the PEG reagent in smaller aliquots over time.This prevents localized high concentrations of the PEG reagent that can lead to rapid, uncontrolled reactions and precipitation of the protein.
Incorrect pH Ensure the pH of the protein solution is within the optimal range for both protein stability and the conjugation reaction (typically pH 7.2-8.0). Verify the pH after all components have been added.Drastic shifts in pH upon reagent addition can cause the protein to become unstable and aggregate.
Reagent Solubility If the activated this compound is dissolved in an organic co-solvent (e.g., DMSO, DMF), ensure the volume of the co-solvent added to the aqueous protein solution is minimal to avoid precipitating the protein.High concentrations of organic solvents can denature proteins, leading to aggregation.
Problem 2: Aggregation is observed after the reaction and during purification.

This suggests that while the initial reaction may appear successful, the PEGylated product is unstable under the reaction or purification conditions.

Potential Cause Troubleshooting Step Rationale
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, time, and the molar ratio of PEG to protein. Conduct small-scale screening experiments to identify the optimal conditions.A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.
Protein Instability Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down both the conjugation reaction and the processes of protein unfolding and aggregation.
Inappropriate Storage Buffer Resuspend the purified PEGylated protein in a buffer with a pH and ionic strength that has been optimized for its stability. A buffer with low ionic strength is often preferable.The purification process may place the PEGylated protein in a buffer that is not optimal for its long-term stability.
Use of Stabilizing Excipients Add stabilizing excipients to the reaction buffer.These additives can help maintain protein solubility and prevent aggregation.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal this compound Conjugation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2, 7.6, 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mg/mL stock solution of this compound in the Activation Buffer.

    • Prepare fresh 100 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

  • Set up Screening Reactions: In a microcentrifuge tube array, set up a matrix of reaction conditions. Vary one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 5:1, 10:1, 20:1).

    • pH: Test a range of pH values for the reaction buffer (e.g., 7.2, 7.6, 8.0).

    • Temperature: Conduct reactions at 4°C and room temperature.

  • Activation of this compound:

    • In a separate tube, mix the this compound with a 5- to 10-fold molar excess of EDC and NHS in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solutions in the screening array.

    • Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Analysis: Analyze the samples for aggregation using DLS, SEC, or non-reducing SDS-PAGE.

Protocol 2: Using Stabilizing Excipients to Prevent Aggregation

Objective: To prevent protein aggregation during conjugation by adding stabilizing excipients to the reaction buffer.

Procedure:

  • Prepare the reaction buffer (e.g., PBS, pH 7.4) containing one or more of the following stabilizing excipients:

Excipient Working Concentration Mechanism of Action
Sucrose 5-10% (w/v)Increases protein stability through preferential exclusion.
Trehalose 5-10% (w/v)Acts as a protein stabilizer.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycine 50-100 mMKnown to suppress protein aggregation.
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
  • Dissolve the protein in the excipient-containing buffer.

  • Proceed with the this compound conjugation reaction as described in Protocol 1, using the optimized conditions identified.

  • Monitor for aggregation throughout the process.

Visualizations

G cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_aggregation Aggregation Pathway This compound This compound Activated_PEG m-PEG12-NHS Ester This compound->Activated_PEG + EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein + Protein Protein-NH2 Protein->PEGylated_Protein Unstable_Protein Unstable/Unfolded Protein Protein->Unstable_Protein Stressors (pH, Temp, Conc.) Aggregates Aggregates Unstable_Protein->Aggregates Intermolecular Interactions

Caption: Chemical workflow of this compound conjugation and the competing aggregation pathway.

G Start Aggregation Observed Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) Start->Optimize_Conditions Control_Rate Control Reaction Rate (Slow/Stepwise Addition) Optimize_Conditions->Control_Rate If aggregation persists Success Aggregation Minimized Optimize_Conditions->Success If successful Add_Excipients Incorporate Stabilizing Excipients (Sugars, Arginine, Surfactants) Control_Rate->Add_Excipients If aggregation persists Control_Rate->Success If successful Check_Purity Verify Reagent & Protein Quality Add_Excipients->Check_Purity If aggregation persists Add_Excipients->Success If successful Check_Purity->Success If successful Failure Aggregation Persists Check_Purity->Failure If all steps fail

Caption: A step-by-step troubleshooting workflow for addressing aggregation during PEGylation.

G cluster_causes Primary Causes cluster_solutions Preventative Measures Aggregation Aggregation High_Conc High Concentration High_Conc->Aggregation Suboptimal_pH Suboptimal pH Suboptimal_pH->Aggregation High_Temp High Temperature High_Temp->Aggregation Protein_Instability Protein Instability Protein_Instability->Aggregation Optimize_Conc Optimize Concentration Optimize_Conc->Aggregation Prevents Optimize_pH Optimize pH Optimize_pH->Aggregation Prevents Lower_Temp Lower Temperature Lower_Temp->Aggregation Prevents Add_Excipients Add Stabilizing Excipients Add_Excipients->Aggregation Prevents

Caption: Logical relationships between causes of aggregation and their respective preventative measures.

References

Technical Support Center: Optimizing m-PEG12-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving m-PEG12-acid. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The reaction of this compound with a primary amine, typically through EDC/NHS chemistry, is a two-step process, each with its own optimal pH. The first step, the activation of the carboxylic acid on this compound with EDC and NHS, is most efficient at a pH between 4.5 and 7.2, with a more targeted range of 5-6 often recommended.[1][2][3][4] The second step, the reaction of the newly formed NHS-activated PEG with the primary amine of your molecule of interest, is most effective at a slightly alkaline pH, typically between 7.2 and 8.5.[5] For many applications, a pH of 8.3-8.5 is considered optimal for the modification of biomolecules.

Q2: Why is maintaining the correct pH so critical for this reaction?

A2: The pH is a critical factor because it influences both the efficiency of the desired reaction and the rate of competing side reactions. At a low pH, the primary amine you are targeting will be protonated, making it a poor nucleophile and thus unreactive with the NHS ester. Conversely, at a high pH, the hydrolysis of the NHS ester is significantly accelerated, which deactivates the PEG molecule before it can react with your amine. This hydrolysis competes with the primary amine reaction and can lead to lower yields.

Q3: Which buffers should I use for my this compound conjugation?

A3: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated PEG. Recommended buffers for the amine reaction step (pH 7.2-8.5) include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. For the initial activation step (pH 4.5-6), MES buffer is a common choice. Avoid using Tris-based buffers (like TBS) or glycine buffers, as they contain primary amines.

Q4: How can I stop or "quench" the reaction?

A4: To stop the conjugation reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, lysine, or ethanolamine. These molecules will react with any remaining NHS-activated PEG, preventing further reaction with your target molecule. Alternatively, hydroxylamine can be used, which hydrolyzes the unreacted NHS ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH for amine coupling.Ensure the pH of the reaction buffer for the amine coupling step is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.
Hydrolysis of the NHS ester.Work quickly once the this compound is activated. Be aware that the half-life of the NHS ester decreases significantly as the pH increases. For example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes.
Incompatible buffer used.Verify that your buffer does not contain primary amines (e.g., Tris, glycine). Switch to a non-amine containing buffer like PBS, borate, or carbonate buffer.
Inefficient activation of this compound.Check that the pH for the EDC/NHS activation step is within the optimal range of 4.5-7.2 (ideally 5-6).
Reaction Fails Completely Protonated amine group.Confirm that the reaction pH is above 7. At low pH, the target amine will be protonated and unreactive.
Degradation of reagents.Ensure that your EDC and NHS are fresh and have been stored properly, as they are moisture-sensitive.
Precipitation Occurs During Reaction Poor solubility of reagents.This compound is generally soluble in water and common organic solvents like DMSO and DMF. If your target molecule has limited solubility, consider using a small amount of a compatible organic co-solvent.

Quantitative Data Summary

The efficiency of the amine coupling reaction is heavily influenced by the rate of NHS-ester hydrolysis, which is pH and temperature-dependent.

pH Temperature NHS-Ester Half-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Detailed Protocol for a Two-Step this compound Conjugation to a Primary Amine

This protocol outlines the activation of this compound using EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Water-miscible organic solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a desired concentration.

  • Add a molar excess of EDC and NHS to the this compound solution. A 2-5 fold molar excess is common.

  • Incubate the reaction for 15-30 minutes at room temperature. This reaction is most efficient at a pH between 4.5 and 7.2.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately following activation, the pH of the reaction mixture should be raised to 7.2-7.5. This can be achieved by adding the activated this compound solution to your amine-containing molecule that has been dissolved in the Conjugation Buffer.

  • Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH between 7 and 8.

  • Monitor the reaction progress if analytical methods are available.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted NHS-activated PEG is deactivated.

Step 4: Purification

  • Purify the resulting conjugate using an appropriate method for your molecule, such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove excess PEG and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_side_reaction Competing Reaction A This compound C Activated m-PEG12-NHS Ester A->C pH 5-6 (MES Buffer) B EDC + NHS E PEGylated Conjugate C->E pH 7.2-8.5 (Phosphate Buffer) C->E F Hydrolyzed (Inactive) PEG C->F Higher pH increases rate D Amine-Containing Molecule

References

Technical Support Center: m-PEG12-acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of m-PEG12-acid in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in its pure form at -20°C, where it can be stable for up to three years. In-solvent stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for the polyethylene glycol (PEG) backbone of this compound is oxidative degradation . This process can be initiated by exposure to heat, light, oxygen, and transition metal ions. Oxidative chain scission can lead to the formation of various degradation products, including formaldehyde, formic acid, and acetaldehyde. While the ether linkages in the PEG backbone are generally stable to hydrolysis, extreme pH conditions and elevated temperatures can promote hydrolytic degradation , although this is typically a slower process compared to oxidation.

Q3: What are the main factors that influence the stability of this compound in solution?

Several factors can impact the stability of this compound in solution:

  • Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.[1][2]

  • pH: While relatively stable at neutral pH, acidic or basic conditions can catalyze the hydrolysis of the ether bonds in the PEG backbone, especially at elevated temperatures.

  • Oxygen: The presence of dissolved oxygen is a key factor in oxidative degradation.[1][2] Purging solutions with an inert gas like argon can help minimize this.[1]

  • Light: Exposure to UV light can initiate photo-oxidative degradation. Solutions should be protected from light.

  • Metal Ions: Transition metal ions, such as iron, can catalyze oxidative degradation. The use of high-purity solvents and chelating agents like EDTA can mitigate this.

Q4: What are the expected degradation products of this compound?

The primary degradation products resulting from the oxidative cleavage of the PEG backbone are low molecular weight aldehydes and carboxylic acids. Common degradation products include:

  • Formaldehyde

  • Formic acid

  • Acetaldehyde

  • Glycolic acid

Q5: How can I monitor the stability of my this compound solution?

The stability of this compound solutions can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) can be used to quantify the parent compound and detect degradation products.

  • Mass Spectrometry (MS) is a powerful tool for identifying the molecular weights of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide structural information on the degradation products.

  • pH and Conductivity Measurements: A decrease in pH and an increase in conductivity over time can indicate the formation of acidic degradation products.

Troubleshooting Guides

Problem 1: Loss of this compound concentration in solution over time.
Potential Cause Recommended Solution
Oxidative Degradation Prepare solutions with deoxygenated solvents. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen). Store solutions protected from light. Avoid sources of metal ion contamination.
Hydrolytic Degradation Maintain the pH of the solution within a neutral range (pH 6-8). Avoid prolonged storage at extreme pH values. If acidic or basic conditions are required for your experiment, prepare the solution fresh.
Adsorption to Container Use low-binding polypropylene or silanized glass vials for storage.
Improper Storage Ensure solutions are stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.
Problem 2: Unexpected peaks observed in HPLC analysis.
Potential Cause Recommended Solution
Formation of Degradation Products Refer to the degradation pathways and expected degradation products. Use mass spectrometry to identify the unexpected peaks. Implement preventative measures against degradation as described in Problem 1.
Contamination of Solvents or Reagents Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before injection.
Carryover from Previous Injections Implement a robust needle and column wash protocol between injections.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound in the public domain, the following table provides an illustrative summary of the expected relative stability under various conditions based on general principles of PEG chemistry.

Condition Parameter Expected Stability Primary Degradation Pathway
pH pH 3ModerateHydrolysis
pH 7HighMinimal
pH 10ModerateHydrolysis
Temperature 4°CHighSlow Oxidation
25°C (Room Temp)ModerateOxidation
40°CLowAccelerated Oxidation & Hydrolysis
Atmosphere Ambient AirModerateOxidation
Inert Gas (Argon)HighMinimal Oxidation
Light Protected from LightHighMinimal Photodegradation
Exposed to UV LightLowPhoto-oxidation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in a sealed vial.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with CAD or MS detection).

  • Characterize any significant degradation products using high-resolution mass spectrometry (HRMS) and/or NMR.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Determine the percentage of degradation in each condition.

  • Propose degradation pathways based on the identified degradation products.

Visualizations

This compound Degradation Pathways cluster_oxidative Oxidative Products cluster_hydrolytic Hydrolytic Products mPEG12_acid This compound Oxidative Oxidative Degradation mPEG12_acid->Oxidative O2, Heat, Light, Metal Ions Hydrolytic Hydrolytic Degradation mPEG12_acid->Hydrolytic Acid/Base, Heat Formaldehyde Formaldehyde Oxidative->Formaldehyde FormicAcid Formic Acid Oxidative->FormicAcid Acetaldehyde Acetaldehyde Oxidative->Acetaldehyde GlycolicAcid Glycolic Acid Oxidative->GlycolicAcid ShorterPEGs Shorter PEG Chains Hydrolytic->ShorterPEGs

Caption: Major degradation pathways of this compound.

Troubleshooting HPLC Issues Start Unexpected HPLC Results LossOfPeak Loss of Main Peak Area? Start->LossOfPeak ExtraPeaks Appearance of New Peaks? Start->ExtraPeaks Degradation Check for Degradation: - Review storage conditions - Minimize O2, light, heat exposure LossOfPeak->Degradation Yes Adsorption Check for Adsorption: - Use low-binding vials LossOfPeak->Adsorption No DegradationProducts Potential Degradation Products: - Use MS to identify - Implement stability measures ExtraPeaks->DegradationProducts Yes Contamination Check for Contamination: - Use high-purity solvents - Run blanks ExtraPeaks->Contamination No

Caption: Troubleshooting guide for unexpected HPLC results.

Forced Degradation Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-MS Sample->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Incomplete Reactions with m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete reactions involving m-PEG12-acid. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My conjugation reaction with this compound has a low yield. What are the potential causes?

Incomplete reactions are a common challenge in bioconjugation. Several factors can contribute to low yields when using this compound. These can be broadly categorized into issues with reagents, reaction conditions, and substrate-specific challenges. A systematic approach to troubleshooting these variables is crucial for improving your reaction efficiency.

Potential Causes for Low Yield:

  • Reagent Inactivity:

    • Hydrolysis of this compound: The carboxylic acid group is stable, but the activating agents (e.g., EDC, HATU) and the activated intermediates (e.g., NHS-ester) are susceptible to hydrolysis.

    • Degradation of Coupling Agents: EDC and HATU are moisture-sensitive and can lose activity if not stored and handled properly.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: The pH of the reaction mixture is critical for both the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

    • Inappropriate Buffer: The use of buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target amine, leading to reduced yield.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion due to inadequate time or non-optimal temperature.

  • Substrate-Related Issues:

    • Steric Hindrance: The accessibility of the target amine on your protein, peptide, or small molecule can be hindered, preventing the this compound from reaching the reaction site.[1]

    • Low Reactivity of the Amine: The nucleophilicity of the target amine can be influenced by its local chemical environment.

    • Substrate Aggregation: If your substrate is prone to aggregation, the reactive sites may become inaccessible.

Q2: How can I improve the efficiency of my this compound conjugation reaction?

Optimizing your reaction protocol is key to achieving a high yield. Below is a systematic guide to improving your conjugation efficiency.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_substrate Substrate & Molar Ratio cluster_end Start Low Reaction Yield Reagent_Check Verify Reagent Activity - Use fresh EDC/HATU/NHS - Check for hydrolysis Start->Reagent_Check Step 1 Condition_Check Optimize Reaction Conditions - Adjust pH - Change buffer - Vary time and temperature Reagent_Check->Condition_Check If reagents are active Failure Still Low Yield (Consult Further) Reagent_Check->Failure If reagents are inactive Substrate_Check Address Substrate Issues - Increase molar ratio of PEG - Check for steric hindrance - Assess substrate stability Condition_Check->Substrate_Check If conditions are optimal Condition_Check->Failure If optimization fails Success Improved Yield Substrate_Check->Success If issue is resolved Substrate_Check->Failure If issues persist

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

Data-Driven Troubleshooting Tables

The following tables provide quantitative data to guide your optimization efforts.

Table 1: Effect of pH on Reaction Steps

The pH of the reaction buffer significantly impacts the efficiency of the two main steps in EDC/NHS mediated conjugation: the activation of the carboxylic acid and the subsequent reaction with the amine.

pH RangeCarboxylic Acid Activation (with EDC/NHS)Amine Reaction (with NHS-ester)Overall Recommendation
4.5 - 6.0Optimal SlowIdeal for the initial activation step to form the NHS-ester intermediate.
6.5 - 7.5ModerateOptimal Best for the overall one-pot reaction or the second step of a two-step protocol.
7.5 - 8.5Less EfficientFast (but hydrolysis of NHS-ester increases)Can be used for the amine coupling step, but reaction times should be minimized to reduce hydrolysis.[2]
> 8.5PoorVery Fast (significant hydrolysis of NHS-ester)Not recommended due to rapid hydrolysis of the activated ester.[2]

Table 2: Influence of Molar Ratio of this compound to Amine-Containing Substrate on Conjugation Yield

Increasing the molar excess of the this compound can drive the reaction towards completion, especially when dealing with substrates that have low reactivity or are present at low concentrations.

Molar Ratio (this compound : Amine)Expected Mono-PEGylated Product Yield (%)Potential for Multi-PEGylation
1:130 - 50%Low
3:150 - 70%Moderate
5:170 - 85%Moderate to High
10:1> 85%High

Note: These are representative yields and can vary significantly based on the substrate and reaction conditions.

Table 3: Comparison of Common Coupling Agents for this compound Conjugation

The choice of coupling agent can influence reaction time and efficiency.

Coupling AgentTypical Reaction TimeAdvantagesDisadvantages
EDC/NHS 2 - 12 hoursCost-effective, well-established protocols available.Moisture sensitive, can lead to side products.
HATU 30 minutes - 4 hoursFaster reaction times, generally higher yields, less susceptible to hydrolysis.More expensive than EDC/NHS.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes a two-step process to conjugate this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein with primary amines

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microfuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS stock solutions over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the m-PEG12-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated m-PEG12-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the activated PEG over the protein is recommended as a starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: HATU-Mediated Conjugation of this compound to a Small Molecule

This protocol is suitable for conjugating this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Amine-containing small molecule

  • Anhydrous DMF

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Dissolve the amine-containing small molecule (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing small molecule solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizing Reaction Pathways and Workflows

Amide Bond Formation Pathway

Amide_Bond_Formation cluster_reactants cluster_activation Activation cluster_product PEG_Acid This compound (R-COOH) Activated_Ester Activated Ester (R-CO-NHS) PEG_Acid->Activated_Ester + Activator Amine Amine Substrate (R'-NH2) Amide_Bond Amide Bond (R-CO-NH-R') Amine->Amide_Bond + Activator EDC / NHS or HATU Activator->Activated_Ester Activated_Ester->Amide_Bond

Caption: The general pathway for amide bond formation using this compound.

References

Technical Support Center: Post-Conjugation Purification of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of excess m-PEG12-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a discrete polyethylene glycol (PEG) linker containing 12 PEG units and a terminal carboxylic acid. It is frequently used in bioconjugation to link molecules, such as proteins, peptides, or antibodies, to other molecules or surfaces. The PEG spacer enhances solubility and reduces steric hindrance. After conjugation, it is crucial to remove any unreacted this compound to ensure the purity of the final conjugate, which is essential for accurate downstream applications and to avoid potential interference in assays.

Q2: What are the primary methods for removing excess this compound?

The most effective methods for removing small, unconjugated PEG linkers like this compound (Molecular Weight: ~588.68 g/mol ) from a much larger biomolecule conjugate are based on significant differences in molecular size and weight.[1][2] The three primary techniques are:

  • Size Exclusion Chromatography (SEC): A rapid and effective method that separates molecules based on their size.[3][]

  • Dialysis/Ultrafiltration: This technique separates molecules based on their ability to pass through a semi-permeable membrane with a defined molecular weight cutoff (MWCO).

  • Precipitation: This method involves selectively precipitating the larger conjugate, leaving the smaller, unreacted PEG in the supernatant.

Q3: How do I select the most appropriate purification method for my experiment?

The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required final purity, sample volume, and available equipment. The following decision workflow can guide your selection:

G start Start: Post-Conjugation Mixture biomolecule_size Is the biomolecule > 30 kDa? start->biomolecule_size sample_volume Is sample volume > 2 mL? biomolecule_size->sample_volume Yes high_purity Is high purity critical? biomolecule_size->high_purity No sec Size Exclusion Chromatography (SEC) sample_volume->sec No dialysis Dialysis / Ultrafiltration sample_volume->dialysis Yes high_purity->sec Yes precipitation Precipitation high_purity->precipitation No end Purified Conjugate sec->end dialysis->end precipitation->end

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the key characteristics of the three main purification methods to help you choose the most suitable one for your needs.

FeatureSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationPrecipitation
Principle Separation based on molecular size.Separation based on a molecular weight cutoff (MWCO) membrane.Differential solubility leading to selective precipitation of the conjugate.
Typical Recovery > 90%> 85%70-90%
Purity High to Very HighHighModerate to High
Speed Fast (minutes to hours)Slow (hours to overnight)Moderate (hours)
Sample Volume Small to Medium (µL to mL)Small to Large (µL to L)Medium to Large (mL to L)
Advantages - High resolution- Fast- Can be automated- Simple setup- Handles large volumes- Cost-effective- Can concentrate the sample- Scalable
Disadvantages - Potential for sample dilution- Column cost- Time-consuming- Potential for sample loss due to non-specific binding to the membrane- May require optimization of precipitating agent concentration- Potential for protein denaturation

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is ideal for achieving high purity with small to medium sample volumes.

Materials:

  • SEC column (e.g., Sephadex G-25 or similar, with an appropriate exclusion limit for your conjugate)

  • Elution buffer (e.g., PBS)

  • Chromatography system or gravity flow setup

  • Fraction collector or collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Carefully load the post-conjugation reaction mixture onto the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.

  • Elution: Begin the elution with the buffer and start collecting fractions immediately. The larger conjugated biomolecule will elute first, in the void volume of the column. The smaller, unreacted this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Analyze the collected fractions for your conjugate of interest (e.g., by measuring absorbance at 280 nm for proteins).

  • Pooling: Pool the fractions containing the purified conjugate.

G cluster_0 SEC Workflow Equilibrate Column Equilibrate Column Load Sample Load Sample Equilibrate Column->Load Sample Elute & Collect Fractions Elute & Collect Fractions Load Sample->Elute & Collect Fractions Analyze Fractions Analyze Fractions Elute & Collect Fractions->Analyze Fractions Pool Purified Conjugate Pool Purified Conjugate Analyze Fractions->Pool Purified Conjugate

Caption: Experimental workflow for SEC purification.

Protocol 2: Dialysis

This protocol is suitable for larger sample volumes where high purity is required and time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa for most protein conjugates to remove this compound)

  • Dialysis buffer (e.g., PBS), at least 100 times the sample volume

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions. Dialysis cassettes are often ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing or cassette and securely close the ends.

  • Dialysis: Place the loaded tubing/cassette into a beaker with cold (4°C) dialysis buffer. Place the beaker on a stir plate to ensure continuous mixing.

  • Buffer Exchange: For efficient removal of the small this compound, change the dialysis buffer at least 2-3 times over several hours or perform the dialysis overnight.

  • Sample Recovery: After dialysis, carefully remove the tubing/cassette and recover the purified conjugate.

Protocol 3: Precipitation

This protocol can be used to concentrate the sample while removing the unreacted PEG. Optimization may be required.

Materials:

  • Precipitating agent (e.g., ammonium sulfate or a stock solution of a higher molecular weight PEG like PEG 3350)

  • Centrifuge

  • Resolubilization buffer

Procedure:

  • Addition of Precipitant: Slowly add the precipitating agent to the reaction mixture while gently stirring on ice. The final concentration of the precipitant will need to be optimized to selectively precipitate the conjugate.

  • Incubation: Incubate the mixture on ice for a defined period (e.g., 1-2 hours) to allow for complete precipitation of the conjugate.

  • Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the precipitated conjugate.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.

  • Pellet Washing (Optional): Gently wash the pellet with a buffer containing a slightly lower concentration of the precipitant to remove any remaining impurities.

  • Resolubilization: Resuspend the pellet in a minimal volume of a suitable buffer.

Troubleshooting Guide

G cluster_sec SEC Issues cluster_dialysis Dialysis Issues cluster_precipitation Precipitation Issues start Problem Encountered low_recovery_sec Low Recovery start->low_recovery_sec poor_separation Poor Separation start->poor_separation low_recovery_dialysis Low Recovery start->low_recovery_dialysis peg_remaining PEG Still Present start->peg_remaining low_recovery_precip Low Recovery start->low_recovery_precip pellet_insoluble Pellet Won't Dissolve start->pellet_insoluble solution_sec1 Solution: - Check for non-specific binding to column matrix. - Ensure conjugate is soluble in elution buffer. low_recovery_sec->solution_sec1 solution_sec2 Solution: - Use a longer column for better resolution. - Ensure sample volume is <30% of column volume. - Choose a resin with the appropriate pore size. poor_separation->solution_sec2 solution_dialysis1 Solution: - Use a membrane with a lower MWCO. - Check for non-specific binding to the membrane. low_recovery_dialysis->solution_dialysis1 solution_dialysis2 Solution: - Increase dialysis time. - Increase the volume of dialysis buffer and the frequency of buffer changes. peg_remaining->solution_dialysis2 solution_precip1 Solution: - Optimize precipitant concentration. - Ensure complete precipitation before centrifugation. low_recovery_precip->solution_precip1 solution_precip2 Solution: - Try a different resolubilization buffer. - Gently warm the buffer to aid dissolution. pellet_insoluble->solution_precip2

Caption: Troubleshooting common issues in post-conjugation purification.

References

Technical Support Center: m-PEG12-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG12-acid for the modification of amino acids, peptides, and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a peptide?

A1: The primary reaction involves the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the peptide. This reaction is typically facilitated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The most common target for this reaction is the ε-amino group of a lysine residue.

Q2: Can this compound react with amino acids other than lysine?

A2: Yes, under certain conditions, this compound can react with other nucleophilic amino acid side chains. These are considered side reactions and are highly dependent on the reaction conditions, particularly pH. The most common side reactions occur with histidine, serine, and threonine.[1]

Q3: How does pH influence the selectivity of the this compound conjugation reaction?

A3: pH is a critical parameter for controlling the selectivity of the conjugation reaction.

  • pH 7-8.5: This range is optimal for the reaction with primary amines (lysine and N-terminus) as the amine groups are sufficiently deprotonated and nucleophilic.[2]

  • Acidic pH (e.g., pH 6.0-7.0): At mildly acidic pH, the imidazole ring of histidine can be more reactive than the protonated primary amines of lysine, potentially leading to preferential PEGylation of histidine residues.[3][4]

  • Higher pH (>8.5): While the reaction with amines is faster, the hydrolysis of the activated NHS-ester of this compound also increases significantly, which can reduce the overall yield of the desired conjugate.[5] Additionally, at higher pH, the hydroxyl groups of serine and threonine can become more nucleophilic, increasing the likelihood of their modification.

Q4: What are the potential side products of the this compound conjugation reaction?

A4: Besides the desired lysine conjugate, potential side products include:

  • PEGylated Histidine: Modification of the imidazole ring of histidine.

  • PEGylated Serine/Threonine: Esterification of the hydroxyl group of serine or threonine.

  • Hydrolyzed this compound: The activated NHS-ester of this compound can hydrolyze back to the carboxylic acid, rendering it unreactive towards amines.

  • N-acylisourea: A byproduct formed from the reaction of the activated carboxyl group with EDC that has not been stabilized by NHS. This intermediate can rearrange and is generally undesirable.

Q5: How can I minimize side reactions during this compound conjugation?

A5: To minimize side reactions:

  • Optimize pH: For selective lysine conjugation, maintain the pH between 7.0 and 8.0.

  • Control Stoichiometry: Use a controlled molar excess of activated this compound to the target amine to avoid modification of less reactive sites.

  • Use NHS or Sulfo-NHS: The addition of NHS or Sulfo-NHS to the EDC activation step stabilizes the activated PEG as an NHS-ester, which is more selective for amines and less prone to hydrolysis than the O-acylisourea intermediate.

  • Reaction Time and Temperature: Optimize the reaction time and temperature to favor the desired reaction while minimizing the degradation of reactants and products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive this compound or coupling reagents (EDC/NHS).2. Presence of primary amine-containing buffers (e.g., Tris, Glycine).3. Incorrect reaction pH.4. Hydrolysis of activated this compound.1. Use fresh, high-quality reagents. Ensure proper storage conditions (-20°C, desiccated).2. Use amine-free buffers such as phosphate-buffered saline (PBS) or MES buffer.3. Verify and adjust the pH of the reaction mixture to the optimal range for your target amino acid (typically 7.0-8.0 for lysine).4. Add the amine-containing molecule immediately after activating the this compound with EDC/NHS.
Multiple PEGylated Products Observed 1. Non-specific PEGylation at multiple sites (e.g., lysine, histidine, serine).2. Presence of di-functional PEG impurities in the this compound reagent, leading to cross-linking.1. Optimize the reaction pH to enhance selectivity. For lysine, a pH of 7.0-7.5 is a good starting point. Lowering the molar excess of the PEG reagent can also improve selectivity.2. Use high-purity, monodisperse this compound. Analyze the starting PEG reagent by mass spectrometry to check for impurities.
Unexpected Molecular Weight of the Conjugate 1. Modification of unintended amino acids (e.g., histidine, serine).2. Multiple PEGylations on a single molecule.1. Perform characterization of the conjugate using mass spectrometry (MS) and peptide mapping to identify the site(s) of PEGylation.2. Adjust the stoichiometry of the reactants. A lower molar ratio of this compound to the target molecule will favor mono-PEGylation.
Product Instability 1. Formation of an unstable ester linkage with serine or threonine.1. The ester bond formed with serine or threonine is more susceptible to hydrolysis than the amide bond formed with lysine, especially at higher pH. If stability is an issue, optimize the reaction to favor lysine conjugation.

Data Presentation

Table 1: Influence of pH on the Relative Reactivity of Amino Acid Side Chains with Activated this compound

Amino AcidReactive GrouppKa of Side ChainOptimal pH Range for ReactionPotential for Side Reaction
Lysine ε-Amino~10.57.0 - 8.5Primary Target
N-terminus α-Amino~7.6 - 8.07.0 - 8.0Primary Target
Histidine Imidazole~6.06.0 - 7.0High
Serine Hydroxyl~13> 8.5Moderate
Threonine Hydroxyl~13> 8.5Moderate

Note: The optimal pH for reaction is where a significant portion of the reactive group is deprotonated and nucleophilic, while minimizing competing side reactions like hydrolysis of the activated PEG.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes a two-step process for conjugating this compound to a peptide primarily targeting lysine residues.

Materials:

  • This compound

  • Peptide with accessible primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Peptide:

    • Dissolve the peptide in the Conjugation Buffer.

    • Immediately add the activated this compound solution to the peptide solution. A typical molar ratio is 1.5 to 5 equivalents of activated PEG per amine on the peptide.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated PEG.

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: Characterization of PEGylated Peptides by Mass Spectrometry

Objective: To determine the molecular weight of the conjugate and identify the site(s) of PEGylation.

Procedure:

  • Intact Mass Analysis:

    • Analyze the purified conjugate using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the PEGylated peptide. This will confirm the number of PEG chains attached.

  • Peptide Mapping:

    • Reduce and alkylate the cysteine residues in the conjugate if present.

    • Digest the conjugate with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the PEGylated peptides by their characteristic mass shift and fragmentation pattern. The fragmentation data will pinpoint the exact amino acid residue(s) that have been modified.

Visualizations

Diagram 1: Reaction Pathway for this compound Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Potential Side Reactions This compound This compound Activated_PEG m-PEG12-NHS ester This compound->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG Conjugate PEGylated Peptide (Amide bond) Activated_PEG->Conjugate PEG_His PEGylated Histidine Activated_PEG->PEG_His pH 6.0-7.0 PEG_Ser PEGylated Serine (Ester bond) Activated_PEG->PEG_Ser pH > 8.5 Peptide_Lys Peptide (Lys-NH2) Peptide_Lys->Conjugate Nucleophilic Attack pH 7.0-8.0 Peptide_His Peptide (His) Peptide_His->PEG_His Peptide_Ser Peptide (Ser-OH) Peptide_Ser->PEG_Ser G Start Start Perform_Conjugation Perform this compound Conjugation Start->Perform_Conjugation Analyze_Product Analyze Product by LC-MS Perform_Conjugation->Analyze_Product Desired_Product Desired Product Obtained? Analyze_Product->Desired_Product End End Desired_Product->End Yes Troubleshoot Troubleshoot Reaction Desired_Product->Troubleshoot No Check_Reagents Check Reagent Activity and Purity Troubleshoot->Check_Reagents Optimize_pH Optimize Reaction pH Troubleshoot->Optimize_pH Adjust_Stoichiometry Adjust Reactant Stoichiometry Troubleshoot->Adjust_Stoichiometry Peptide_Mapping Perform Peptide Mapping (LC-MS/MS) Troubleshoot->Peptide_Mapping Check_Reagents->Perform_Conjugation Optimize_pH->Perform_Conjugation Adjust_Stoichiometry->Perform_Conjugation Peptide_Mapping->Analyze_Product

References

storage and handling conditions for m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and use of m-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker.[1] It consists of a methoxy group (-OCH3) at one end, which is inert, and a carboxylic acid (-COOH) group at the other end, which serves as a reactive handle for conjugation.[1] The "12" in its name indicates a precise chain of twelve repeating ethylene glycol units.[1] This monodisperse nature ensures uniformity in conjugates, which is crucial for the synthesis of well-defined biomolecules and PROTACs (PROteolysis TArgeting Chimeras).[1][2] The PEG spacer is hydrophilic and increases the solubility of the conjugated molecule in aqueous media.

Q2: What are the primary applications of this compound?

A2: this compound is widely used in bioconjugation and drug delivery. Its primary applications include:

  • PROTAC Linker: It is a commonly used PEG-based linker for the synthesis of PROTACs, which are molecules that target specific proteins for degradation.

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amine groups on proteins, peptides, or other molecules to form a stable amide bond.

  • Drug Delivery: It can be used to enhance the solubility and stability of poorly water-soluble drugs, improve their pharmacokinetic profiles by increasing circulation time, and for creating targeted drug delivery systems.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations may vary slightly between suppliers, but general guidelines are summarized below.

Storage Conditions for this compound

FormStorage TemperatureDurationSupplier Recommendations
Pure (Solid/Liquid Mixture) -20°CUp to 3 yearsMedchemExpress, BroadPharm, InvivoChem
4°CUp to 2 yearsMedchemExpress, InvivoChem
0-10°CNot specifiedConju-Probe
In Solvent -80°CUp to 6 monthsMedchemExpress, InvivoChem
-20°CUp to 1 monthMedchemExpress, InvivoChem

It is recommended to store the product desiccated and protected from light.

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in a variety of solvents.

Solubility of this compound

SolventSolubilityNotes
DMSO Soluble (e.g., 100 mg/mL)Hygroscopic DMSO can impact solubility; use newly opened DMSO. Ultrasonic and warming (e.g., to 54°C) may be required.
DMF SolubleA common solvent for preparing stock solutions.
DCM SolubleDichloromethane is a suitable solvent.
Water SolubleThe hydrophilic PEG spacer increases solubility in aqueous media.
THF SolubleTetrahydrofuran can be used.

Always equilibrate the vial to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

  • Possible Cause: The compound may be a low-melting solid or a viscous liquid, making it difficult to handle and weigh.

  • Solution:

    • Use Fresh Solvent: For DMSO, use a new, unopened bottle as it is hygroscopic and absorbed water can affect solubility.

    • Apply Gentle Heat and Sonication: Warming the solution (e.g., to 54°C) and using an ultrasonic bath can aid dissolution.

    • Prepare a Stock Solution: To facilitate handling, prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF.

Issue 2: Low Conjugation Efficiency

  • Possible Cause 1: Inefficient activation of the carboxylic acid group.

  • Solution 1:

    • Ensure you are using fresh activation reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.

    • The activation reaction is most efficient at a pH of 4.5-7.2. Perform this step in a suitable buffer, such as MES buffer.

  • Possible Cause 2: The pH of the reaction with the amine-containing molecule is not optimal.

  • Solution 2: The reaction of the NHS-activated this compound with primary amines is most efficient at pH 7-8. After the activation step, adjust the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing substrate.

  • Possible Cause 3: Competing reactions from buffer components.

  • Solution 3: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG. Use non-amine buffers like PBS, borate, or carbonate/bicarbonate buffers.

Issue 3: Degradation of the PEG linker

  • Possible Cause: PEG chains can be susceptible to oxidative degradation, especially when heated in the presence of oxygen.

  • Solution:

    • Store the compound and its solutions as recommended, under inert gas (argon or nitrogen) if possible, especially for long-term storage of stock solutions.

    • Avoid excessive or prolonged heating.

    • When preparing stock solutions, aliquot them to prevent multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Bring the vial of this compound to room temperature before opening.

  • Add a suitable volume of dry, water-miscible solvent (e.g., DMSO or DMF) to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • If necessary, gently warm and sonicate the mixture until the compound is fully dissolved.

  • To minimize air exposure, cap the stock solution with a septum and use a syringe for withdrawal.

  • Store the stock solution in aliquots at -20°C or -80°C under an inert gas like argon or nitrogen.

Protocol 2: General Procedure for Amine Conjugation (Aqueous Method)

This protocol describes the conjugation of this compound to a protein or other amine-containing molecule.

  • Activation of Carboxylic Acid:

    • Dissolve the amine-containing substrate in a non-amine buffer (e.g., PBS, pH 7.2).

    • In a separate reaction, activate the carboxylic acid groups of this compound. Add appropriate amounts of EDC and NHS (or sulfo-NHS) to the this compound in an amine-free, carboxyl-free buffer (e.g., MES buffer, pH 5-6).

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the amine-containing substrate.

    • For optimal results, ensure the pH of the final reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, Tris, or glycine, to consume any unreacted NHS-activated PEG.

  • Purification:

    • Remove excess PEG reagent and reaction byproducts (e.g., through dialysis, size-exclusion chromatography, or other appropriate purification methods).

Visualizations

experimental_workflow Experimental Workflow for this compound Handling and Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification storage Store this compound (-20°C or -80°C) equilibrate Equilibrate to Room Temperature storage->equilibrate 1. dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) equilibrate->dissolve 2. aliquot Aliquot and Store Stock Solution (-80°C) dissolve->aliquot 3. activate Activate -COOH with EDC/NHS (pH 5-6) aliquot->activate 4. conjugate Mix and React (2 hours, RT, pH 7.2-7.5) activate->conjugate 6. prepare_amine Prepare Amine-Molecule in PBS (pH 7.2) prepare_amine->conjugate 5. quench Quench Reaction (e.g., with Tris) conjugate->quench 7. purify Purify Conjugate (e.g., SEC/Dialysis) quench->purify 8. analyze Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analyze 9.

Caption: A step-by-step workflow for the handling and bioconjugation of this compound.

conjugation_pathway Amide Bond Formation using this compound reagent m-PEG12-COOH CH3O-(CH2CH2O)12-COOH activated_peg m-PEG12-NHS Ester CH3O-(CH2CH2O)12-CO-NHS reagent->activated_peg Activation activators {EDC + NHS | pH 5-6} activators->activated_peg conjugate Stable Conjugate CH3O-(CH2CH2O)12-CO-NH-Protein activated_peg->conjugate Conjugation (pH 7.2-7.5) protein Target Molecule Protein-NH2 protein->conjugate

Caption: Chemical pathway for the conjugation of this compound to a primary amine.

References

Technical Support Center: Characterization of m-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the characterization of m-PEG12-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a discrete polyethylene glycol (PEG) linker with a methoxy cap at one end and a carboxylic acid at the other. The "12" indicates a precise chain of twelve repeating ethylene glycol units. It is commonly used as a linker in bioconjugation, for example, in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and bioavailability of the conjugate.[1]

Q2: What are the most common challenges in characterizing this compound conjugates?

A2: The primary challenges include:

  • Heterogeneity of the final conjugate: Even with a discrete PEG linker, the conjugation reaction can result in a mixture of species with varying numbers of PEG units attached (e.g., drug-to-antibody ratio or DAR in ADCs).

  • Analytical complexity: The presence of the PEG chain can complicate analysis by techniques like mass spectrometry and NMR.

  • Mass spectrometry artifacts: Formation of various adducts (e.g., sodium, potassium) and fragments can make spectral interpretation difficult.

  • NMR spectral interpretation: The repeating ethylene glycol units can lead to complex and overlapping signals in ¹H NMR spectra, and misinterpretation of ¹H-¹³C coupling peaks is a common pitfall.[2]

  • Purification challenges: Separating the desired conjugate from unreacted starting materials and byproducts can be difficult due to similar physicochemical properties.

Q3: Which analytical techniques are most suitable for characterizing this compound conjugates?

A3: A combination of techniques is typically required for comprehensive characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weight of the conjugate, assessing purity, and identifying impurities. High-resolution mass spectrometry (HRMS) is particularly valuable.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is crucial for confirming the covalent attachment of the PEG linker and the integrity of the conjugated molecule. ¹H and ¹³C NMR are commonly used.[2]

  • High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment, often with UV detection. Reversed-phase HPLC (RP-HPLC) is a common method.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: My mass spectrum shows multiple peaks, and I'm not sure which one is my conjugate.

  • Possible Cause 1: Adduct Formation. PEGylated molecules are prone to forming adducts with alkali metals (e.g., Na⁺, K⁺) and other ions present in the mobile phase or from glassware.

    • Troubleshooting:

      • Analyze the mass difference between the peaks. Common adducts have characteristic mass shifts (see Table 1).

      • Use high-purity solvents and additives.

      • Consider using an MS adduct calculator to identify potential adducts.[4]

  • Possible Cause 2: Heterogeneous Conjugation. The reaction may have produced a mixture of species with different numbers of this compound units attached.

    • Troubleshooting:

      • Calculate the expected mass increase for each additional this compound unit (see Table 2).

      • Optimize the conjugation reaction stoichiometry and conditions to favor the desired product.

      • Improve the purification method to isolate the desired conjugate.

  • Possible Cause 3: In-source Fragmentation. The conjugate may be fragmenting in the ion source of the mass spectrometer.

    • Troubleshooting:

      • Optimize the ion source parameters (e.g., cone voltage, capillary temperature) to use softer ionization conditions.

Table 1: Common Adducts in ESI-MS and Their Mass Shifts

Adduct IonChargeMass Shift (Da)
[M+H]⁺+1+1.0073
[M+NH₄]⁺+1+18.0338
[M+Na]⁺+1+22.9892
[M+K]⁺+1+38.9632
[M-H]⁻-1-1.0073
[M+Cl]⁻-1+34.9694
[M+HCOO]⁻-1+44.9982

Table 2: Expected Mass Increase for this compound Conjugation

Conjugated MoietyChemical FormulaMonoisotopic Mass (Da)
This compoundC₂₆H₅₂O₁₄588.3357
m-PEG12 (after amide bond formation)C₂₆H₅₁NO₁₃589.3361

Note: The exact mass will depend on the nature of the conjugation chemistry.

NMR Spectroscopy Analysis

Problem: The integration of my ¹H NMR spectrum doesn't match the expected proton ratios.

  • Possible Cause: Misinterpretation of ¹H-¹³C satellite peaks. The repeating ethylene glycol units in the PEG chain give rise to a large central peak in the ¹H NMR spectrum. Due to the natural abundance of ¹³C (1.1%), satellite peaks resulting from ¹H-¹³C coupling can appear with significant intensity, especially for larger PEG chains. These are often mistaken for impurity peaks or terminal group signals.

    • Troubleshooting:

      • Recognize that the ¹H-¹³C satellite peaks are typically located symmetrically around the main PEG signal.

      • To confirm, acquire a ¹³C-decoupled ¹H NMR spectrum, which will cause the satellite peaks to disappear.

      • Integrate the main PEG signal and the satellite peaks together for accurate quantification.

Problem: My NMR spectrum shows broad peaks, making interpretation difficult.

  • Possible Cause 1: Aggregation. The conjugate may be aggregating in the NMR solvent.

    • Troubleshooting:

      • Try a different solvent or a mixture of solvents to improve solubility.

      • Acquire the spectrum at a higher temperature to reduce aggregation.

      • Lower the concentration of the sample.

  • Possible Cause 2: Conformational Exchange. The molecule may be undergoing conformational exchange on the NMR timescale.

    • Troubleshooting:

      • Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.

Experimental Protocols

General Protocol for this compound Conjugation to a Peptide

This protocol describes a general method for conjugating this compound to the N-terminus of a peptide using carbodiimide chemistry.

Materials:

  • Peptide with a free N-terminal amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (for precipitation)

  • RP-HPLC system for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS-activated ester.

  • In a separate flask, dissolve the peptide (1 equivalent) in anhydrous DMF.

  • Add the solution of the activated this compound to the peptide solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, precipitate the crude conjugate by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Purify the crude conjugate by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final this compound-peptide conjugate.

  • Characterize the final product by LC-MS and NMR.

General LC-MS Protocol for this compound Conjugate Analysis

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Columns:

  • Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-20 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Scan Range: A wide range to cover the expected m/z of the precursor and potential fragments (e.g., 100-2000 m/z).

  • Source Parameters: Optimize cone voltage, capillary voltage, and desolvation gas temperature and flow to achieve good signal intensity and minimize fragmentation.

General ¹H NMR Protocol for this compound Conjugate Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 1-5 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Acquisition Parameters:

  • Experiment: Standard ¹H NMR.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • If ¹H-¹³C coupling is suspected to interfere with analysis, acquire a ¹³C-decoupled ¹H spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Activate this compound (e.g., with EDC/NHS) s2 Conjugation to Substrate s1->s2 s3 Quench Reaction s2->s3 p1 Crude Product Precipitation s3->p1 Crude Conjugate p2 RP-HPLC p1->p2 p3 Lyophilization p2->p3 c1 LC-MS Analysis (Purity & Identity) p3->c1 Purified Conjugate c2 NMR Analysis (Structure Confirmation) p3->c2 c3 Analytical HPLC (Purity Assessment) p3->c3

Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound conjugates.

troubleshooting_ms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Multiple Peaks in Mass Spectrum cause1 Adduct Formation start->cause1 cause2 Heterogeneous Conjugation start->cause2 cause3 In-source Fragmentation start->cause3 sol1 Analyze Mass Differences Use High-Purity Solvents cause1->sol1 sol2 Optimize Reaction Stoichiometry Improve Purification cause2->sol2 sol3 Optimize Ion Source Parameters cause3->sol3

Caption: A troubleshooting guide for unexpected multiple peaks in the mass spectrum of an this compound conjugate.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for m-PEG12-acid Conjugate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. For conjugates involving discrete PEG linkers like m-PEG12-acid, a thorough analytical characterization is crucial to ensure identity, purity, and consistency, which are critical for their function and safety. This guide provides an objective comparison of key analytical methods for the comprehensive characterization of this compound conjugates, complete with experimental protocols and comparative data to aid in method selection and implementation.

Core Analytical Objectives

When characterizing this compound conjugates, the primary analytical goals are to:

  • Confirm Identity and Molecular Weight: Verify the successful conjugation of the this compound to the target molecule and determine the precise molecular weight of the resulting conjugate.

  • Assess Purity: Quantify the amount of the desired conjugate and identify and quantify any impurities, such as unreacted starting materials or byproducts.

  • Elucidate Chemical Structure: Confirm the site of conjugation and the integrity of both the this compound linker and the conjugated molecule.

  • Determine Aggregation and Size Variants: Evaluate the presence of aggregates or other size-related impurities.

To achieve these objectives, a combination of analytical techniques is often employed, with Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) being the most powerful and commonly used methods.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is dictated by the specific information required. The following tables provide a comparative summary of the key analytical techniques for characterizing this compound conjugates.

Analytical Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)Precise molecular weight of the conjugate, confirmation of conjugation, impurity identification.[1]High mass accuracy and resolution, suitable for both small and large molecules.[2]Can be sensitive to sample purity and formulation components. Complex spectra for heterogeneous samples.Routine confirmation of identity and purity of the final conjugate.
MALDI-TOF MSAverage molecular weight, degree of PEGylation for larger molecules, analysis of complex mixtures.[3][4][5]High throughput, tolerant to some salts and buffers, good for large molecules.Lower resolution and mass accuracy compared to ESI-MS for smaller molecules.Rapid screening of conjugation reactions and characterization of protein conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRStructural confirmation, determination of conjugation site, quantification of functional groups, purity assessment.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration. Can be complex for large molecules.In-depth structural elucidation and purity assessment of the final conjugate.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase (RP-HPLC)Purity assessment, quantification of conjugate and impurities, stability studies.High resolution for separating closely related species, widely available.PEG conjugates can exhibit peak tailing. Lack of a strong chromophore in PEG requires alternative detection methods.Quality control for purity and stability of the final product.
Size-Exclusion (SEC-HPLC)Detection and quantification of aggregates and size variants.Separates molecules based on size, non-denaturing conditions.Limited resolution for species with similar hydrodynamic radii.Analysis of aggregation and high molecular weight impurities.
Advanced Detection Methods
Charged Aerosol Detection (CAD)Universal detection for non-volatile analytes, quantification of PEG and conjugates without a chromophore.Near-uniform response for non-volatile analytes, independent of optical properties.Response can be affected by mobile phase composition.Purity and quantitative analysis of this compound and its conjugates, especially when they lack a UV chromophore.
Multi-Angle Light Scattering (MALS)Absolute molecular weight determination, size distribution, and degree of conjugation.Provides absolute molecular weight without the need for column calibration.Requires specialized instrumentation and expertise for data analysis.Definitive characterization of the molar mass and stoichiometry of conjugates.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide representative protocols for the key analytical techniques.

Mass Spectrometry (MS) Analysis

a) Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • For protein conjugates, desalting may be required using a suitable method like zip-tipping or buffer exchange.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • LC Conditions (for LC-MS):

    • Column: A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for small molecules).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the conjugate.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical columns).

  • MS Conditions:

    • Ionization Mode: Positive ion mode is typically used.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: Optimized for the specific instrument and analyte.

    • Mass Range: Set to encompass the expected m/z of the conjugate.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass.

b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

  • Sample Preparation:

    • Prepare a saturated matrix solution. For peptides and small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is common. For larger proteins, sinapinic acid is often used. The matrix is typically dissolved in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

    • Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation:

    • A MALDI-TOF mass spectrometer.

  • MS Conditions:

    • Mode: Linear mode for high molecular weight analytes, reflector mode for higher resolution of smaller molecules.

    • Laser Intensity: Optimized to achieve good signal intensity with minimal fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the conjugate. The observed mass will confirm the identity of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Filter the solution into a clean NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key Signals to Observe:

      • The characteristic repeating ethylene glycol protons of the PEG linker, which typically appear as a complex multiplet around 3.6 ppm.

      • The methoxy protons of the m-PEG group, which should appear as a singlet around 3.3-3.4 ppm.

      • Signals corresponding to the conjugated molecule. Shifts in these signals upon conjugation can help confirm the site of attachment.

      • Protons adjacent to the newly formed amide bond may show a downfield shift.

  • Data Analysis:

    • Integrate the signals to determine the ratio of the PEG linker to the conjugated molecule, confirming the stoichiometry of the conjugate.

    • Compare the observed chemical shifts with those of the starting materials to confirm conjugation and structural integrity.

High-Performance Liquid Chromatography (HPLC)

a) Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation:

    • An HPLC system equipped with a UV detector. For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the conjugate absorbs, or using ELSD/CAD for universal detection.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to the this compound conjugate.

    • Calculate the purity of the conjugate by integrating the peak areas of all components in the chromatogram.

b) Size-Exclusion Chromatography (SEC-HPLC)

  • Instrumentation:

    • An HPLC system with a UV detector and preferably a Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.

  • Chromatographic Conditions:

    • Column: A size-exclusion column with an appropriate pore size for the expected molecular weight range of the conjugate and any potential aggregates.

    • Mobile Phase: A buffer that prevents non-specific interactions with the column stationary phase (e.g., phosphate-buffered saline).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm for proteins, and MALS for absolute molecular weight determination.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the monomeric conjugate, aggregates, and any fragments.

    • If using a MALS detector, determine the absolute molecular weight of each species to confirm their identity.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound conjugates.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting start This compound + Target Molecule reaction Conjugation Reaction start->reaction purification Purification (e.g., HPLC, SEC) reaction->purification ms Mass Spectrometry (ESI-MS / MALDI-TOF) purification->ms Identity & MW nmr NMR Spectroscopy (¹H NMR) purification->nmr Structure & Purity hplc HPLC (RP-HPLC / SEC) purification->hplc Purity & Aggregation data_analysis Data Interpretation & Comparison ms->data_analysis nmr->data_analysis mals SEC-MALS hplc->mals Absolute MW & Size hplc->data_analysis mals->data_analysis report Final Characterization Report data_analysis->report

Caption: Overall workflow for the synthesis and characterization of this compound conjugates.

HPLC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_processing Data Processing sample This compound Conjugate dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Apply Gradient Elution inject->gradient detect Detection (UV/CAD/ELSD) gradient->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity analysis of this compound conjugates using RP-HPLC.

MS_Identity_Confirmation_Workflow cluster_esi ESI-MS cluster_maldi MALDI-TOF MS start Purified this compound Conjugate esi_prep Dissolve & Dilute start->esi_prep maldi_prep Mix with Matrix & Spot start->maldi_prep esi_lcms LC-MS Analysis esi_prep->esi_lcms esi_decon Deconvolution esi_lcms->esi_decon compare Compare Experimental vs. Theoretical Mass esi_decon->compare maldi_ms MALDI-TOF Analysis maldi_prep->maldi_ms maldi_spec Obtain Mass Spectrum maldi_ms->maldi_spec maldi_spec->compare

Caption: Workflow for identity confirmation of this compound conjugates by Mass Spectrometry.

By employing a multi-faceted analytical approach as outlined in this guide, researchers and drug developers can ensure a comprehensive and robust characterization of their this compound conjugates, leading to a deeper understanding of their properties and facilitating their progression through the development pipeline.

References

A Researcher's Guide to Mass Spectrometry Analysis of m-PEG12-Acid Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of proteins modified with polyethylene glycol (PEG) is a critical step in ensuring the efficacy and safety of biotherapeutics. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of proteins modified with m-PEG12-acid, a discrete PEG linker, supported by experimental data and detailed protocols.

The covalent attachment of PEG molecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles. The use of a discrete PEG linker like this compound, which has a defined molecular weight, reduces the heterogeneity inherent in traditional polymeric PEG reagents. Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these modified proteins, enabling the determination of the degree of PEGylation, identification of modification sites, and assessment of product homogeneity.

This guide compares the performance of the most common MS platforms for this application: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), and Orbitrap-based mass spectrometry.

Performance Comparison of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for analyzing this compound modified proteins depends on the specific analytical requirements, such as the need for high-throughput screening, detailed structural elucidation, or quantitative analysis. Each platform offers distinct advantages and limitations.

FeatureMALDI-TOFESI-QTOFOrbitrap
Primary Application Rapid determination of average molecular weight and degree of PEGylation.Detailed characterization of intact proteins and peptide mapping.High-resolution analysis for in-depth characterization and quantification.
Resolution ModerateHighVery High
Mass Accuracy Good (ppm range)Excellent (sub-ppm to low ppm range)Exceptional (sub-ppm range)
Throughput HighMediumMedium
Sample Preparation Relatively simple, co-crystallization with a matrix.Requires buffer exchange to volatile solvents.Requires clean samples and careful sample preparation.
Ionization Soft ionization, primarily produces singly charged ions.Soft ionization, produces multiply charged ions.Soft ionization, produces multiply charged ions.
Fragmentation Capabilities Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF instruments.CID for peptide sequencing.Higher-energy C-trap Dissociation (HCD), Electron Transfer Dissociation (ETD) for detailed fragmentation.
Key Advantage High tolerance to salts and detergents, fast analysis.Well-suited for coupling with liquid chromatography (LC) for complex mixture analysis.Unparalleled resolution and mass accuracy, enabling confident identification of modifications.[1]
Key Limitation Limited resolution for complex mixtures of PEGylated species.Can produce complex spectra with overlapping charge states that require deconvolution.Higher instrument cost and maintenance requirements.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometry analysis of this compound modified proteins. Below are representative protocols for sample preparation and analysis using MALDI-TOF and ESI-LC/MS.

Protocol 1: MALDI-TOF MS Analysis of an this compound Modified Protein

This protocol outlines the steps for determining the average molecular weight and degree of PEGylation of a protein modified with this compound.

1. Sample Preparation:

  • Protein Purification: Purify the this compound modified protein using size-exclusion chromatography (SEC) or other appropriate methods to remove excess PEGylation reagent and other impurities.

  • Buffer Exchange: If necessary, exchange the protein buffer to a volatile buffer such as 10 mM ammonium acetate using spin filters.

  • Concentration Determination: Determine the final protein concentration using a standard protein assay.

2. MALDI Plate Spotting:

  • Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Co-crystallization: Mix the purified protein sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.

3. Data Acquisition:

  • Instrument: Use a MALDI-TOF mass spectrometer.

  • Mode: Acquire data in linear positive ion mode.

  • Calibration: Calibrate the instrument using a standard protein mixture of known molecular weights.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Analyze the resulting spectrum to determine the molecular weights of the unmodified protein and the different PEGylated species. The mass difference will correspond to the mass of the attached this compound moieties.

Protocol 2: ESI-LC/MS Analysis of an m-dPEG®12-NHS Ester Modified Monoclonal Antibody

This protocol is adapted from the analysis of a monoclonal antibody (mAb) labeled with a similar discrete PEG reagent, m-dPEG®12-NHS ester, and is applicable to this compound modified proteins with appropriate adjustments for the conjugation chemistry.[2]

1. Protein Conjugation and Purification:

  • Conjugation: React the protein with a molar excess of this compound in the presence of a carbodiimide activator (e.g., EDC) in an appropriate buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature.

  • Purification: Remove excess unconjugated PEG reagent and perform buffer exchange to 10 mM ammonium acetate using appropriate molecular weight cutoff centrifugal filters.[2]

2. LC-MS Analysis:

  • LC System: A reverse-phase liquid chromatography system.

  • Column: A suitable C4 or C8 column for protein separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the protein of interest.

  • MS System: A high-resolution ESI-QTOF or Orbitrap mass spectrometer.[2]

  • Ionization Mode: Positive ion mode.

3. Data Processing:

  • The complex ESI mass spectrum containing multiple charge states is deconvoluted to obtain the zero-charge mass spectrum.[2] This allows for the determination of the masses of the unmodified and PEGylated protein species.

Visualizing the Workflow and Concepts

To better illustrate the processes involved in the analysis of this compound modified proteins, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Protein Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_reagent This compound PEG_reagent->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF Direct Analysis ESI_LCMS ESI-LC/MS Purification->ESI_LCMS LC Separation MW_determination Molecular Weight Determination MALDI_TOF->MW_determination Degree_of_PEGylation Degree of PEGylation MALDI_TOF->Degree_of_PEGylation ESI_LCMS->MW_determination ESI_LCMS->Degree_of_PEGylation Peptide_mapping Peptide Mapping (Modification Site) ESI_LCMS->Peptide_mapping

Experimental workflow for this compound modified protein analysis.

logical_relationship cluster_ms_platforms Mass Spectrometry Platforms cluster_information Information Obtained MALDI MALDI-TOF Avg_MW Average Molecular Weight MALDI->Avg_MW PEG_distribution PEG Distribution MALDI->PEG_distribution ESI ESI-MS (QTOF, Orbitrap) Intact_Mass Precise Intact Mass ESI->Intact_Mass Modification_Site Modification Site ID ESI->Modification_Site Quantification Relative/Absolute Quantification ESI->Quantification

Information obtained from different MS platforms.

Conclusion

The mass spectrometric analysis of this compound modified proteins is essential for the development of safe and effective biotherapeutics. While MALDI-TOF offers a rapid method for determining the average degree of PEGylation, ESI-based techniques, particularly when coupled with liquid chromatography and high-resolution mass analyzers like QTOF and Orbitrap, provide a more comprehensive characterization, including precise mass measurement and localization of the modification sites. The choice of the most suitable technique will be dictated by the specific analytical needs of the researcher. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development.

References

A Comparative Guide to HPLC Methods for Purity Assessment of m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the development of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) where m-PEG12-acid often serves as a linker. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. However, the unique properties of Polyethylene Glycol (PEG) compounds, such as the lack of a strong UV chromophore, necessitate specialized analytical approaches. This guide provides an objective comparison of three primary HPLC methods for the purity assessment of this compound: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD), Size-Exclusion Chromatography with Differential Refractive Index Detection (SEC-dRI), and Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD).

Comparison of HPLC Method Performance

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the need to resolve oligomers, quantify impurities, or determine molecular weight distribution. The following table summarizes the key performance characteristics of the three compared methods for the analysis of this compound.

ParameterRP-HPLC-ELSDSEC-dRIHILIC-ELSD
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Polarity / Hydrophilicity
Primary Application Purity assessment, separation of oligomers and non-polar impurities.Analysis of polydispersity, detection of high or low molecular weight impurities.Purity assessment, separation of polar impurities.
Resolution of Oligomers HighLow to ModerateHigh
Detector Compatibility Good with ELSD, CAD, MS. Not ideal for gradient elution with RI.Excellent with RI, MALS.Good with ELSD, CAD, MS.
Sensitivity Moderate to high, dependent on ELSD settings.Moderate, generally lower than ELSD for low concentrations.Moderate to high, dependent on ELSD settings.
Run Time Typically 15-30 minutesTypically 10-20 minutesTypically 15-30 minutes
Key Advantage Excellent resolution of individual oligomers and structurally similar impurities.Provides information on molecular weight distribution.Orthogonal selectivity to RP-HPLC, good for polar compounds.
Key Limitation ELSD response can be non-linear and dependent on analyte volatility.Limited resolution for small molecules of similar size.Can have longer equilibration times.

Experimental Protocols

Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols are representative and may require optimization for specific instruments and this compound samples.

Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is highly effective for separating this compound from its oligomers and less polar impurities based on differences in hydrophobicity.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Polymeric reversed-phase column, such as a PLRP-S, 100Å, 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 30% B over 12 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C[1]

    • Evaporator Temperature: 70 °C[1]

    • Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)

Sample Preparation:

  • Dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Size-Exclusion Chromatography with Differential Refractive Index Detection (SEC-dRI)

SEC separates molecules based on their size in solution. This method is useful for identifying high or low molecular weight impurities and assessing the polydispersity of the this compound sample. The differential refractive index detector is a universal detector for PEGs that provides a response proportional to the concentration.

Instrumentation:

  • HPLC system with an isocratic pump and autosampler.

  • Differential Refractive Index (dRI) Detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: SEC column suitable for the analysis of low molecular weight polymers, such as an Agilent PL aquagel-OH 30, 8 µm, 300 x 7.5 mm.

  • Mobile Phase: 100 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • dRI Detector Settings:

    • Temperature: 35 °C

    • Sensitivity: Set as required for optimal peak detection.

Sample Preparation:

  • Dissolve this compound in the mobile phase to a final concentration of 2 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 3: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for the separation of polar compounds like this compound.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HILIC column, such as an Obelisc N, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 5% to 20% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow Rate (Nitrogen): 1.6 SLM

Sample Preparation:

  • Dissolve this compound in a 90:10 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

To better understand the experimental process for purity assessment, the following diagrams illustrate the typical workflows for each HPLC method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column RP Column (e.g., PLRP-S) Injector->Column Detector ELSD Column->Detector Data Chromatogram Detector->Data Purity Calculate Purity (% Area) Data->Purity

Fig 1. Workflow for RP-HPLC-ELSD Purity Assessment.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column SEC Column (e.g., PL aquagel-OH) Injector->Column Detector dRI Detector Column->Detector Data Chromatogram Detector->Data Purity Assess MW Distribution and Impurities Data->Purity

Fig 2. Workflow for SEC-dRI Purity Assessment.

HILIC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in High ACN % Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column HILIC Column (e.g., Obelisc N) Injector->Column Detector ELSD Column->Detector Data Chromatogram Detector->Data Purity Calculate Purity (% Area) Data->Purity

Fig 3. Workflow for HILIC-ELSD Purity Assessment.

References

A Comparative Guide to m-PEG12-acid and m-PEG24-acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, including the linker that connects the antibody to the potent payload. Polyethylene glycol (PEG) linkers have become integral to ADC design, offering a means to enhance solubility, stability, and pharmacokinetic (PK) profiles.[1] This guide provides a detailed comparison of two commonly employed discrete PEG linkers, m-PEG12-acid and m-PEG24-acid, to elucidate the impact of PEG chain length on ADC performance.

The inclusion of hydrophilic PEG linkers can mitigate the aggregation issues often associated with hydrophobic drug payloads, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[2][3] The length of the PEG chain is a critical parameter that can significantly influence the therapeutic index of an ADC by modulating its pharmacokinetics, in vitro potency, and in vivo efficacy.[4][5]

The Role of PEG Linker Length in ADC Performance

The choice between a shorter (this compound) and a longer (m-PEG24-acid) PEG linker involves a trade-off between various pharmacological properties. Generally, longer PEG chains are associated with improved pharmacokinetic profiles, leading to extended plasma half-life and increased drug exposure in tumor tissues. This is particularly beneficial for ADCs with hydrophobic payloads or those targeting antigens with low expression levels. However, this improvement in PK can sometimes be accompanied by a decrease in in vitro cytotoxicity.

Conversely, shorter PEG linkers may offer advantages in terms of ADC stability, anchoring the payload more closely to the antibody. The optimal PEG linker length is often context-dependent, relying on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation is crucial in the preclinical development of any new ADC.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to highlight the performance differences between ADCs constructed with PEG12 and PEG24 linkers. It is important to note that these data are compiled from different studies and may involve different ADC constructs and experimental models.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg) in Rats
PEG12~5
PEG24~5

Note: In this particular study, a threshold effect was observed around a PEG8 linker, with longer chains like PEG12 and PEG24 showing similarly slow clearance rates.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Note: This study highlights that a branched or pendant configuration of PEG12 can be more effective at shielding the hydrophobic payload than a linear PEG24 linker, especially at high drug-to-antibody ratios, leading to improved pharmacokinetics.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299PEG12~10
Karpas-299PEG24~10

Note: For this specific anti-CD30 ADC, varying the PEG linker length from PEG2 to PEG24 had no significant impact on in vitro potency. However, in other contexts, such as with miniaturized affibody-based drug conjugates, longer PEG chains have been shown to reduce in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the design and interpretation of comparative studies. Below are representative protocols for the synthesis, characterization, and evaluation of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization

This protocol outlines a general method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.

1. Antibody Reduction:

  • Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline with EDTA).

  • Add a 10-20 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column, exchanging the buffer with a fresh, degassed conjugation buffer.

2. Drug-Linker Preparation (m-PEG-acid conjugation to an amine-containing drug):

  • The m-PEGx-acid linker (this compound or m-PEG24-acid) is activated to an N-hydroxysuccinimide (NHS) ester.

  • The amine-containing drug payload is then reacted with the activated PEG linker to form a stable amide bond.

  • The resulting drug-linker construct is purified by reverse-phase HPLC.

3. Conjugation:

  • Dissolve the maleimide-activated drug-linker in a small amount of an organic solvent like DMSO.

  • Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10%.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching and Purification:

  • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 20-30 minutes.

  • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

5. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by size-exclusion chromatography (SEC).

In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the potency of an ADC on a cancer cell line.

  • Cell Culture: Culture the target cancer cell line in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with this compound and m-PEG24-acid linkers) and a control antibody in the culture medium. Add the ADC solutions to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical xenograft study to assess the anti-tumor activity of an ADC.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject the target cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC with this compound, ADC with m-PEG24-acid).

  • Treatment: Administer the ADCs and controls intravenously at a predetermined dose and schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizations

The following diagrams illustrate key workflows in the development and evaluation of ADCs.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody_Reduction Antibody Reduction Conjugation Conjugation Antibody_Reduction->Conjugation Drug_Linker_Prep Drug-Linker Preparation Drug_Linker_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis

Workflow for ADC Synthesis and Characterization.

ADC_Evaluation_Workflow Start Synthesized & Characterized ADC In_Vitro_Assay In Vitro Cytotoxicity Assay Start->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study (Xenograft Model) Start->In_Vivo_Study PK_Study Pharmacokinetic Study Start->PK_Study Data_Analysis Data Analysis & Comparison In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis PK_Study->Data_Analysis

Preclinical Evaluation Workflow for ADCs.

References

A Head-to-Head Comparison of m-PEG12-acid and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates. This guide provides an objective comparison of m-PEG12-acid with other commonly used crosslinkers, supported by experimental data and detailed methodologies to inform rational decision-making in bioconjugation strategies.

The covalent attachment of functional molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and medicine. It enables the creation of sophisticated therapeutic and diagnostic agents, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and imaging agents. The choice of the crosslinker, the molecular bridge that connects the components of a bioconjugate, profoundly influences its stability, pharmacokinetics, efficacy, and safety profile.

This guide focuses on this compound, a heterobifunctional crosslinker featuring a discrete polyethylene glycol (PEG) chain, and compares its performance with other widely used alternatives such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and "zero-length" crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Properties and Performance of Crosslinkers

The ideal crosslinker should offer a balance of reactivity, stability, and biocompatibility. The inclusion of a PEG spacer in this compound imparts distinct advantages, primarily related to its hydrophilicity.

PropertyThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Structure Methoxy-PEG(12)-Carboxylic AcidNHS ester - Cyclohexane - MaleimideCarbodiimide
Type Heterobifunctional, PEGylatedHeterobifunctional, Non-PEGylated"Zero-length" Homobifunctional activator
Reactive Groups Carboxylic Acid (activated to NHS ester)NHS ester, MaleimideCarbodiimide
Target Moieties Primary Amines (e.g., Lysine)Primary Amines, Thiols (e.g., Cysteine)Carboxylic Acids, Primary Amines
Spacer Arm Length ~50 Å8.3 Å0 Å (forms a direct amide bond)
Solubility High in aqueous and organic solvents[1][2]Low in aqueous solutions; requires organic co-solvent[3]High in aqueous solutions
Key Advantages Increases hydrophilicity, reduces aggregation, improves pharmacokinetics, provides defined spacer length[4][5]Well-established chemistry, stable thioether bond formationForms a direct amide bond with no intervening spacer, high efficiency
Potential Disadvantages Potential for steric hindrance, possibility of generating anti-PEG antibodiesHydrophobic, can lead to aggregation of conjugatesCan lead to protein-protein crosslinking, requires careful control of reaction conditions

Impact on Bioconjugate Performance: A Comparative Overview

The choice of crosslinker can significantly impact the key performance indicators of a bioconjugate, such as the drug-to-antibody ratio (DAR) in ADCs, and the in vivo stability. While direct head-to-head studies under identical conditions are limited, the following table summarizes representative data from the literature to provide a comparative perspective.

Performance MetricThis compound (and similar PEGylated linkers)SMCCEDC/NHS
Drug-to-Antibody Ratio (DAR) Can facilitate higher DARs by mitigating hydrophobicity-driven aggregation. Studies with PEGylated linkers have achieved homogeneous DAR 8 conjugates.Typically used for ADCs with DARs of 2-4. Higher DARs can lead to aggregation and faster clearance.Not directly used for controlling DAR in the same manner as heterobifunctional linkers. Used to form the initial amide bond.
In Vitro Cytotoxicity (IC50) The effect is context-dependent. Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity due to steric hindrance.Generally, higher DARs achieved with SMCC lead to increased in vitro potency.Not directly applicable as it doesn't remain in the final conjugate in the same way.
Plasma Stability PEGylation generally improves plasma stability and prolongs circulation half-life by reducing non-specific uptake and clearance.The thioether bond formed is relatively stable, but the overall hydrophobicity of the ADC can lead to faster clearance, especially at higher DARs.The resulting amide bond is highly stable under physiological conditions.
Aggregation The hydrophilic PEG chain significantly reduces the propensity for aggregation, particularly with hydrophobic payloads.The hydrophobic nature of the SMCC linker can contribute to the aggregation of ADCs, especially at higher DARs.Can potentially induce protein-protein aggregation if not carefully controlled.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: this compound Conjugation to an Antibody (Two-Step)

This protocol describes the conjugation of a drug to an antibody using this compound, which is first activated to an NHS ester.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing drug

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO).

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Add the activated m-PEG12-NHS ester solution to the antibody solution. A 5-20 fold molar excess of the linker to the antibody is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Antibody-Linker Intermediate:

    • Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation of the Drug:

    • Add the amine-containing drug to the purified antibody-linker solution. The molar ratio will depend on the desired DAR.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and other small molecules.

Protocol 2: SMCC Conjugation to an Antibody (Two-Step)

This protocol outlines the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-8.0)

  • SMCC (dissolved in DMSO or DMF)

  • Thiol-containing drug

  • Reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Modification with SMCC:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule containing a sulfhydryl group, such as cysteine, can be added.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unconjugated drug and other reagents.

Protocol 3: EDC/NHS Crosslinking of Two Proteins

This protocol describes a two-step procedure for coupling two proteins using EDC and NHS, which forms a "zero-length" amide bond.

Materials:

  • Protein #1 (with carboxyl groups) in MES buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Protein #2 (with amine groups) in a non-amine buffer (e.g., PBS, pH 7.2-7.5)

  • EDC

  • NHS or Sulfo-NHS

  • 2-Mercaptoethanol (for quenching EDC)

  • Hydroxylamine-HCl (for quenching NHS-ester reaction)

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • To 1 mL of Protein #1 solution (e.g., 1 mg/mL), add 0.4 mg EDC (~2 mM) and 0.6 mg NHS or 1.1 mg Sulfo-NHS (~5 mM).

    • React for 15 minutes at room temperature.

  • Quenching of EDC:

    • Add 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM) to quench the EDC.

  • Removal of Excess Reagents (Optional but Recommended):

    • Separate the activated Protein #1 from excess reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated Protein #1 at an equimolar ratio.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching of NHS-ester Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.

  • Final Purification:

    • Purify the final protein-protein conjugate using a desalting column or other chromatography methods.

Signaling Pathways and Experimental Workflows

The bioconjugates created using these crosslinkers often target specific cellular signaling pathways. For instance, many ADCs are designed to target receptors that are overexpressed on cancer cells, such as HER2 and EGFR.

HER2 Signaling Pathway

The HER2 receptor, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation and survival. ADCs targeting HER2 can disrupt these signals and deliver a cytotoxic payload.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS Internalization Internalization & Payload Release HER2->Internalization PI3K PI3K HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC.

EGFR Signaling Pathway

Similar to HER2, the Epidermal Growth Factor Receptor (EGFR) plays a crucial role in cell growth and proliferation. ADCs targeting EGFR are a promising therapeutic strategy for various cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Internalization Internalization & Payload Release EGFR->Internalization ADC EGFR-Targeted ADC ADC->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Overview of the EGFR signaling cascade and the intervention by an EGFR-targeted ADC.

Experimental Workflow: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

DAR_Workflow cluster_workflow DAR Determination Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column HPLC_System HPLC System HIC_Column->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram (Separation by Hydrophobicity) UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation (Weighted Average) Peak_Integration->DAR_Calculation

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

Experimental Workflow: In Vitro Plasma Stability Assay

Assessing the stability of a bioconjugate in plasma is crucial for predicting its in vivo behavior.

Plasma_Stability_Workflow cluster_workflow In Vitro Plasma Stability Workflow ADC_Incubation Incubate ADC in Plasma (37°C, various time points) Sample_Collection Collect Samples at Time Points ADC_Incubation->Sample_Collection Analysis Analysis of Samples Sample_Collection->Analysis ELISA ELISA (Total Ab & Conjugated Ab) Analysis->ELISA LC_MS LC-MS (Free Drug Quantification) Analysis->LC_MS Data_Analysis Data Analysis (Drug Release Profile) ELISA->Data_Analysis LC_MS->Data_Analysis

References

A Comparative Guide to Validating m-PEG12-acid Conjugation Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biopharmaceuticals. Specifically, the use of monodisperse PEGs, such as m-PEG12-acid, allows for precise control over the modification process. However, validating the exact location of PEG conjugation is critical to ensure product homogeneity, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques for identifying the site of this compound conjugation on a protein, supported by experimental protocols and data.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for validating the this compound conjugation site depends on several factors, including the nature of the protein, the expected site of conjugation, and the desired level of detail. The following table summarizes the key performance metrics of the most common techniques.

FeatureMass Spectrometry (Peptide Mapping)Edman DegradationNMR SpectroscopySite-Directed Mutagenesis
Primary Application Identification of specific modified amino acid(s) within the protein sequence.N-terminal sequence determination.Assessment of structural changes and conjugation site confirmation.Indirect confirmation of conjugation sites by elimination.
Sample Requirement 1-50 pmol10-100 pmol[1]2-10 mg (for a 20 kDa protein)[2][3]N/A (requires genetic modification)
Sensitivity High (femtomole to low picomole)Moderate (low picomole)[1][4]LowN/A
Accuracy High for mass determination and fragment analysis.High for N-terminal sequencing (>99% per amino acid)High for structural elucidation.High for confirming the role of a specific residue.
Sequence Coverage Potentially 100% of the protein sequence.Limited to the N-terminal region (typically up to 30-50 residues).Provides information on the overall protein structure.Specific to the mutated site.
Throughput HighLowLowLow
Limitations Complex data analysis, potential for ion suppression.Ineffective if N-terminus is blocked; limited sequence length.Requires larger sample amounts; complex spectral analysis.Indirect method; requires creation and expression of mutants.

In-Depth Analysis of Validation Techniques

Mass Spectrometry (Peptide Mapping)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the most powerful and widely used technique for identifying PEGylation sites. The "bottom-up" proteomics approach, or peptide mapping, involves the enzymatic digestion of the PEGylated protein followed by analysis of the resulting peptides.

  • Sample Preparation and Digestion:

    • The PEGylated protein is denatured, reduced, and alkylated to ensure efficient enzymatic digestion.

    • The protein is then digested with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.

  • LC Separation:

    • The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis:

    • The separated peptides are introduced into a mass spectrometer.

    • An initial full MS scan is performed to determine the mass-to-charge ratio (m/z) of the peptides.

    • Peptide ions are then selected for fragmentation (MS/MS) using techniques like collision-induced dissociation (CID).

  • Data Analysis:

    • The fragmentation spectra are used to determine the amino acid sequence of the peptides.

    • The PEGylated peptide will exhibit a characteristic mass shift corresponding to the mass of the this compound moiety.

    • By comparing the peptide maps of the PEGylated and unmodified protein, the exact site of PEGylation can be identified.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation PEG_Protein This compound Conjugated Protein Denature Denaturation, Reduction & Alkylation PEG_Protein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation Digest->LC MS1 MS Scan (Peptide Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Sequence Sequence Identification MS2->Sequence Site_ID PEGylation Site Identification Sequence->Site_ID

Mass Spectrometry (Peptide Mapping) Workflow
Edman Degradation

Edman degradation is a classic chemical method for sequentially determining the amino acid sequence from the N-terminus of a protein or peptide. It is particularly useful if the this compound is expected to conjugate specifically to the N-terminal alpha-amino group.

  • Coupling:

    • The N-terminal amino group of the protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage:

    • Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain.

  • Conversion and Identification:

    • The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • The PTH-amino acid is then identified by chromatography, typically HPLC.

  • Analysis:

    • If the N-terminus is PEGylated, the Edman degradation process will be blocked, and no PTH-amino acid will be detected in the first cycle. This provides strong evidence for N-terminal conjugation.

Edman_Degradation_Workflow cluster_reaction Chemical Reaction cluster_analysis Analysis cluster_result Result Interpretation Protein PEGylated Protein Coupling Coupling with PITC Protein->Coupling Cleavage Acid Cleavage Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC No_Signal No PTH-amino acid detected in cycle 1 HPLC->No_Signal Conclusion N-terminus is PEGylated No_Signal->Conclusion

Edman Degradation Workflow for N-Terminal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. It can be used to assess the structural integrity of a protein after PEGylation and to identify the location of the PEG chain.

  • Sample Preparation:

    • A concentrated and highly pure sample of the PEGylated protein is required, typically in a deuterated buffer.

  • Data Acquisition:

    • One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H-¹⁵N HSQC) are acquired for both the unmodified and PEGylated protein.

  • Spectral Analysis:

    • The spectra of the native and PEGylated protein are compared.

    • Chemical shift perturbations (CSPs) are observed for the amino acid residues at or near the conjugation site due to the change in their local chemical environment caused by the attached PEG chain.

    • By assigning the resonances in the NMR spectrum to specific amino acids in the protein sequence, the location of the CSPs, and thus the PEGylation site, can be determined.

NMR_Spectroscopy_Workflow cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Native_Protein Native Protein Sample NMR_Native Acquire NMR Spectrum (e.g., ¹H-¹⁵N HSQC) Native_Protein->NMR_Native PEG_Protein PEGylated Protein Sample NMR_PEG Acquire NMR Spectrum (e.g., ¹H-¹⁵N HSQC) PEG_Protein->NMR_PEG Comparison Compare Spectra NMR_Native->Comparison NMR_PEG->Comparison CSP Identify Chemical Shift Perturbations (CSPs) Comparison->CSP Assignment Assign Resonances to Specific Amino Acids CSP->Assignment Site_ID Identify Conjugation Site Assignment->Site_ID Site_Directed_Mutagenesis_Workflow cluster_mutagenesis Mutagenesis & Expression cluster_pegylation PEGylation & Analysis cluster_conclusion Conclusion Wild_Type Wild-Type Protein Putative_Site Identify Putative Conjugation Site Wild_Type->Putative_Site PEG_WT PEGylate Wild-Type Wild_Type->PEG_WT Mutate Site-Directed Mutagenesis Putative_Site->Mutate Express Express & Purify Mutant Protein Mutate->Express PEG_Mutant PEGylate Mutant Express->PEG_Mutant Analyze Analyze PEGylation (e.g., Mass Spec) PEG_WT->Analyze PEG_Mutant->Analyze Confirmation Absence of PEGylation in Mutant Confirms Site Analyze->Confirmation

References

A Comparative Guide to Functional Assays for m-PEG12-acid Conjugated Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biologics with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and antibody fragments. The attachment of m-PEG12-acid, a monodisperse PEG linker, can improve a biologic's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and extend its circulating half-life. However, this modification can also impact the biologic's functional activity. Therefore, a thorough assessment of the functional integrity of this compound conjugated biologics is a critical step in their development.

This guide provides a comparative overview of key functional assays used to evaluate the in vitro efficacy of biologics before and after conjugation with this compound. It includes summaries of quantitative data from studies on similar PEGylated biologics, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Comparing Unconjugated and PEGylated Biologics

The following tables summarize the impact of PEGylation on the functional activity of various biologics. While specific data for this compound is limited in publicly available literature, the presented data for other PEG linkers provide a strong indication of the expected outcomes.

Table 1: Comparison of In Vitro Cytotoxicity

BiologicConjugated PEGAssayCell LineUnconjugated IC50PEG-Conjugated IC50Fold ChangeReference
Antibody Fragment (scFv)PEG4-DM1MTT AssayB78-D14 (GD2-positive)Not Applicable~10 nM-[1]
Antibody Fragment (scFv)PEG4-DM4MTT AssayB78-D14 (GD2-positive)Not Applicable~1 nM-[1]

Note: In this study, the unconjugated drug (DM1 and DM4) was compared to the PEGylated antibody-drug conjugate. The PEGylated conjugate demonstrated potent cytotoxic activity.

Table 2: Comparison of Receptor Binding Affinity

BiologicConjugated PEGAssayUnconjugated KD (nM)PEG-Conjugated KD (nM)Fold Change in AffinityReference
Fab Fragment (Fabp24)HS-PEG2k-NH2Surface Plasmon Resonance (SPR)1.41.5~1.1 (Slight Decrease)[2]
Antibody (H10)N-hydroxysuccinimide-PEG4-biotinSurface Plasmon Resonance (SPR)No significant change observedNo significant change observed~1 (No Change)[3][4]

Table 3: Comparison of In Vitro Bioactivity

BiologicConjugated PEGAssayUnconjugated EC50PEG-Conjugated EC50Fold Change in PotencyReference
Interferon-beta-1a20 kDa PEGAntiviral AssayNot specifiedNo deleterious effect observed~1 (No Change)
Interferon-alpha 2a43 kDa Trimer PEGAntiviral AssayComparable to native IFNComparable to native IFN~1 (No Change)
G-CSF20 kDa PEGCell Proliferation Assay (NFS-60)Higher PotencyLower Potency>1 (Decrease)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the specific this compound conjugated biologic being tested.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a cytotoxic biologic indicates cell death.

Materials:

  • 96-well flat-bottom microplates

  • Target cells

  • Complete cell culture medium

  • Unconjugated and this compound conjugated biologic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unconjugated and this compound conjugated biologic in complete culture medium. Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the test articles. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that is relevant to the biologic's mechanism of action (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the biologic that inhibits cell growth by 50%).

Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor Binding

This assay quantifies the binding affinity of the biologic to its target receptor.

Materials:

  • 96-well high-binding microplates

  • Recombinant target receptor

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Unconjugated and this compound conjugated biologic

  • Enzyme-conjugated secondary antibody that detects the biologic

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant target receptor diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Biologic Incubation: Add serial dilutions of the unconjugated and this compound conjugated biologic to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the biologic concentrations to generate a binding curve. The dissociation constant (Kd) can be calculated from this data to determine binding affinity.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis unconjugated Unconjugated Biologic cytotoxicity Cytotoxicity Assay (e.g., MTT) unconjugated->cytotoxicity Test in parallel binding Binding Assay (e.g., ELISA) unconjugated->binding Test in parallel proliferation Proliferation Assay unconjugated->proliferation Test in parallel peg_conjugate This compound Conjugated Biologic peg_conjugate->cytotoxicity Test in parallel peg_conjugate->binding Test in parallel peg_conjugate->proliferation Test in parallel ic50 IC50 / EC50 Determination cytotoxicity->ic50 kd Kd Determination binding->kd proliferation->ic50 comparison Comparative Analysis ic50->comparison kd->comparison

Caption: General workflow for comparing functional assays.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon Receptor IFN Receptor (IFNAR1/IFNAR2) Interferon->Receptor Binds JAK JAK1 / TYK2 Receptor->JAK Activates STAT STAT1 / STAT2 JAK->STAT Phosphorylates pSTAT pSTAT1 / pSTAT2 STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Transcription Gene Transcription ISRE->Transcription Initiates

Caption: Interferon-alpha signaling via the JAK-STAT pathway.

gcsf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates PI3K PI3K GCSF_R->PI3K Activates Ras Ras/Raf/MEK/ERK GCSF_R->Ras Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates pSTAT pSTAT3/pSTAT5 STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) pSTAT->Gene_Expression Translocates & Activates Akt Akt PI3K->Akt Akt->Gene_Expression Ras->Gene_Expression

Caption: G-CSF receptor signaling pathways.

References

Beyond PEGylation: A Comparative Guide to Novel Protein Modification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of proteins, the limitations of Poly(ethylene glycol) (PEG) have driven the exploration of innovative alternatives. This guide provides an objective comparison of promising alternatives to m-PEG12-acid for protein modification, supported by experimental data and detailed methodologies, to inform the selection of the most suitable polymer for your specific application.

The well-established technique of PEGylation has long been the gold standard for improving the pharmacokinetic and pharmacodynamic profiles of protein therapeutics. By increasing hydrodynamic size, PEGylation can extend plasma half-life, enhance solubility, and shield proteins from proteolytic degradation and the host immune system. However, the growing evidence of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) and reduced efficacy, has necessitated the development of a new generation of protein modification agents. This guide delves into the performance of key alternatives, including Polysarcosine (pSar), PASylation, XTENylation, Hyperbranched Polyglycerol (HPG), and Zwitterionic Polymers.

Performance Comparison of PEG Alternatives

The selection of a suitable polymer for protein modification hinges on a thorough evaluation of its impact on the protein's stability, bioactivity, immunogenicity, and in vivo fate. The following tables summarize key quantitative data from comparative studies of PEG and its alternatives.

PolymerProteinKey FindingsReference
Polysarcosine (pSar) Interferon-α2b (IFN)PSar-IFN showed comparable in vitro protease resistance and a similar circulation half-life to PEG-IFN. Notably, PSar-IFN exhibited slightly higher in vitro anti-proliferative activity and greater accumulation in tumor sites. Crucially, PSar-IFN induced significantly lower levels of anti-IFN antibodies in mice compared to PEG-IFN.[1][2][3][1][2]
PASylation Human Growth Hormone (hGH)PASylated hGH demonstrated a 94-fold longer terminal half-life (4.42 h) compared to the unmodified hGH (0.047 h) after intravenous injection in mice.
Hyperbranched Polyglycerol (HPG) NanoparticlesPLA-HPG nanoparticles exhibited significantly longer blood circulation and reduced liver accumulation compared to PLA-PEG nanoparticles in vivo.
Zwitterionic Polymer InsulinConjugation of a zwitterionic carboxybetaine polymer (PCB) to insulin resulted in no significant loss of in vitro bioactivity and a 24% increase in in vivo pharmacological activity (glucose lowering) compared to native insulin.

In-depth Look at Leading Alternatives

Polysarcosine (pSar): The Peptoid Mimic

Polysarcosine is a non-ionic, hydrophilic polypeptoid with a structure that mimics peptides, offering excellent biocompatibility and biodegradability.

Advantages:

  • Reduced Immunogenicity: Clinical and preclinical studies have shown a significantly lower incidence of anti-polymer antibodies compared to PEG.

  • Enhanced Bioactivity: In some cases, pSar-conjugated proteins have demonstrated higher retained bioactivity compared to their PEGylated counterparts.

  • Biodegradability: pSar degrades into natural amino acids, minimizing concerns about long-term tissue accumulation.

PASylation and XTENylation: The Genetic Approach

PASylation and XTENylation are innovative techniques that involve the genetic fusion of a protein with a long, unstructured polypeptide sequence. PAS sequences are rich in proline, alanine, and serine, while XTEN sequences are composed of a distinct set of six amino acids.

Advantages:

  • Homogeneous Products: Genetic fusion ensures the production of a homogenous product with a precise polymer length and attachment site.

  • Biodegradability: Being polypeptide-based, they are naturally biodegradable.

  • Extended Half-Life: Both techniques have been shown to significantly prolong the in vivo half-life of conjugated proteins.

Hyperbranched Polyglycerol (HPG): A Dendritic Alternative

HPG is a highly branched, hydrophilic polymer with a dendritic architecture that offers a high density of hydroxyl groups for further functionalization.

Advantages:

  • Improved Stealth Properties: The globular structure of HPG can provide a more effective shield against opsonization and phagocytosis compared to linear PEG.

  • Multifunctionality: The numerous terminal hydroxyl groups allow for the attachment of multiple targeting ligands or drug molecules.

Zwitterionic Polymers: The Bio-inspired Option

Zwitterionic polymers contain an equal number of positive and negative charges, resulting in a net neutral charge and a tightly bound hydration layer. This structure mimics the surface of cell membranes, leading to excellent anti-fouling properties.

Advantages:

  • Exceptional Biocompatibility: Their ability to resist protein adsorption minimizes non-specific interactions and immune recognition.

  • Retention of Bioactivity: Studies have shown that zwitterionic polymer conjugation can better preserve the native bioactivity of proteins compared to PEGylation.

Experimental Protocols

General Protocol for Protein Conjugation with NHS-Ester Activated Polymers (e.g., pSar-NHS)

This protocol describes a common method for conjugating polymers activated with N-hydroxysuccinimide (NHS) esters to the primary amines (lysine residues and the N-terminus) of a protein.

Materials:

  • Protein solution (5-20 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8-9, or phosphate-buffered saline, PBS)

  • NHS-ester activated polymer (e.g., pSar-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Glen Gel-Pak™)

Procedure:

  • Prepare the protein solution in the recommended buffer.

  • Dissolve the NHS-ester activated polymer in a minimal amount of DMF or DMSO to create a stock solution.

  • Add the polymer stock solution to the protein solution. A molar excess of the polymer is typically used.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Remove unreacted polymer and byproducts by size-exclusion chromatography using a desalting column.

General Protocol for PASylation: Genetic Fusion and Protein Expression

This protocol outlines the general steps for producing a PASylated protein.

Procedure:

  • Gene Cassette Design: Synthesize a gene cassette encoding the desired PAS sequence (e.g., PAS#1) with appropriate restriction sites for cloning.

  • Cloning: Ligate the PAS gene cassette into an expression vector containing the gene of the target protein, creating a fusion gene. The PAS sequence can be fused to the N- or C-terminus of the protein.

  • Transformation and Expression: Transform the expression vector into a suitable host, such as E. coli. Induce protein expression under optimized conditions.

  • Purification: Purify the PASylated protein from the cell lysate using standard chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_conjugation Protein-Polymer Conjugation cluster_evaluation Performance Evaluation Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction Activated Polymer Activated Polymer Activated Polymer->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Protein-Polymer Conjugate Protein-Polymer Conjugate Purification->Protein-Polymer Conjugate In Vitro Assays In Vitro Assays Protein-Polymer Conjugate->In Vitro Assays In Vivo Studies In Vivo Studies Protein-Polymer Conjugate->In Vivo Studies Data Analysis Data Analysis In Vitro Assays->Data Analysis In Vivo Studies->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment

Caption: A generalized workflow for the creation and evaluation of protein-polymer conjugates.

signaling_pathway Polymer-Drug Conjugate Polymer-Drug Conjugate Cell Surface Receptor Cell Surface Receptor Polymer-Drug Conjugate->Cell Surface Receptor Binding Endocytosis Endocytosis Cell Surface Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Intracellular Target Intracellular Target Drug Release->Intracellular Target Interaction Signaling Cascade Signaling Cascade Intracellular Target->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: A simplified diagram illustrating the cellular uptake and subsequent modulation of a signaling pathway by a polymer-drug conjugate.

Conclusion

The field of protein modification is rapidly evolving beyond traditional PEGylation. Alternatives such as Polysarcosine, PASylation, XTENylation, Hyperbranched Polyglycerol, and Zwitterionic Polymers offer distinct advantages, particularly in overcoming the immunogenicity associated with PEG. The choice of the optimal polymer will depend on the specific therapeutic protein and the desired clinical application. This guide provides a foundational understanding of the performance and methodologies associated with these novel polymers, empowering researchers to make informed decisions in the development of next-generation protein therapeutics.

References

A Comparative Guide to Linear and Branched PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence a drug conjugate's solubility, stability, in vivo half-life, immunogenicity, and drug-loading capacity. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your drug delivery applications.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched polymer chain.Multiple PEG arms extending from a central core.
Hydrodynamic Volume Generally smaller for a given molecular weight.Larger hydrodynamic volume for the same molecular weight, leading to more effective shielding.
Pharmacokinetics Increases circulation half-life compared to non-PEGylated drugs.Generally provides a superior pharmacokinetic profile with a more prolonged circulation time compared to linear PEGs of similar molecular weight.[1]
Immunogenicity Can elicit anti-PEG antibodies.May offer better shielding of the drug and linker core, potentially reducing immunogenicity.[2]
Drug Loading Capacity Typically allows for a lower drug-to-carrier ratio.The multi-arm structure can enable a higher drug-to-antibody or drug-to-carrier ratio.
Steric Hindrance Less steric hindrance, which can be advantageous for preserving the biological activity of the conjugated molecule.Increased steric hindrance may sometimes interfere with drug-target binding or enzymatic cleavage of the linker.
Synthesis Generally simpler and more cost-effective synthesis.More complex and potentially costly synthesis.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) of PEGylated Proteins and Nanoparticles

Molecule/ParticleLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) in nm
Human Serum Albumin (HSA)Unmodified-3.5
Linear54.2
Linear105.2
Linear206.1
Branched (2-arm)206.4
Polymeric NanocarriersLinear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

Data for HSA sourced from a study on PEGylated Human Serum Albumin where the hydrodynamic radius was determined by size exclusion chromatography.[3][4][5] Data for Polymeric Nanocarriers sourced from a study comparing the hydrodynamic radii of linear and four-arm branched PEG nanocarriers.

Table 2: Illustrative Pharmacokinetic Parameters of a PEGylated Protein

PEG Linker TypePEG Molecular Weight (kDa)Elimination Half-life (t½) in hours
Unmodified Protein-~1
Linear PEG12~40
Branched PEG40>100

This table provides illustrative values based on findings from multiple studies to demonstrate the general trend. Actual values are highly dependent on the specific protein, drug, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments relevant to the comparison of linear and branched PEG linkers.

Synthesis and Purification of a PEGylated Protein

Objective: To covalently attach linear or branched PEG linkers to a model protein.

Materials:

  • Model protein (e.g., Lysozyme, BSA)

  • Amine-reactive linear PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Amine-reactive branched PEG-NHS ester (e.g., 2-arm mPEG2-NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Size-exclusion chromatography (SEC) system

  • SDS-PAGE reagents

Procedure:

  • Dissolve the protein in PBS at a concentration of 5 mg/mL.

  • Dissolve the linear or branched PEG-NHS ester in PBS to a concentration of 10 mg/mL immediately before use.

  • Add the PEG-NHS solution to the protein solution at a molar ratio of 5:1 (PEG:protein).

  • Gently mix the reaction mixture and incubate at room temperature for 1 hour.

  • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated protein from unreacted PEG and quenching reagents by dialysis against PBS at 4°C for 48 hours with at least three buffer changes.

  • Further purify and analyze the reaction mixture using an SEC system to separate mono-, di-, and poly-PEGylated species from the unreacted protein.

  • Confirm the successful PEGylation and assess the purity of the fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Objective: To measure and compare the hydrodynamic size of linear and branched PEGylated nanoparticles.

Materials:

  • Linear and branched PEGylated nanoparticle suspensions in a suitable buffer (e.g., PBS).

  • DLS instrument.

  • Low-volume disposable cuvettes.

Procedure:

  • Dilute the nanoparticle suspensions to a suitable concentration (typically 0.1-1.0 mg/mL) with filtered buffer to avoid multiple scattering effects.

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the viscosity and refractive index of the dispersant (buffer).

  • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use this to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.

  • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Analyze the data to obtain the average hydrodynamic radius and the polydispersity index (PDI).

In Vivo Pharmacokinetic Study in a Mouse Model

Objective: To compare the circulation half-life of a drug conjugated with linear vs. branched PEG linkers.

Materials:

  • Test drug conjugated with linear PEG.

  • Test drug conjugated with branched PEG.

  • Control (unconjugated drug).

  • Healthy BALB/c mice (6-8 weeks old).

  • Sterile saline for injection.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS or ELISA).

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Divide the mice into three groups (n=5 per group): Control, Linear PEG-drug, and Branched PEG-drug.

  • Administer a single intravenous (IV) injection of the respective compound via the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or saphenous vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-injection).

  • Collect the blood in heparinized tubes and immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the drug in the plasma samples using a validated analytical method.

  • Plot the plasma concentration-time data for each group and perform pharmacokinetic analysis using appropriate software to determine key parameters such as elimination half-life (t½), area under the curve (AUC), and clearance (CL).

Quantification of Drug Loading in PEGylated Nanoparticles

Objective: To determine and compare the amount of drug encapsulated within nanoparticles functionalized with linear and branched PEG.

Materials:

  • Drug-loaded nanoparticles with linear PEG.

  • Drug-loaded nanoparticles with branched PEG.

  • A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., DMSO, acetonitrile).

  • UV-Vis spectrophotometer or HPLC system.

  • Standard solutions of the free drug at known concentrations.

Procedure:

  • Prepare a calibration curve of the free drug by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

  • Lyophilize a known mass of the drug-loaded nanoparticle suspension to obtain a dry powder.

  • Accurately weigh a specific amount of the lyophilized nanoparticles (e.g., 1 mg).

  • Dissolve the nanoparticles in a known volume of the organic solvent (e.g., 1 mL) and vortex thoroughly to ensure complete dissolution and drug release.

  • Centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any insoluble material.

  • Measure the absorbance or inject the supernatant into the HPLC system to determine the drug concentration.

  • Calculate the drug concentration in the sample using the calibration curve.

  • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Drug_L Drug PEG_L O O O O O Drug_L->PEG_L:f0 Carrier_L Carrier Molecule PEG_L:f4->Carrier_L Drug_B1 Drug PEG_B1 O O Drug_B1->PEG_B1:f0 Drug_B2 Drug PEG_B2 O O Drug_B2->PEG_B2:f0 Core Core PEG_B3 O O Core->PEG_B3:f0 PEG_B1:f1->Core PEG_B2:f1->Core Carrier_B Carrier Molecule PEG_B3:f1->Carrier_B

Caption: Structural comparison of linear and branched PEG linkers.

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Prep_Linear Synthesize Linear PEG Conjugate Char_Size Determine Hydrodynamic Radius (DLS) Prep_Linear->Char_Size Char_DL Quantify Drug Loading (HPLC/UV-Vis) Prep_Linear->Char_DL Char_Stability Assess In Vitro Stability Prep_Linear->Char_Stability Prep_Branched Synthesize Branched PEG Conjugate Prep_Branched->Char_Size Prep_Branched->Char_DL Prep_Branched->Char_Stability Eval_PK In Vivo Pharmacokinetics Char_Size->Eval_PK Eval_Efficacy In Vitro/In Vivo Efficacy Char_DL->Eval_Efficacy Char_Stability->Eval_PK Final_Comparison Comparative Analysis Eval_PK->Final_Comparison Eval_Immuno Assess Immunogenicity (ELISA) Eval_Immuno->Final_Comparison Eval_Efficacy->Final_Comparison

Caption: Experimental workflow for comparing linear and branched PEG linkers.

Conclusion

The selection between linear and branched PEG linkers is a critical decision in the design of drug delivery systems. Branched PEG linkers often provide significant advantages in terms of creating a larger hydrodynamic shield, which can lead to a longer in vivo half-life and potentially reduced immunogenicity. They also offer the potential for higher drug loading. However, the increased steric hindrance of branched linkers can sometimes negatively impact the biological activity of the conjugated molecule. Linear PEG linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific drug, the target, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for your drug delivery research.

References

Assessing the Impact of PEG Linker Length on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. By increasing the hydrodynamic size and providing a protective hydrophilic shield, PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. However, the length of the PEG linker is a critical parameter that can significantly influence the conformational stability of the protein, with effects that can be stabilizing, destabilizing, or neutral depending on the specific protein, the site of attachment, and the PEG chain's length and architecture.[1][2]

This guide provides a comparative analysis of the impact of PEG linker length on protein stability, supported by experimental data from various studies. It also includes detailed methodologies for the key analytical techniques used in these assessments.

Data Presentation: The Influence of PEG Linker Length on Protein Stability

The following table summarizes quantitative data from studies that have investigated the effect of different PEG linker lengths on the thermal stability of various proteins. The key metrics presented are the melting temperature (Tm), which indicates the temperature at which 50% of the protein is unfolded, and the aggregation temperature (Tagg), the temperature at which protein aggregation begins.

ProteinPEG Linker Molecular Weight (kDa)Change in Melting Temperature (ΔTm) (°C)Change in Aggregation PropertiesAnalytical Method(s)Reference(s)
Alpha-1 Antitrypsin (AAT) 30 (linear)No significant changeDecreased heat-induced aggregationCD, Fluorescence Spectroscopy
40 (linear)No significant changeDecreased heat-induced aggregationCD, Fluorescence Spectroscopy[1]
40 (2-armed)No significant changeSignificantly decreased heat-induced aggregation and proteolysisCD, Fluorescence Spectroscopy
Hen Egg Lysozyme (HEL) 20 (mono-PEGylated)-2.5 to -4.0Decreased aggregation rateDSC, Difference Spectrum
Trypsin 5 (mPEG)Increased thermal stability-Activity Assay
Green Fluorescent Protein (GFP) 0.6 and 4Stabilized at 75°C-Fluorescence
Insulin 0.44 to 8.8No additional change beyond 4 kDaReduced solvent accessible surface areaMolecular Dynamics Simulations

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of PEGylated protein stability are provided below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for characterizing the thermal stability of proteins by measuring the heat changes that occur as the protein is heated and unfolds.

Objective: To determine the melting temperature (Tm) of the native and PEGylated protein.

Methodology:

  • Sample Preparation:

    • Dialyze the native and PEGylated protein samples extensively against the same buffer to ensure identical buffer conditions. A typical buffer is 10-20 mM phosphate or histidine buffer at a relevant pH.

    • Determine the protein concentration accurately using a reliable method such as UV absorbance at 280 nm with the appropriate extinction coefficient.

    • Prepare samples to a final concentration of 0.5-1.0 mg/mL in the dialysis buffer.

  • Instrument Setup:

    • Use a differential scanning calorimeter with a capillary or plate-based sample cell.

    • Set the temperature scan rate typically between 60-90 °C/hour.

    • Equilibrate the instrument at the starting temperature (e.g., 20-25 °C) for a sufficient period.

  • Data Acquisition:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell.

    • Initiate the temperature scan from the starting temperature to a final temperature that ensures complete protein unfolding (e.g., 95-100 °C).

    • Record the differential heat capacity as a function of temperature.

    • Perform a buffer-buffer scan under the same conditions to obtain a baseline.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is used to measure the size distribution of particles in a solution and is particularly useful for monitoring the onset of protein aggregation as a function of temperature.

Objective: To determine the aggregation temperature (Tagg) of the native and PEGylated protein.

Methodology:

  • Sample Preparation:

    • Prepare samples of the native and PEGylated protein in a suitable buffer, filtered through a 0.02 or 0.1 µm filter to remove any pre-existing aggregates or dust.

    • Typical protein concentrations range from 0.1 to 1.0 mg/mL.

  • Instrument Setup:

    • Use a DLS instrument equipped with a temperature-controlled cuvette holder.

    • Set the instrument to acquire data at a fixed scattering angle (e.g., 90° or 173°).

  • Data Acquisition:

    • Equilibrate the sample at an initial temperature below the expected aggregation temperature (e.g., 25 °C).

    • Program a temperature ramp, typically increasing the temperature in small increments (e.g., 1-2 °C/minute).

    • At each temperature point, acquire DLS data to measure the hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • Data Analysis:

    • Plot the hydrodynamic radius (or scattering intensity) as a function of temperature.

    • The aggregation temperature (Tagg) is identified as the temperature at which a significant and irreversible increase in the hydrodynamic radius or scattering intensity is observed.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a sensitive technique for assessing the secondary and tertiary structure of proteins in solution. It can be used to monitor conformational changes upon PEGylation and during thermal denaturation.

Objective: To assess the impact of PEGylation on the protein's secondary structure and to monitor thermal unfolding.

Methodology:

  • Sample Preparation:

    • Prepare protein samples (native and PEGylated) in a CD-compatible buffer (e.g., phosphate buffer) that has low absorbance in the far-UV region.

    • Protein concentrations are typically in the range of 0.1-0.2 mg/mL for far-UV CD (secondary structure) and 0.5-1.0 mg/mL for near-UV CD (tertiary structure).

    • Use a cuvette with an appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • For secondary structure analysis, scan in the far-UV region (e.g., 190-260 nm).

    • For thermal denaturation, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature.

  • Data Acquisition:

    • For spectral scans, record the CD signal at a defined scan speed and bandwidth.

    • For thermal melts, use a temperature ramp similar to that in DLS or DSC experiments, recording the CD signal at each temperature point.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectra.

  • Data Analysis:

    • Compare the far-UV CD spectra of the native and PEGylated proteins to identify any changes in secondary structure content.

    • For thermal melts, plot the CD signal as a function of temperature. The midpoint of the transition in this curve provides the melting temperature (Tm).

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Native_Protein Native Protein DSC DSC Analysis (Determine Tm) Native_Protein->DSC DLS DLS Analysis (Determine Tagg) Native_Protein->DLS CD CD Spectroscopy (Assess Secondary Structure & Thermal Unfolding) Native_Protein->CD PEGylated_Protein PEGylated Protein (Varying Linker Lengths) PEGylated_Protein->DSC PEGylated_Protein->DLS PEGylated_Protein->CD Comparison Comparative Analysis of Thermal Stability DSC->Comparison DLS->Comparison CD->Comparison

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handle a myriad of chemical compounds daily. Among these, m-PEG12-acid, a valuable tool in bioconjugation and PROTAC development, requires careful management from acquisition to disposal. Ensuring its proper disposal is not just a matter of regulatory compliance but a critical step in maintaining a safe laboratory environment and protecting the ecosystem. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be strictly followed. This includes working in a well-ventilated area, preferably a fume hood, and wearing safety goggles, gloves, and a lab coat.[1][2] Avoid generating dust and prevent contact with skin, eyes, and clothing.[1][2] In case of accidental contact, rinse the affected area thoroughly with water.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound and similar compounds.

ParameterValue/InstructionSource
GHS Classification (for similar m-PEG12-aldehyde) Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[3]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.
Precautionary Statement (Environmental) P273: Avoid release to the environment.
Neutralization pH Range (for general corrosive waste) 5.5 - 9.5 (Note: Neutralization is not the primary recommended disposal method for this compound)
Storage Condition -20°C

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment. Based on the safety data for structurally similar compounds, this compound may be very toxic to aquatic life with long-lasting effects. Therefore, disposal down the sanitary sewer is not recommended.

Experimental Protocol: Waste Segregation and Collection
  • Initial Segregation : At the point of generation, segregate waste containing this compound from other waste streams. This includes unused neat compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Aqueous Waste :

    • Collect all aqueous solutions containing this compound in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste," "this compound," and any other components in the solution.

  • Solid Waste :

    • Place contaminated solid waste, such as gloves, weighing paper, and absorbent pads, in a separate, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.

    • Empty containers of the neat compound should also be treated as hazardous waste and disposed of accordingly.

  • Organic Solvent Waste :

    • If this compound is dissolved in an organic solvent, collect it in a designated solvent waste container that is compatible with the specific solvent used.

    • Ensure the waste container is properly labeled with all chemical constituents.

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not attempt to neutralize or treat the waste unless you are specifically trained and authorized to do so under your institution's guidelines. While general procedures for neutralizing acids exist, the potential aquatic toxicity of this compound makes professional disposal the safer and more compliant option.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Final Disposal start This compound waste generated is_solid Is the waste solid or liquid? start->is_solid improper_disposal Improper Disposal: DO NOT pour down the drain start->improper_disposal Incorrect Path is_aqueous Is the liquid waste aqueous or organic? is_solid->is_aqueous Liquid solid_waste Contaminated Solids: (Gloves, Vials, etc.) is_solid->solid_waste Solid aqueous_waste Aqueous Solution Waste is_aqueous->aqueous_waste Aqueous organic_waste Organic Solvent Waste is_aqueous->organic_waste Organic collect_solid Collect in a labeled, sealed bag/container solid_waste->collect_solid collect_aqueous Collect in a labeled, sealed aqueous waste container aqueous_waste->collect_aqueous collect_organic Collect in a labeled, compatible solvent waste container organic_waste->collect_organic ehs_disposal Arrange for disposal via Environmental Health & Safety (EHS) or approved waste contractor collect_solid->ehs_disposal collect_aqueous->ehs_disposal collect_organic->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure that your work has a minimal environmental impact. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compounds you are working with.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.